Flavonol
Description
3-Hydroxyflavone has been reported in Camellia sinensis, Humulus lupulus, and other organisms with data available.
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQAJTFOCKOKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060365 | |
| Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |
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Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or yellow solid; [HSDB] Off-white or pale yellow powder; [Alfa Aesar MSDS], Solid | |
| Record name | 3-Hydroxyflavone | |
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| Record name | 3-Hydroxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in ethanol | |
| Record name | 3-HYDROXYFLAVONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |
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Color/Form |
Yellow needles, Pale yellow needles from alcohol, Violet flourescence in concentrated sulfuric acid | |
CAS No. |
577-85-5 | |
| Record name | Flavonol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Hydroxyflavone | |
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| Record name | 3-Hydroxyflavone | |
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| Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |
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| Record name | 4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl- | |
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| Record name | 3-hydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | FLAVONOL | |
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| Record name | 3-HYDROXYFLAVONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Hydroxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171 to 172 °C, MP: 169.5 °C, 170 °C | |
| Record name | 3-HYDROXYFLAVONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7572 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Hydroxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the major dietary sources of flavonols
An In-depth Technical Guide on the Major Dietary Sources of Flavonols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonols are a class of flavonoid compounds ubiquitously present in plant-based foods. They are of significant interest to the scientific community due to their potent antioxidant, anti-inflammatory, and potential disease-preventive properties. The primary dietary flavonols include quercetin (B1663063), kaempferol, myricetin, and isorhamnetin.[1][2] This technical guide provides a comprehensive overview of the major dietary sources of these flavonols, detailed methodologies for their quantification, and insights into the key signaling pathways they modulate.
Major Dietary Sources of Flavonols
The concentration and composition of flavonols in foods are influenced by various factors, including plant variety, growing conditions, ripeness, and processing methods.[3] However, numerous studies have identified a range of foods that are consistently rich in these compounds. Onions, kale, broccoli, apples, berries, and tea are among the most significant dietary sources of flavonols.[4][5][6]
Quantitative Data on Flavonol Content in Selected Foods
The following table summarizes the quantitative content of major flavonols in a variety of foods. The data is compiled from various sources, including the USDA National Nutrient Database, and is presented as milligrams per 100 grams (mg/100g) of the edible portion.
| Food Item | Quercetin (mg/100g) | Kaempferol (mg/100g) | Myricetin (mg/100g) | Isorhamnetin (mg/100g) | Total Flavonols (mg/100g) |
| Vegetables | |||||
| Onions, red, raw | 39.0[7] | 0.62[3] | 0.02[3] | 1.51[8] | 41.15 |
| Kale, raw | 8.0[7] | 47.0[9] | 0.00 | - | 55.0 |
| Broccoli, raw | 3.0[7] | 7.8[1] | 4.01[3] | - | 14.81 |
| Spinach, raw | - | 55.0[9] | - | - | 55.0 |
| Asparagus, cooked | 23.1[10] | - | - | - | 23.1 |
| Peppers, yellow wax | - | - | - | - | 51.0[6] |
| Peppers, ancho | - | - | - | - | 28.0[6] |
| Fruits | |||||
| Capers, canned | 365.0[7] | 259.0[9] | - | - | 624.0 |
| Apples, with skin | 5.0[7] | 0.02[3] | 0.00[3] | - | 5.02 |
| Berries (Cranberries) | 22.0[7] | 0.09[3] | 6.78[3] | - | 28.87 |
| Berries (Blueberries) | 7.7[1] | 1.7[1] | 1.3[1] | - | 10.7 |
| Grapes, red | 3.0[7] | 0.00[3] | 0.01[3] | - | 3.01 |
| Beverages | |||||
| Tea, black, brewed | 2.74[3] | 0.88[3] | 0.89[3] | - | 4.51 |
| Red Wine | 3.0 (per 100ml)[7] | - | - | 0.33 (per 100ml)[8] | 3.33 (per 100ml) |
| Herbs | |||||
| Dill | - | 40.0[9] | - | - | 40.0 |
| Chives | 4.77[3] | 10.00[3] | 0.00[3] | - | 14.77 |
Note: '-' indicates that data was not available or not significant in the cited sources.
Experimental Protocols for this compound Quantification
Accurate quantification of flavonols in food matrices is crucial for dietary intake assessment and for research in nutrition and drug development. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and UV-Visible Spectrophotometry are the most common analytical techniques employed.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS offers high sensitivity and selectivity for the simultaneous quantification of multiple flavonols.
1. Sample Preparation and Extraction:
-
Homogenization: A representative sample of the food is homogenized to a fine powder or slurry.
-
Extraction: Flavonols are typically extracted from the homogenized sample using a solvent mixture, often methanol (B129727)/water or ethanol/water, sometimes with the addition of a small amount of acid (e.g., HCl) to aid in the hydrolysis of glycosidic bonds.[11]
-
Hydrolysis (Optional but common for total this compound content): To quantify the total aglycone content, acid hydrolysis (e.g., with 1.2 M HCl in 50% methanol) is performed at an elevated temperature (e.g., 90°C) for a defined period (e.g., 2 hours) to cleave the sugar moieties from the this compound glycosides.[12]
-
Purification/Solid-Phase Extraction (SPE): The crude extract may be purified using SPE cartridges (e.g., C18) to remove interfering substances like sugars, organic acids, and lipids. The flavonols are eluted with a solvent like methanol or acetonitrile (B52724).
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of two solvents, such as (A) water with a small percentage of formic acid (e.g., 0.1%) and (B) acetonitrile or methanol with formic acid. The gradient is programmed to increase the proportion of the organic solvent (B) over time to elute the flavonols based on their polarity.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
3. Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode, as flavonols readily form [M-H]⁻ ions.
-
Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is frequently used.
-
Detection Mode: For quantification, multiple reaction monitoring (MRM) is the preferred mode, offering high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each this compound.
UV-Visible Spectrophotometry
This method is simpler and more accessible than HPLC-MS but provides a measure of the total this compound content rather than individual compounds. It is based on the formation of a colored complex between flavonols and aluminum chloride (AlCl₃).
1. Sample Preparation and Extraction:
-
The extraction process is similar to that for HPLC-MS, typically using an ethanolic or methanolic solvent.[13]
2. Complexation Reaction:
-
An aliquot of the extract is mixed with a solution of aluminum chloride (e.g., 2% AlCl₃ in methanol).[14]
-
A reagent to adjust the pH, such as potassium acetate, may also be added.[15]
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at room temperature to allow for stable complex formation.[15]
3. Spectrophotometric Measurement:
-
The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption (λmax), which is typically around 415-430 nm for the this compound-aluminum complex.[15]
-
A blank sample (extract without AlCl₃) is used to correct for background absorbance.
4. Quantification:
-
A calibration curve is constructed using a standard this compound, such as quercetin or rutin (B1680289), at known concentrations.
-
The total this compound content in the sample is then determined by comparing its absorbance to the calibration curve and is expressed as quercetin equivalents (QE) or rutin equivalents (RE).
Signaling Pathways Modulated by Flavonols
Flavonols exert their biological effects by modulating various cellular signaling pathways, which is of particular interest in the context of chronic diseases like cancer and cardiovascular disease.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune response, cell proliferation, and apoptosis.[16] Dysregulation of this pathway is implicated in many chronic diseases. Flavonoids, including quercetin, have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and anti-cancer effects.[16][17]
Caption: Inhibition of the NF-κB signaling pathway by flavonols.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16] Aberrant activation of this pathway is a hallmark of many cancers. Flavonols like quercetin have been demonstrated to inhibit the PI3K/Akt pathway, contributing to their pro-apoptotic and anti-proliferative effects in cancer cells.[18]
Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the major dietary sources of flavonols, presenting quantitative data in a structured format for easy reference. Furthermore, it has outlined the key experimental protocols for the accurate quantification of these bioactive compounds in food matrices. The elucidation of how flavonols modulate critical signaling pathways, such as NF-κB and PI3K/Akt, underscores their potential as lead compounds in drug discovery and as important components of a healthy diet for disease prevention. Further research into the bioavailability and metabolism of flavonols from different dietary sources will be crucial for translating these findings into effective therapeutic and preventive strategies.
References
- 1. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Item - USDA Database for the Flavonoid Content of Selected Foods, Release 3.3 (March 2018) - Ag Data Commons - Figshare [agdatacommons.nal.usda.gov]
- 3. nutrition.ucdavis.edu [nutrition.ucdavis.edu]
- 4. catalog.data.gov [catalog.data.gov]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. 10 Foods High in Quercetin (+ 5 Benefits) - Life Extension [lifeextension.com]
- 8. researchgate.net [researchgate.net]
- 9. foodstruct.com [foodstruct.com]
- 10. Estimated Daily Intake and Seasonal Food Sources of Quercetin in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.neliti.com [media.neliti.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Flavonol Biosynthesis in Plants: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Flavonols are a major class of flavonoids, ubiquitously present in plants, where they execute crucial roles in development and stress adaptation, including UV protection and auxin transport regulation.[1] They are also significant components of the human diet, recognized for their antioxidant properties and potential benefits in preventing chronic diseases.[1] This document provides an in-depth technical overview of the flavonol biosynthesis pathway, its intricate regulatory networks, and detailed experimental protocols for its study. The pathway begins with the general phenylpropanoid pathway, converting phenylalanine into p-coumaroyl-CoA, which is the precursor for all flavonoids.[2] The core pathway involves a series of enzymatic reactions catalyzed by well-characterized enzymes, leading to the primary this compound aglycones: kaempferol, quercetin, and myricetin.[1][2] The expression of the pathway's structural genes is tightly controlled by a complex network of transcription factors, primarily from the R2R3-MYB and bHLH families, and is modulated by environmental signals like light and endogenous hormones.[3][4][5]
Core Biosynthesis Pathway
The biosynthesis of flavonols is a well-defined branch of the larger phenylpropanoid pathway.[6] The process starts with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce various this compound glycosides.[1][2] The central pathway leading to the formation of this compound aglycones is depicted below. Dihydroflavonols serve as a critical branch point, acting as substrates for both this compound synthase (FLS) leading to flavonols, and dihydrothis compound 4-reductase (DFR), which directs metabolism towards anthocyanin and proanthocyanidin (B93508) synthesis.[2] The competition between FLS and DFR is a key regulatory checkpoint for metabolic flux.[2]
Key Enzymes in this compound Biosynthesis
The conversion of phenylalanine to this compound glycosides is mediated by a series of enzymes, many of which are well-conserved across plant species. Chalcone synthase (CHS) is considered the first committed and a rate-limiting enzyme of the flavonoid pathway.[7][8] this compound synthase (FLS) is the key enzyme that channels dihydroflavonols specifically into the this compound branch.[7][9]
| Enzyme | Abbreviation | Enzyme Commission (EC) Number | Reaction Catalyzed | Notes |
| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | Phenylalanine → Cinnamic acid | First step of the general phenylpropanoid pathway.[1][10] |
| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | Cinnamic acid → p-Coumaric acid | A cytochrome P450 monooxygenase.[1][10] |
| 4-Coumaroyl CoA Ligase | 4CL | 6.2.1.12 | p-Coumaric acid → p-Coumaroyl-CoA | Activates the phenylpropanoid intermediate.[1][11] |
| Chalcone Synthase | CHS | 2.3.1.74 | p-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin Chalcone | Key entry point and rate-limiting step for flavonoid synthesis.[2][7] |
| Chalcone Isomerase | CHI | 5.5.1.6 | Naringenin Chalcone → Naringenin (a flavanone) | Catalyzes stereospecific cyclization to form the flavanone (B1672756) structure.[12][13] |
| Flavanone 3-Hydroxylase | F3H | 1.14.11.9 | Naringenin → Dihydrokaempferol (DHK) | A 2-oxoglutarate-dependent dioxygenase (2-ODD).[7][13] |
| Flavonoid 3'-Hydroxylase | F3'H | 1.14.14.82 | DHK → Dihydroquercetin (DHQ); Kaempferol → Quercetin | Adds a hydroxyl group to the 3' position of the B-ring.[2][11] |
| Flavonoid 3',5'-Hydroxylase | F3'5'H | 1.14.14.81 | DHQ → Dihydromyricetin (DHM); Quercetin → Myricetin | Adds hydroxyl groups to the 3' and 5' positions of the B-ring.[2][13] |
| This compound Synthase | FLS | 1.14.20.6 | Dihydroflavonols (DHK, DHQ, DHM) → Flavonols | Key enzyme for this compound formation, competes with DFR.[7][14] |
| UDP-Glycosyltransferases | UGTs | 2.4.1.- | This compound Aglycones → this compound Glycosides | Glycosylation increases the stability and solubility of flavonols.[2] |
Regulation of this compound Biosynthesis
This compound synthesis is meticulously regulated at the transcriptional level in response to both developmental cues and environmental stimuli.[15] This regulation is primarily orchestrated by a combination of transcription factors (TFs).
Transcriptional Control
The expression of structural genes in the flavonoid pathway is controlled by complexes of TFs, most notably from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families.[4][5]
-
R2R3-MYB Proteins: These are key regulators. In Arabidopsis, AtMYB11, AtMYB12, and AtMYB111 specifically activate the promoters of early biosynthetic genes (CHS, CHI, F3H) and FLS, thereby controlling this compound accumulation.[4] These MYBs act independently of bHLH partners for this compound regulation.[4]
-
MYB-bHLH-WD40 (MBW) Complex: While this compound-specific MYBs often act alone, the regulation of late-pathway genes, such as those for anthocyanin synthesis, typically requires the formation of an MBW ternary complex.[4][16] This differential requirement allows for the specific accumulation of flavonols versus other flavonoids.
Light Signaling
Light is a critical environmental factor that strongly induces this compound biosynthesis, particularly UV-B radiation, which is a known stressor.[3][5]
-
UV-B Radiation: Exposure to UV-B light increases the expression of key enzymes like CHS, F3H, and FLS, leading to the accumulation of flavonols that act as sunscreens.[3]
-
Visible Light: this compound synthesis is also regulated by red and blue light through the actions of photoreceptors and downstream signaling components.[3] The bZIP transcription factor HY5 is a central integrator of light signals and a positive regulator of MYB transcription factors that activate this compound synthesis genes.[3] The E3 ubiquitin ligase COP1 acts as a repressor in the dark by targeting HY5 for degradation.[3]
Hormonal Regulation
Plant hormones, including auxin, ethylene (B1197577), and abscisic acid (ABA), modulate this compound accumulation to influence various developmental processes.[3][17]
-
Auxin and Ethylene: In roots, both auxin and ethylene can increase this compound synthesis by upregulating transcripts of biosynthetic enzymes like CHS, CHI, and FLS.[3] This response is dependent on MYB12.[3] Auxin signaling, mediated by TIR1 and ARFs, and ethylene signaling, through EIN2/ETR1, converge to control the expression of these genes.[17]
-
Abscisic Acid (ABA): ABA, a key stress hormone, has been shown to increase this compound metabolites in guard cells, which is linked to its role in inducing stomatal closure.[3]
Experimental Protocols
Quantification of Flavonols by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the extraction and quantification of flavonols from plant tissue.[18][19]
Methodology:
-
Sample Preparation:
-
Harvest and immediately freeze plant tissue in liquid nitrogen to halt metabolic activity.
-
Lyophilize (freeze-dry) the tissue to remove water and grind it into a homogeneous fine powder.
-
-
-
Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., 80% methanol in water).
-
Vortex thoroughly and sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Sample Clarification:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE or nylon syringe filter into an HPLC vial.
-
-
HPLC Conditions: [19]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at wavelengths relevant for flavonols (e.g., 370 nm).
-
-
Quantification:
-
Prepare standard curves for kaempferol, quercetin, and other relevant flavonols using pure standards at known concentrations (e.g., 1 to 100 µg/mL).
-
Identify peaks in the sample chromatogram by comparing retention times with standards.
-
Quantify the amount of each this compound by integrating the peak area and interpolating the concentration from the corresponding standard curve.[21]
-
Chalcone Synthase (CHS) Enzyme Activity Assay
This spectrophotometric assay measures the formation of naringenin chalcone by monitoring the increase in absorbance at approximately 370 nm.[18][22]
Methodology:
-
Reaction Mixture Preparation (Final volume 200 µL): [18]
-
100 mM Potassium phosphate (B84403) buffer (pH 7.5).
-
1 mM Dithiothreitol (DTT).
-
50 µM p-coumaroyl-CoA (Substrate 1).
-
150 µM Malonyl-CoA (Substrate 2).
-
1-5 µg of purified recombinant CHS or protein extract.
-
-
-
In a spectrophotometer cuvette, combine all reaction components except malonyl-CoA.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding malonyl-CoA and mix quickly by pipetting.
-
Immediately begin monitoring the change in absorbance at 370 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
-
Calculation of Activity: [18]
-
Plot absorbance vs. time and determine the initial linear rate (ΔA/min).
-
Calculate the enzyme activity using the Beer-Lambert law (A = εbc):
-
Activity (mol/s) = (ΔA/min) / (ε * b * 60 s/min)
-
Where:
-
A is the change in absorbance.
-
ε is the molar extinction coefficient of naringenin chalcone (~29,000 M⁻¹cm⁻¹ at 370 nm).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the change in product concentration.
-
-
-
Gene Expression Analysis by qRT-PCR
This protocol provides a framework for quantifying the transcript levels of key this compound biosynthesis genes.[24][25]
Methodology:
-
RNA Isolation and Quality Control:
-
Extract total RNA from finely ground plant tissue using a suitable method (e.g., RNeasy Plant Mini Kit, Qiagen).
-
Treat the RNA with DNase I to eliminate any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and gel electrophoresis (intact ribosomal bands).
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[25]
-
-
Primer Design and qRT-PCR:
-
Design primers specific to the target genes (CHS, F3H, FLS, etc.) and at least two stable reference (housekeeping) genes (e.g., Actin, Ubiquitin, GAPDH).[26] Primers should yield an amplicon of 80-200 bp.[26]
-
Prepare the qRT-PCR reaction mixture containing: diluted cDNA, forward and reverse primers, and a SYBR Green-based qPCR master mix.[24]
-
Perform the reaction in a real-time PCR cycler with a typical program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Include a melt curve analysis to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative expression of target genes using the 2-ΔΔCt method:[24]
-
Normalize to Reference Gene: ΔCt = Ct(target gene) - Ct(reference gene).
-
Normalize to Control Sample: ΔΔCt = ΔCt(treatment sample) - ΔCt(control sample).
-
Calculate Fold Change: Fold Change = 2-ΔΔCt.
-
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Transcriptional regulation of this compound biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Light-controlled flavonoid biosynthesis in fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. japsonline.com [japsonline.com]
- 22. scienceopen.com [scienceopen.com]
- 23. journals.plos.org [journals.plos.org]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Single-Molecule Real-Time and Illumina Sequencing to Analyze Transcriptional Regulation of Flavonoid Synthesis in Blueberry [frontiersin.org]
- 26. Systematic identification of reference genes for qRT-PCR of Ardisia kteniophylla A. DC under different experimental conditions and for anthocyanin-related genes studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Common Flavonols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of common flavonols, a class of flavonoids widely investigated for their potential therapeutic benefits. Understanding these properties is critical for researchers in drug discovery and development, as they fundamentally influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This document offers tabulated quantitative data for easy comparison, detailed experimental protocols for key analytical methods, and visualizations of relevant biological and experimental pathways.
Core Physicochemical Properties of Common Flavonols
Flavonols are characterized by a 3-hydroxyflavone backbone. Variations in the hydroxylation pattern of the B-ring give rise to the different common flavonols. These structural differences significantly impact their physicochemical characteristics, which are crucial for their biological activity and formulation development.
The table below summarizes key quantitative data for several common flavonols. These values are essential for predicting their behavior in biological systems and for designing effective delivery systems.
| Flavonol | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) | LogP (Octanol/Water) | UV-Vis λmax (nm) |
| Quercetin | 302.24 | ~316 (decomposes) | 2.15 - 7.7 | 1.82 ± 0.32[1] | 255, 370 |
| Kaempferol | 286.24 | 276 - 278 | 17.0 | 3.11 ± 0.54[1] | 265, 365 |
| Myricetin | 318.24 | ~357 (decomposes) | 160 | 1.50 | 254, 374 |
| Fisetin | 286.24 | 330 (decomposes) | Low | 2.30 | 250, 362 |
| Isorhamnetin | 316.27 | 305 - 307 | Low | 2.10 | 254, 369 |
| Galangin | 270.24 | 214 - 215 | 30.0 | 2.60 | 267, 363 |
Note: Values can vary slightly based on experimental conditions (e.g., pH, solvent, temperature).
Modulation of Cellular Signaling Pathways
Flavonols exert many of their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation.[2][3][4] The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical cascade that is often dysregulated in diseases like cancer. Several flavonols, including quercetin, kaempferol, myricetin, and isorhamnetin, have been shown to inhibit this pathway, contributing to their anti-cancer and anti-inflammatory properties.[5][6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol [mdpi.com]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Quercetin and Kaempferol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin (B1663063) and kaempferol (B1673270), two prominent flavonols ubiquitously found in fruits and vegetables, have garnered significant attention for their diverse pharmacological properties. Despite their structural similarity, minor differences in their chemical makeup lead to distinct biological activities. This technical guide provides a comprehensive comparative analysis of the antioxidant, anti-inflammatory, neuroprotective, metabolic, and anticancer effects of quercetin and kaempferol. Quantitative data from various in vitro and in vivo studies are summarized in comparative tables, and detailed experimental protocols for key bioassays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these two important flavonoids.
Introduction
Flavonoids are a class of plant secondary metabolites renowned for their health-promoting benefits.[1] Among them, the flavonols quercetin and kaempferol are particularly abundant in the human diet and have been extensively studied for their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects.[1][2] Structurally, both compounds share a common flavan (B184786) nucleus, with the primary difference being an additional hydroxyl group on the B-ring of quercetin.[1] This subtle structural distinction significantly influences their bioavailability, metabolic fate, and ultimately, their biological efficacy.[3] This guide presents a detailed comparison of the bioactivities of quercetin and kaempferol, supported by quantitative data, experimental methodologies, and mechanistic pathway diagrams.
Comparative Biological Activities
Antioxidant Activity
Both quercetin and kaempferol are potent antioxidants, a property attributed to their ability to scavenge free radicals and chelate metal ions. However, their mechanisms and efficiencies differ. Quercetin, with its catechol group in the B-ring, generally exhibits stronger free radical scavenging activity than kaempferol.[4] In contrast, kaempferol shows a more pronounced ability to inhibit the formation of reactive oxygen species (ROS) at their source, particularly within the mitochondria.[5] Some studies suggest that at certain concentrations, kaempferol might be more effective in reducing intracellular ROS levels.[4][6] Both flavonoids can also activate the Nrf2-ARE pathway, a key regulator of endogenous antioxidant responses.[4]
Table 1: Comparative Antioxidant Activity of Quercetin and Kaempferol
| Assay Type | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Quercetin | 0.74 - 19.17 µg/mL | [7] |
| DPPH Radical Scavenging | Kaempferol | ~50 µM | [7] |
| ABTS Radical Scavenging | Quercetin | 1.89 - 17.5 µmol/L | [7] |
| Intracellular ROS Reduction | Kaempferol | More effective than quercetin at 5-50 µmol/L | [6] |
Anti-inflammatory Activity
Quercetin and kaempferol both exhibit significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways. Kaempferol has been reported to show stronger inhibition of NF-κB signaling, a central regulator of inflammation.[5] It also more effectively suppresses the production of pro-inflammatory cytokines such as IL-6 and TNF-α in certain cell types compared to quercetin.[5] Conversely, quercetin demonstrates a stronger inhibitory effect on the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at concentrations of 5–50 μmol/l.[6][8] The differential effects on NF-κB and AP-1 activation, as well as on the expression of adhesion molecules, highlight the nuanced anti-inflammatory profiles of these two flavonols.[6][8]
Table 2: Comparative Anti-inflammatory Effects of Quercetin and Kaempferol
| Target / Pathway | Compound | Effect | Concentration | Reference |
| NF-κB Activation | Kaempferol | Weaker inhibition than quercetin | 50 µmol/l | [6][8] |
| AP-1 Activation | Kaempferol | Weaker inhibition than quercetin | 50 µmol/l | [8] |
| iNOS Protein Level | Quercetin | Stronger inhibition than kaempferol | 5-50 µmol/l | [6][8] |
| COX-2 Protein Level | Quercetin | Stronger inhibition than kaempferol | 5-50 µmol/l | [6][8] |
| VCAM-1 Expression | Kaempferol | Stronger inhibition than quercetin | 10-50 µmol/l | [6] |
| ICAM-1 Expression | Kaempferol | Stronger inhibition than quercetin | 50 µmol/l | [6] |
| E-selectin Expression | Kaempferol | Stronger inhibition than quercetin | 5-50 µmol/l | [6] |
Neuroprotective Capabilities
Both flavonoids have demonstrated neuroprotective potential, but kaempferol appears to have some distinct advantages. Research indicates that kaempferol crosses the blood-brain barrier more efficiently than quercetin, potentially leading to stronger neuroprotective effects.[5] Kaempferol has been shown to be more effective at preventing beta-amyloid aggregation, a key pathological hallmark of Alzheimer's disease.[5] It also uniquely enhances the expression of brain-derived neurotrophic factor (BDNF), which supports neuronal growth and synaptic plasticity.[5] Furthermore, kaempferol exhibits a superior ability to attenuate glutamate-induced neurotoxicity by modulating NMDA receptors.[5]
Metabolic Regulation and Anti-Diabetic Effects
In the context of metabolic diseases, particularly diabetes, both flavonoids show promise, with kaempferol exhibiting some unique mechanisms. Kaempferol uniquely activates AMP-activated protein kinase (AMPK) in muscle and liver tissues, which enhances glucose uptake and improves insulin (B600854) sensitivity through pathways distinct from quercetin.[5] It also demonstrates a superior ability to protect pancreatic beta-cells and stimulate insulin secretion.[5] In vitro studies have shown that kaempferol has a higher inhibitory effect on α-amylase activity compared to quercetin.[9][10]
Table 3: Comparative Anti-diabetic Effects of Quercetin and Kaempferol
| Activity | Compound | Inhibition (%) | Reference |
| α-amylase inhibition (in vitro) | Quercetin | 20.30 ± 0.49 | [9][10] |
| α-amylase inhibition (in vitro) | Kaempferol | 37.43 ± 0.42 | [9][10] |
Anticancer Activity
Quercetin and kaempferol have been shown to possess anticancer properties through various mechanisms, including the induction of cell cycle arrest and apoptosis in cancer cells.[11] Both flavonoids can inhibit the activity of DNA topoisomerase II, leading to DNA damage in cancer cells.[11] Studies have also demonstrated synergistic antiproliferative effects when quercetin and kaempferol are used in combination.[12] In some cancer cell lines, fisetin (B1672732) has shown higher inhibitory activity than both quercetin and kaempferol, with kaempferol being the least active of the three.[13]
Table 4: Comparative Antiproliferative Activity of Quercetin and Kaempferol
| Cell Line | Compound | Inhibition (%) | Reference |
| Ovarian Cancer (A2780) | Quercetin | 35.91 | [13] |
| Ovarian Cancer (A2780) | Kaempferol | 25.35 | [13] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Protocol Outline:
-
Prepare a stock solution of the test compound (quercetin or kaempferol) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (quercetin or kaempferol) for a specified period (e.g., 24, 48, or 72 hours).
-
A control group of cells is treated with the vehicle (solvent) only.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for a few hours at 37°C to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the control group.
-
Western Blotting for Protein Expression Analysis (e.g., iNOS, COX-2)
This technique is used to detect and quantify the expression of specific proteins in cell lysates.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol Outline:
-
Treat cells with the test compound and/or an inflammatory stimulus.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS or anti-COX-2).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Detect the light signal using an imaging system to visualize the protein bands.
-
The intensity of the bands is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to determine the relative protein expression.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Comparative inhibition of the NF-κB signaling pathway by quercetin and kaempferol.
Caption: Experimental workflow for comparing the antioxidant activities of quercetin and kaempferol.
Conclusion
Quercetin and kaempferol, while structurally similar, exhibit distinct profiles of biological activity. Quercetin generally demonstrates superior free radical scavenging and inhibitory effects on certain pro-inflammatory enzymes like iNOS and COX-2. In contrast, kaempferol shows greater efficacy in preventing ROS formation, inhibiting NF-κB signaling, and displays unique advantages in neuroprotection and metabolic regulation. These differences underscore the importance of understanding the structure-activity relationships of flavonoids for their targeted application in drug development. This guide provides a foundational resource for researchers to further explore the therapeutic potential of these two remarkable natural compounds. Further in-depth studies are warranted to fully elucidate their mechanisms of action and to translate these findings into clinical applications.
References
- 1. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ingredients-lonier.com [ingredients-lonier.com]
- 6. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Quercetin and Kaempferol as Multi-Targeting Antidiabetic Agents against Mouse Model of Chemically Induced Type 2 Diabet… [ouci.dntb.gov.ua]
- 10. Quercetin and Kaempferol as Multi-Targeting Antidiabetic Agents against Mouse Model of Chemically Induced Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. farmaciajournal.com [farmaciajournal.com]
Flavonol glycosides versus aglycones bioavailability
An In-Depth Technical Guide: Flavonol Glycosides Versus Aglycones Bioavailability
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flavonols, a major class of dietary flavonoids, are lauded for their potential health benefits, including antioxidant and anti-inflammatory properties. In nature, they predominantly exist as glycosides, with one or more sugar moieties attached to the core aglycone structure. The bioavailability of these compounds—the extent and rate at which the active form reaches systemic circulation—is a critical determinant of their physiological efficacy. A long-standing debate in the field centers on whether the glycosidic or aglycone form is more bioavailable.
This technical guide provides a comprehensive analysis of the comparative bioavailability of this compound glycosides and their corresponding aglycones. It synthesizes data from preclinical and clinical studies, details the underlying mechanisms of absorption and metabolism, presents quantitative pharmacokinetic data, and outlines standard experimental protocols for bioavailability assessment. The evidence indicates that the bioavailability is not a simple matter of aglycone superiority; rather, it is a complex interplay influenced by the type of sugar moiety, the activity of intestinal enzymes, the role of gut microbiota, and the expression of cellular transporters. While aglycones are more lipophilic, certain glycosides, particularly glucosides, can exhibit enhanced absorption due to specific transport and hydrolysis mechanisms in the small intestine.[1][2][3][4]
Mechanisms of Absorption and Metabolism
The structural form of a this compound—glycoside or aglycone—dictates its pathway of absorption and subsequent metabolic fate.[1] Most flavonoids, with the exception of catechins, are present in plants bound to sugars as β-glycosides.[1]
Absorption of this compound Glycosides
This compound glycosides are generally too hydrophilic to be absorbed via passive diffusion.[5] Their absorption is primarily contingent on the cleavage of the sugar moiety (deglycosylation). This process occurs at two main sites:
-
Small Intestine: The brush border of the small intestine contains enzymes capable of hydrolyzing certain glycosidic bonds.[6] Lactase-phlorizin hydrolase (LPH) is a key β-glucosidase that can hydrolyze flavonoid glucosides (e.g., quercetin-3-glucoside) to release the aglycone, which is then readily absorbed.[7][8][9][10][11] The catalytic efficiency of LPH varies for different glycosides.[7][9] Some studies also suggest that certain glycosides, particularly glucosides, can be directly taken up by enterocytes via sodium-dependent glucose cotransporter 1 (SGLT1).[10][12][13][14][15]
-
Large Intestine (Colon): Glycosides that are not hydrolyzed and absorbed in the small intestine (e.g., rhamnosides like rutin) travel to the colon.[1][2] Here, the diverse gut microbiota produce a wide array of enzymes, such as α-rhamnosidases and β-glucosidases, that efficiently hydrolyze the remaining glycosides.[16][17][18] The released aglycones are then absorbed by the colonocytes or further metabolized by microbes into smaller phenolic acids, which can also be absorbed.[1][2][16]
Absorption of this compound Aglycones
This compound aglycones, being more lipophilic than their glycoside counterparts, are primarily absorbed in the small intestine via passive diffusion across the enterocyte membrane.[12][15][19] Their absorption is generally faster but can be limited by their poor water solubility.
First-Pass Metabolism
Once inside the enterocyte, and subsequently in the liver, this compound aglycones undergo extensive first-pass metabolism.[16][20][21] This involves Phase II conjugation reactions, where enzymes attach glucuronic acid, sulfate, or methyl groups to the aglycone structure. The primary enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[22][23][24] These reactions increase the water solubility of the compounds, facilitating their excretion. Consequently, free aglycones are rarely found in systemic circulation; instead, they exist as conjugated metabolites.[1][5]
The following diagram illustrates the distinct metabolic fates of this compound glycosides and aglycones.
Comparative metabolic pathways of this compound glycosides and aglycones.
Quantitative Bioavailability Data
Direct comparison of pharmacokinetic parameters from different studies should be approached with caution due to variations in animal models, dosage, and analytical methods.[21] However, studies that directly compare a glycoside to its aglycone provide valuable insights.
Quercetin (B1663063)
Quercetin is the most extensively studied this compound. Its primary glycosides include quercetin-3-O-glucoside (isoquercitrin) and quercetin-3-O-rutinoside (rutin).
Table 1: Comparative Pharmacokinetic Parameters of Quercetin Aglycone vs. Glycosides in Rats
| Compound Administered | Dose | Cmax (µM) | Tmax (h) | Relative Bioavailability/Comment | Reference |
|---|---|---|---|---|---|
| Quercetin Aglycone | 20 mg/kg | 1.7 ± 1.8 | ~4 | Baseline for comparison. | [3] |
| Quercetin-3-glucoside | 20 mg/kg | 33.2 ± 3.5 | ~4 | Bioavailability significantly higher than aglycone. | [3][4] |
| Quercetin-3-rhamnoside | 20 mg/kg | Undetectable | - | Poorly absorbed in the small intestine. | [3][4] |
| Rutin (Quercetin-3-rutinoside) | 20 mg/kg | ~3.0 | ~4 | Bioavailability much lower than glucoside, slightly higher than aglycone in this study. |[3][4] |
Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
A human crossover study compared the bioavailability of quercetin from fresh red onion (rich in glycosides) with a high-dose quercetin aglycone supplement.[25][26] Despite a much lower dose of quercetin equivalents from onion (47 mg) compared to the supplement (544 mg), the 24-hour urinary excretion was not significantly different (1.69 µmol from onion vs. 1.17 µmol from the supplement).[25][26] This suggests a dramatically higher absorption efficiency for naturally occurring quercetin glycosides from a food matrix compared to a pure aglycone supplement.[25][26]
Kaempferol (B1673270)
Data for kaempferol bioavailability follows a similar pattern, where the sugar moiety is a key determinant. While direct comparative studies are less common than for quercetin, the general consensus is that glycosidic forms must be hydrolyzed to the aglycone for absorption.[21] The oral bioavailability of kaempferol is generally low due to extensive first-pass metabolism.[20][21]
Table 2: Pharmacokinetic Parameters of Kaempferol and its Glycosides in Rats
| Compound Administered | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
|---|---|---|---|---|---|---|
| Kaempferol (Aglycone) | Oral | 50 | 18.2 ± 5.6 | 0.25 | 45.3 ± 13.7 | [21] |
| Kaempferol-3-O-rutinoside | Oral | 100 | 13.1 ± 1.9 | 8.0 | 110.2 ± 15.4 |[21] |
Note: Data compiled from different studies and may not be directly comparable due to variations in experimental conditions.[20][21] The higher Tmax for the rutinoside suggests delayed absorption, likely occurring after hydrolysis by gut microbiota in the colon.
Experimental Protocols
Standardized in vivo and in vitro models are essential for evaluating and comparing the bioavailability of this compound compounds.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a generalized workflow for determining pharmacokinetic parameters in a rat model.[20][21]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[20][21] Animals are acclimatized and typically fasted overnight prior to the study to ensure an empty stomach.
-
Compound Administration:
-
Oral (PO): The test compound (aglycone or glycoside) is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, polyethylene (B3416737) glycol) and administered via oral gavage at a specific dose.[20]
-
Intravenous (IV): To determine absolute bioavailability, the aglycone is administered as a single bolus injection into the tail or jugular vein.
-
-
Blood Sampling: Blood samples are collected serially at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from the jugular or tail vein into heparinized tubes.[20] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma samples are typically treated with β-glucuronidase and sulfatase enzymes to hydrolyze conjugated metabolites back to the aglycone form. The total aglycone concentration is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[20]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, Area Under the Curve (AUC), half-life (t½), and oral bioavailability (F%).[20]
The diagram below outlines a typical workflow for an in vivo bioavailability study.
A typical workflow for in vivo bioavailability studies.
In Vitro Caco-2 Cell Permeability Assay
The Caco-2 cell monolayer model is a widely used in vitro tool to predict intestinal drug absorption.[20][27][28] These human colon adenocarcinoma cells differentiate to form a monolayer that mimics the intestinal epithelial barrier.[27][28]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 19-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[28]
-
Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Experiment:
-
The culture medium is replaced with a transport buffer.
-
The test compound (glycoside or aglycone) is added to the apical (AP) side (representing the intestinal lumen).
-
Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.
-
To study efflux, the compound is added to the BL side and samples are taken from the AP side.
-
-
Quantification: The concentration of the compound in the collected samples is measured by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. A higher Papp value indicates greater permeability.[27]
The following diagram shows the workflow for a Caco-2 permeability assay.
Workflow for an in vitro Caco-2 cell permeability assay.
Conclusion
The bioavailability of flavonols is not a simple function of their glycosidic or aglycone form. While aglycones can be absorbed rapidly via passive diffusion, their overall bioavailability is often hampered by poor solubility and extensive first-pass metabolism. This compound glycosides, particularly glucosides, can exhibit superior bioavailability compared to their aglycones.[2][3] This enhanced absorption is attributed to hydrolysis by brush border enzymes like LPH in the small intestine, and potentially active transport via SGLT1, which effectively bypasses the solubility limitations of the aglycone.[7][12] Conversely, glycosides with other sugar moieties, such as the rutinoside found in rutin, are poorly absorbed in the small intestine and rely on slower, less efficient colonic microbial hydrolysis.[29] Therefore, for drug development and nutritional science, the type of glycosidic linkage is a more critical determinant of bioavailability than the mere presence of a sugar moiety. Future research should focus on head-to-head comparative pharmacokinetic studies across various this compound glycosides to build a more predictive model for their in vivo efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Absorption, metabolism and health effects of dietary flavonoids in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Flavonoid-Modifying Capabilities of the Human Gut Microbiome—An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary flavonoid and isoflavone glycosides are hydrolysed by the lactase site of lactase phlorizin hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dietary flavonoid and isoflavone glycosides are hydrolysed by the lactase site of lactase phlorizin hydrolase [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Role of Intestinal Hydrolase in the Absorption of Prenylated Flavonoids Present in Yinyanghuo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Bacterial species involved in the conversion of dietary flavonoids in the human gut - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Interaction between Flavonoids and Intestinal Microbes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Role of UDP-Glucuronosyltransferase 1A1 in the Metabolism and Pharmacokinetics of Silymarin Flavonolignans in Patients with HCV and NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Comparison of the urinary excretion of quercetin glycosides from red onion and aglycone from dietary supplements in healthy subjects: a randomized, single-blinded, cross-over study - Food & Function (RSC Publishing) [pubs.rsc.org]
- 27. edepot.wur.nl [edepot.wur.nl]
- 28. mdpi.com [mdpi.com]
- 29. benchchem.com [benchchem.com]
In Vivo Antioxidant Effects of Flavonol Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonols, a subclass of flavonoids ubiquitously found in fruits and vegetables, have garnered significant scientific interest for their potent antioxidant properties. This technical guide provides an in-depth overview of the in vivo antioxidant effects of flavonol intake, drawing from a comprehensive review of preclinical and clinical studies. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways. The evidence presented herein underscores the potential of flavonols to mitigate oxidative stress, a key etiological factor in numerous chronic and degenerative diseases.
Core Mechanisms of Action
Flavonols exert their antioxidant effects through a combination of direct and indirect mechanisms. They can directly scavenge reactive oxygen species (ROS) and chelate metal ions involved in free radical generation.[1] More significantly, flavonols can indirectly bolster the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2]
Nrf2-ARE Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Upon exposure to electrophilic compounds like certain flavonols or their metabolites, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.[1][2] This leads to the increased expression of a battery of phase II detoxifying and antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and heme oxygenase-1 (HO-1).[2]
Caption: Nrf2-ARE Signaling Pathway Activation by Flavonols.
Quantitative Data on In Vivo Antioxidant Effects
The following tables summarize the quantitative effects of key flavonols—myricetin, isorhamnetin, kaempferol (B1673270), and quercetin—on biomarkers of oxidative stress and antioxidant enzyme activity from various in vivo studies.
Table 1: Effects of Myricetin on Oxidative Stress Markers and Antioxidant Enzymes
| Animal Model | Dosage | Duration | Biomarker | Effect | Reference |
| High-fat diet-fed C57BL/6 mice | 0.12% w/w in diet | - | TBARS (liver) | Decreased | [3] |
| GPx (liver) | Enhanced activity | [3] | |||
| SOD (liver) | Enhanced activity | [3] | |||
| CAT (liver) | Enhanced activity | [3] | |||
| High-fat diet-fed C57BL/6 mice | 150 mg/kg/day | 10 weeks | MDA (serum) | Significantly decreased | [4][5] |
| GPx (serum) | Significantly increased activity | [4][5] | |||
| T-AOC (serum) | Increased | [4][5] |
Table 2: Effects of Isorhamnetin on Oxidative Stress Markers and Antioxidant Enzymes
| Animal Model | Dosage | Duration | Biomarker | Effect | Reference |
| STZ-induced diabetic rats | 50 mg/kg | 21 days | MDA (cardiac) | Significantly decreased (p < 0.01) | [6][7] |
| GST (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||
| CAT (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||
| GPx (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||
| SOD (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||
| GSH (cardiac) | Marked increase (p < 0.05) | [6][7] | |||
| STZ-induced diabetic rats | 150 mg/kg | 21 days | MDA (cardiac) | Significantly decreased (p < 0.01) | [6][7] |
| GST (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||
| CAT (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||
| GPx (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||
| SOD (cardiac) | Significantly enhanced activity (p < 0.01) | [6][7] | |||
| GSH (cardiac) | Marked increase (p < 0.05) | [6][7] | |||
| STZ-induced diabetic rats | 10 mg/kg/day | 12 weeks | MDA (brain) | Inhibited | [8] |
| ROS/RNS (brain) | Inhibited | [8] | |||
| High-fat diet/STZ diabetic mice | 10 mg/kg | 10 days | MDA (serum) | Reduced (p < 0.001) | [9] |
| GSH (serum) | Increased (p < 0.001) | [9] | |||
| GSSG (serum) | Reduced (p < 0.05) | [9] |
Table 3: Effects of Kaempferol on Oxidative Stress Markers and Antioxidant Enzymes
| Animal Model | Dosage | Duration | Biomarker | Effect | Reference |
| STZ-induced diabetic rats | 100 mg/kg BW | 45 days | Vitamin C (plasma & tissues) | Increased to near normal | [10] |
| Vitamin E (plasma & tissues) | Increased to near normal | [10] | |||
| SOD (tissues) | Significantly increased activity | [10] | |||
| CAT (tissues) | Significantly increased activity | [10] | |||
| GPx (tissues) | Significantly increased activity | [10] | |||
| GST (tissues) | Significantly increased activity | [10] | |||
| GSH (plasma & tissues) | Elevated levels | [10] | |||
| 3-nitropropionic acid-induced neurodegeneration in rats | 21 mg/kg BW | 5 days | GSH (striatum) | Blocked the fall | [11] |
| Lead acetate-induced testicular toxicity in male rats | - | - | MDA (testicular) | Reduced | [12] |
| NO (testicular) | Reduced | [12] | |||
| CAT (testicular) | Elevated activity | [12] | |||
| GPx (testicular) | Elevated activity | [12] | |||
| SOD (testicular) | Elevated activity | [12] | |||
| Lung ischemia-reperfusion injury in rats | - | - | MDA (lung) | Decreased | [13][14] |
| ROS (lung) | Decreased | [13][14] | |||
| SOD (lung) | Increased activity | [13][14] | |||
| GSH (lung) | Increased levels | [13][14] | |||
| GSH-Px (lung) | Increased activity | [13][14] |
Table 4: Effects of Quercetin on Oxidative Stress Markers in Humans
| Study Population | Dosage | Duration | Biomarker | Effect | Reference |
| Overweight subjects with high-CVD risk | 150 mg/day | 6 weeks | Oxidized LDL (plasma) | Significantly decreased | [15][16][17] |
| Systolic Blood Pressure | Decreased by 2.6 mmHg (P < 0.01) | [15][16][17] | |||
| Plasma Quercetin | Increased from 71 to 269 nmol/l (P < 0.001) | [15][16][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the in vivo antioxidant effects of this compound intake.
Experimental Workflow for In Vivo this compound Intervention Studies
Caption: Generalized Experimental Workflow.
Measurement of Malondialdehyde (MDA) in Plasma by HPLC
Principle: Malondialdehyde (MDA), a marker of lipid peroxidation, is measured following its derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) or thiobarbituric acid (TBA) and subsequent separation and quantification by high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[18][19][20][21][22]
Procedure:
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.[19]
-
To release protein-bound MDA, perform alkaline hydrolysis by adding NaOH to the plasma sample and incubating at 60°C.[18][19][20]
-
Acidify the sample with perchloric acid or sulfuric acid and centrifuge to precipitate proteins.[19][20]
-
-
Derivatization:
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Use a C18 reversed-phase column for separation.
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detect the MDA adduct using a UV detector (at ~310 nm for DNPH adducts or ~532 nm for TBA adducts) or a fluorescence detector (excitation ~515 nm, emission ~553 nm for TBA adducts).[19]
-
Quantify MDA concentration by comparing the peak area to a standard curve prepared with a known concentration of an MDA standard (e.g., 1,1,3,3-tetraethoxypropane).[20]
-
Superoxide Dismutase (SOD) Activity Assay in Erythrocytes
Principle: This assay measures the ability of SOD to inhibit the reduction of a detector molecule (e.g., WST-1, cytochrome c, or nitroblue tetrazolium) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The degree of inhibition is proportional to the SOD activity in the sample.[23][24][25][26]
Procedure:
-
Sample Preparation:
-
Collect whole blood in heparin or EDTA tubes.
-
Centrifuge to separate plasma and buffy coat from erythrocytes.
-
Wash the erythrocytes with isotonic saline.
-
Lyse the erythrocytes by adding cold deionized water.[24]
-
Centrifuge to remove cell debris and collect the hemolysate.[24]
-
Dilute the hemolysate with an appropriate assay buffer.[25]
-
-
Assay:
-
In a 96-well microplate, add the diluted hemolysate.
-
Add the reaction mixture containing xanthine and the detector molecule.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at a controlled temperature (e.g., 37°C).[23]
-
Measure the change in absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of the detector molecule reduction by the sample.
-
Determine the SOD activity by comparing the inhibition to a standard curve of purified SOD.
-
Catalase (CAT) Activity Assay in Tissue Homogenates
Principle: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The remaining H₂O₂ can be quantified spectrophotometrically.[27][28][29][30][31]
Procedure:
-
Sample Preparation:
-
Assay:
-
Add the tissue supernatant to a reaction mixture containing a known concentration of H₂O₂ in a suitable buffer.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction by adding a reagent that reacts with the remaining H₂O₂ to produce a colored compound (e.g., ammonium (B1175870) molybdate (B1676688) or a mixture of sulfosalicylic acid and ferrous ammonium sulfate).[28]
-
Measure the absorbance of the colored product using a spectrophotometer.
-
Calculate the amount of H₂O₂ decomposed by the catalase in the sample.
-
Express the catalase activity in units, where one unit is defined as the amount of enzyme that decomposes a certain amount of H₂O₂ per minute under specific conditions.
-
Glutathione Peroxidase (GPx) Activity Assay in Plasma
Principle: GPx activity is measured indirectly through a coupled reaction with glutathione reductase (GR). GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide) using reduced glutathione (GSH) as a reducing agent, which is converted to oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the GPx activity.[32][33][34][35][36]
Procedure:
-
Sample Preparation:
-
Collect blood in heparin or EDTA tubes and centrifuge to obtain plasma.
-
-
Assay:
-
In a cuvette or microplate well, prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.
-
Add the plasma sample.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.
-
Determine the GPx activity based on the molar extinction coefficient of NADPH.
-
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage in Lymphocytes
Principle: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[37][38][39][40]
Procedure:
-
Cell Isolation and Embedding:
-
Lysis:
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green, or DAPI).[39]
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).[39]
-
Conclusion
The in vivo antioxidant effects of this compound intake are well-supported by a growing body of scientific evidence. Through the modulation of key signaling pathways, particularly the Nrf2-ARE pathway, flavonols enhance the body's endogenous antioxidant defenses, leading to a reduction in oxidative stress markers and an increase in the activity of protective enzymes. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development in the fields of nutrition, pharmacology, and medicine. Continued investigation into the specific mechanisms and clinical applications of different flavonols will be crucial for harnessing their full therapeutic potential in the prevention and management of oxidative stress-related diseases.
References
- 1. Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myricetin protects against diet-induced obesity and ameliorates oxidative stress in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myricetin protects against diet-induced obesity and ameliorates oxidative stress in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isorhamnetin as a promising agent for reducing diabetes-induced cardiac damage: insights into antioxidant and enzyme regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isorhamnetin exerts neuroprotective effects in STZ-induced diabetic rats via attenuation of oxidative stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ameliorative effect of kaempferol, a flavonoid, on oxidative stress in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kaempferol protects against rat striatal degeneration induced by 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant, anti-inflammatory, and anti-reprotoxic effects of kaempferol and vitamin E on lead acetate-induced testicular toxicity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kaempferol Alleviates Oxidative Stress and Apoptosis Through Mitochondria-dependent Pathway During Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quercetin reduces systolic blood pressure and plasma oxidised low-density lipoprotein concentrations in overweight subjects with a high-cardiovascular disease risk phenotype: a double-blinded, placebo-controlled cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Quercetin reduces systolic blood pressure and plasma oxidised low-density lipoprotein concentrations in overweight subjects with a high-cardiovascular disease risk phenotype: a double-blinded, placebo-controlled cross-over study | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Improved method for plasma malondialdehyde measurement by high-performance liquid chromatography using methyl malondialdehyde as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. firattipdergisi.com [firattipdergisi.com]
- 21. chromsystems.com [chromsystems.com]
- 22. researchgate.net [researchgate.net]
- 23. resources.novusbio.com [resources.novusbio.com]
- 24. eaglebio.com [eaglebio.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. zellx.de [zellx.de]
- 27. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 28. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cosmobiousa.com [cosmobiousa.com]
- 30. mmpc.org [mmpc.org]
- 31. researchgate.net [researchgate.net]
- 32. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mmpc.org [mmpc.org]
- 34. cohesionbio.com [cohesionbio.com]
- 35. raybiotech.com [raybiotech.com]
- 36. files01.core.ac.uk [files01.core.ac.uk]
- 37. researchgate.net [researchgate.net]
- 38. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 39. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 40. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Flavonol Interactions with Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate interactions between flavonols—a significant class of flavonoids—and key cellular signaling pathways. Flavonols, abundant in fruits and vegetables, have garnered substantial interest for their potential therapeutic applications, largely attributed to their ability to modulate critical signaling cascades involved in cell proliferation, inflammation, and apoptosis. This document delves into the molecular mechanisms by which prominent flavonols, including quercetin, kaempferol, and myricetin (B1677590), influence the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) signaling pathways.
This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Quantitative Data on Flavonol Interactions
The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of common flavonols on key components of the MAPK, PI3K/Akt, and NF-κB signaling pathways. This data is crucial for comparing the potency and selectivity of different flavonols.
Table 1: Inhibitory Effects of Flavonols on the PI3K/Akt Signaling Pathway
| This compound | Target Kinase/Process | IC50 Value | Cell Line/System | Reference |
| Quercetin | PI3K | ~3.8 µM | In vitro kinase assay | [1] |
| Quercetin | Akt Phosphorylation | 2.5 µM | DAOY cells | [2] |
| Kaempferol | Akt Phosphorylation | 5 µM | DAOY cells | [2] |
| Myricetin | PI3K | 1.8 µM | In vitro kinase assay | [1] |
Table 2: Inhibitory Effects of Flavonols on the MAPK Signaling Pathway
| This compound | Target Kinase/Process | Effect | Concentration | Cell Line | Reference |
| Kaempferol | ERK Phosphorylation | Inhibition | 10-40 µM | MDA-MB-231 | [3] |
| Kaempferol | JNK Phosphorylation | Inhibition | 10-40 µM | MDA-MB-231 | [3] |
| Kaempferol | p38 Phosphorylation | Inhibition | 10-40 µM | MDA-MB-231 | [3] |
Table 3: Inhibitory Effects of Flavonols on the NF-κB Signaling Pathway
| This compound | Target Kinase/Process | Effect | Cell Line | Reference |
| Myricetin | IKK Activity | Strong Inhibition | ECV304 | [4] |
| Myricetin | NF-κB p65 Nuclear Translocation | Inhibition | RAW264.7 | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the core signaling pathways and the points of interaction for various flavonols.
PI3K/Akt Signaling Pathway and this compound Intervention
Caption: PI3K/Akt signaling pathway and points of inhibition by flavonols.
MAPK Signaling Pathway and this compound Intervention
Caption: MAPK/ERK signaling pathway and inhibition by Kaempferol.
NF-κB Signaling Pathway and this compound Intervention
Caption: NF-κB signaling pathway and the inhibitory action of Myricetin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of flavonols with cellular signaling pathways.
Western Blot Analysis for Protein Phosphorylation
This protocol is designed to assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK, p38, JNK) in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound of interest (e.g., Quercetin, Kaempferol)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat cells with various concentrations of the this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze the total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-Akt).
-
Data Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein.
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of a this compound on the activity of a specific kinase (e.g., PI3K).
Materials:
-
Recombinant kinase (e.g., PI3Kα)
-
Kinase assay buffer
-
Substrate (e.g., PIP2 for PI3K)
-
ATP (radiolabeled or with a detection system like ADP-Glo™)
-
This compound of interest
-
Detection reagents (e.g., for measuring ADP production or substrate phosphorylation)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase, its substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase.
-
Stop Reaction: Terminate the reaction using a stop solution (e.g., EDTA).
-
Detection: Measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luciferase-based reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of flavonols.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Cell culture reagents
-
Stimulus (e.g., TNF-α)
-
This compound of interest
-
Passive lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
This compound Treatment: Pre-treat the cells with different concentrations of the this compound for a specified time.
-
Stimulation: Induce NF-κB activation by adding a stimulus like TNF-α.
-
Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysates.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of NF-κB activity by the this compound.
Experimental Workflow and Logical Relationships
General Experimental Workflow
Caption: A typical experimental workflow for studying this compound-pathway interactions.
Logical Framework for Mechanistic Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of TNFalpha-mediated NFkappaB activity by myricetin and other flavonoids through downregulating the activity of IKK in ECV304 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Flavonol Derivatives: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural flavonol derivatives, a class of flavonoids ubiquitously found in fruits, vegetables, and medicinal plants, have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth overview of the therapeutic potential of prominent flavonols—quercetin (B1663063), kaempferol, myricetin (B1677590), and fisetin (B1672732). It details their biological effects, underlying molecular mechanisms, and relevant experimental protocols to facilitate further research and drug development.
Therapeutic Activities of Natural Flavonols
Flavonols exert a wide range of therapeutic effects, including anti-cancer, neuroprotective, and anti-inflammatory activities. These properties are attributed to their ability to modulate various cellular signaling pathways and mitigate oxidative stress.
Anti-Cancer Activity
Flavonols have demonstrated potent anti-cancer properties across a spectrum of cancer cell lines. Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The cytotoxic effects of quercetin, kaempferol, myricetin, and fisetin on various cancer cell lines are summarized in Table 1.
Table 1: Anti-Cancer Activity of Natural Flavonols (IC50 values in µM)
| This compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| Quercetin | HCT116 | Colon Carcinoma | 5.79 | [1] |
| MDA-MB-231 | Breast Cancer | 5.81 | [1] | |
| HT-29 | Colon Cancer | 81.65 | [2] | |
| MCF-7 | Breast Cancer | 17.2 | [2] | |
| A549 | Lung Cancer | 8.65 (24h), 7.96 (48h), 5.14 (72h) | [3] | |
| H69 | Lung Cancer | 14.2 (24h), 10.57 (48h), 9.18 (72h) | [3] | |
| Kaempferol | MDA-MB-231 | Breast Cancer | 43 | [4] |
| BT474 | Breast Cancer | >100 | [4] | |
| LNCaP | Prostate Cancer | 28.8 | [5] | |
| PC-3 | Prostate Cancer | 58.3 | [5] | |
| A549 | Lung Cancer | 87.3 (72h) | [6] | |
| H460 | Lung Cancer | 43.7 (72h) | [6] | |
| Huh7 | Liver Cancer | 4.75 | [7] | |
| Myricetin | HT-29 | Colon Cancer | 47.6 | [8] |
| Caco-2 | Colon Cancer | 88.4 | [8] | |
| HCT116 | Colon Carcinoma | 28.2 | [9] | |
| MDA-MB-231 | Breast Cancer | 114.75 (72h) | [8] | |
| MCF-7 | Breast Cancer | 54 | [8] | |
| HeLa | Cervical Cancer | 22.70 (µg/mL) | [10] | |
| T47D | Breast Cancer | 51.43 (µg/mL) | [10] | |
| Fisetin | CAL-27 | Tongue Carcinoma | 50 (48h) | [11] |
| Ca9-22 | Gingival Squamous Cell Carcinoma | 200 (48h) | [11] | |
| HSC3 | Tongue Squamous Cell Carcinoma | 40 | [11] | |
| HeLa | Cervical Cancer | 36 | [12] | |
| HCT-116 | Colon Cancer | 23 | [13] | |
| K562 | Leukemia | 163 (48h), 120 (72h) | [12] |
| | HL-60 | Leukemia | 82 (48h), 45 (72h) |[12] |
Neuroprotective Activity
Flavonols exhibit significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases.[14] Their mechanisms include reducing oxidative stress, modulating neuroinflammatory responses, and interfering with the aggregation of amyloid-beta peptides.[15][16] The effective concentrations for the neuroprotective effects of fisetin and myricetin are presented in Table 2.
Table 2: Neuroprotective Activity of Natural Flavonols (EC50 values)
| This compound | Assay | EC50 | Reference(s) |
|---|---|---|---|
| Quercetin | Inhibition of Acetylcholinesterase (AChE) | IC50: 19.8 µM | [12] |
| Kaempferol | N/A | N/A | |
| Myricetin | Inhibition of Acetylcholinesterase (AChE) | IC50: 23.31 µg/mL | [17] |
| Fisetin | Inhibition of RSL3-induced oxytotic/ferroptotic cell death in HT22 cells | ~5 µM |[10] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonols have been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[18][19] The inhibitory concentrations of fisetin and quercetin on key inflammatory targets are detailed in Table 3.
Table 3: Anti-inflammatory Activity of Natural Flavonols (IC50 values)
| This compound | Target | IC50 | Reference(s) |
|---|---|---|---|
| Quercetin | Lipoxygenase (LOX) | 0.48 µg/mL | [6] |
| Kaempferol | N/A | N/A | |
| Myricetin | N/A | N/A |
| Fisetin | Inhibition of TNF-α-induced luciferase activity | 42.19 mM |[9] |
Signaling Pathways Modulated by Natural Flavonols
The therapeutic effects of flavonols are mediated through their interaction with several key intracellular signaling pathways. Understanding these interactions is crucial for the development of targeted therapies.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[20] Flavonols can modulate this pathway at various points, often leading to the inhibition of cancer cell proliferation and survival.[8][21]
Caption: this compound intervention in the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[22] Flavonols can inhibit the activation of key components of this pathway, such as ERK, JNK, and p38, thereby exerting anti-inflammatory and anti-cancer effects.[23]
Caption: this compound modulation of the MAPK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in the inflammatory response.[24] Flavonols can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby suppressing the expression of pro-inflammatory genes.[11][25]
Caption: Inhibition of the NF-κB signaling pathway by flavonols.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound derivatives.
Extraction and Isolation
This protocol describes a general procedure for the extraction of flavonols from dried plant material using UAE.[7][15][26]
-
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 50-75% ethanol)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Weigh a specific amount of the dried, powdered plant material.
-
Add the extraction solvent at a defined liquid-to-solid ratio (e.g., 25:1 to 60:1 mL/g).
-
Place the mixture in an ultrasonic bath.
-
Set the sonication power (e.g., 250-411 W) and temperature (e.g., 60-75 °C).
-
Extract for a specified time (e.g., 30-60 minutes).
-
After extraction, filter or centrifuge the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator.
-
Caption: Workflow for Ultrasound-Assisted Extraction of flavonols.
Column chromatography is a widely used technique for the purification of individual flavonols from a crude extract.[4][5][27]
-
Materials and Equipment:
-
Crude this compound extract
-
Silica (B1680970) gel (for normal-phase) or C18 resin (for reverse-phase)
-
Glass column
-
Solvent system (e.g., n-hexane, ethyl acetate (B1210297), methanol (B129727) gradients)
-
Fraction collector
-
TLC plates and UV lamp for monitoring
-
-
Procedure:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent.
-
Pack the column with the slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing solvent polarity (e.g., starting with 100% n-hexane and gradually adding ethyl acetate and then methanol).
-
Collect fractions of the eluate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired this compound.
-
Pool the fractions containing the purified this compound and evaporate the solvent.
-
Biological Activity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[28][29][30]
-
Materials and Equipment:
-
96-well plates
-
Cultured cells
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in the MAPK and PI3K/Akt pathways.[16][31][32]
-
Materials and Equipment:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (specific to the target proteins, e.g., p-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
This assay measures the activation of NF-κB by detecting its translocation from the cytoplasm to the nucleus.[18][20][27]
-
Materials and Equipment:
-
Cultured cells (e.g., macrophages)
-
Inflammatory stimulus (e.g., LPS)
-
This compound derivative
-
Cell fractionation kit or immunofluorescence staining reagents
-
Western blot apparatus or fluorescence microscope
-
-
Procedure (Cell Fractionation and Western Blot):
-
Pre-treat cells with the this compound derivative, then stimulate with an inflammatory agent.
-
Separate the cytoplasmic and nuclear fractions of the cells.
-
Perform Western blot analysis on both fractions using an antibody against an NF-κB subunit (e.g., p65).
-
An increase in the p65 signal in the nuclear fraction indicates NF-κB activation.
-
-
Procedure (Immunofluorescence):
-
Culture cells on coverslips and treat as described above.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against an NF-κB subunit.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of NF-κB using a fluorescence microscope.
-
Conclusion
Natural this compound derivatives, including quercetin, kaempferol, myricetin, and fisetin, represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for the development of novel therapies for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive resource for researchers to further explore and harness the therapeutic benefits of these natural compounds. Continued investigation into their mechanisms of action, bioavailability, and clinical efficacy is warranted to translate these promising preclinical findings into effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Fisetin inhibits inflammation and induces autophagy by mediating PI3K/AKT/mTOR signaling in LPS-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective Effects of Quercetin in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 14. Therapeutic Potential of Myricetin in the Treatment of Neurological, Neuropsychiatric, and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 20. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. globalsciencebooks.info [globalsciencebooks.info]
- 26. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Fisetin, an Anti-Inflammatory Agent, Overcomes Radioresistance by Activating the PERK-ATF4-CHOP Axis in Liver Cancer [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Fisetin inhibits TNF-α-induced inflammatory action and hydrogen peroxide-induced oxidative damage in human keratinocyte HaCaT cells through PI3K/AKT/Nrf-2-mediated heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Transformation Within: A Technical Guide to Flavonol Metabolism by the Human Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonols, a major class of flavonoids ubiquitously found in fruits, vegetables, and beverages, are renowned for their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. However, the bioavailability and bioactivity of these compounds are largely dependent on their transformation by the human gut microbiota.[1][2] Upon ingestion, a significant portion of dietary flavonols escapes absorption in the small intestine and reaches the colon, where a complex interplay with the resident microbial communities ensues.[3][4] This guide provides an in-depth technical overview of the core metabolic pathways involved in the microbial degradation of key flavonols, details the experimental protocols used to study these processes, and presents quantitative data to support a deeper understanding of these intricate interactions.
Core Metabolic Pathways of Flavonols
The gut microbiota metabolizes flavonols primarily through a series of deglycosylation and ring-fission reactions, converting them into smaller, more readily absorbed phenolic acids and other metabolites.[5][6] These metabolites are often the primary drivers of the physiological effects attributed to dietary flavonol consumption.[1][3]
Quercetin (B1663063) Metabolism
Quercetin, one of the most abundant dietary flavonols, undergoes extensive microbial metabolism. The initial and crucial step is the deglycosylation of its glycosidic forms (e.g., quercetin-3-O-glucoside, rutin) to the aglycone, quercetin.[6][7] This is followed by the cleavage of the C-ring, leading to the formation of various phenolic acids.
Key bacterial species involved in quercetin metabolism include those from the genera Bacteroides, Clostridium, Eubacterium, and Fusobacterium.[3][8] The primary metabolic pathway for quercetin degradation involves the formation of 3,4-dihydroxyphenylacetic acid (DOPAC) and 4-hydroxybenzoic acid.[9][10]
References
- 1. Bioavailable Microbial Metabolites of Flavanols Demonstrate Highly Individualized Bioactivity on In Vitro β-Cell Functions Critical for Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids, gut microbiota, and host lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Flavonoid Metabolism: A Cardiometabolic Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Bacterial species involved in the conversion of dietary flavonoids in the human gut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of Quercitrin by Human Intestinal Bacteria and Its Relation to Some Biological Activities [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
The Role of Flavonols in the Prevention of Cardiovascular Disease: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. Lifestyle factors, particularly diet, play a crucial role in the primary and secondary prevention of these conditions. Among the various dietary components, flavonols, a subclass of flavonoids found abundantly in fruits, vegetables, tea, and wine, have garnered significant scientific interest for their potential cardioprotective effects. Extensive in vitro, in vivo, and epidemiological studies have demonstrated that flavonols, including quercetin (B1663063), kaempferol (B1673270), myricetin (B1677590), and isorhamnetin (B1672294), can positively influence cardiovascular health through a variety of mechanisms. These include potent antioxidant and anti-inflammatory activities, improvement of endothelial function, reduction of blood pressure, and favorable modulation of lipid metabolism.[1][2][3][4] This technical guide provides an in-depth overview of the current evidence on the role of flavonols in CVD prevention, with a focus on quantitative data from clinical trials, detailed experimental protocols, and the underlying molecular signaling pathways.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the quantitative effects of key flavonols on various cardiovascular risk factors as reported in human clinical trials and animal studies.
Table 1: Effects of Quercetin on Cardiovascular Risk Factors in Humans
| Biomarker | Study Population | Dosage | Duration | Outcome | Reference(s) |
| Systolic Blood Pressure (SBP) | Hypertensive Patients | ≥500 mg/day | 4-10 weeks | -4.45 mmHg reduction | [5][6][7][8][9] |
| Diastolic Blood Pressure (DBP) | Hypertensive Patients | ≥500 mg/day | 4-10 weeks | -2.98 mmHg reduction | [5][6][7][8][9] |
| SBP | Women with Type 2 Diabetes | 500 mg/day | 10 weeks | -8.8 mmHg reduction | [5] |
| Total Cholesterol | Patients with Metabolic Syndrome | 30-1000 mg/day | 2-12 weeks | Significant decrease | [2] |
| LDL Cholesterol | Patients with Metabolic Syndrome | 30-1000 mg/day | 2-12 weeks | Significant decrease | [2] |
| TNF-α | Patients post-Myocardial Infarction | 500 mg/day | 8 weeks | Significant reduction | [10][11] |
| Total Antioxidant Capacity | Patients post-Myocardial Infarction | 500 mg/day | 8 weeks | Significant improvement | [10][12] |
Table 2: Effects of Kaempferol on Cardiovascular Risk Factors
| Biomarker | Study Model | Dosage | Duration | Outcome | Reference(s) |
| Total Cholesterol | High-Fat Diet-Fed Rats | 300 mg/kg/day | 8 weeks | Significant reduction | [13] |
| Triglycerides | High-Fat Diet-Fed Rats | 300 mg/kg/day | 8 weeks | Significant reduction | [13] |
| Body Weight Gain | High-Fat Diet-Fed Rats | 300 mg/kg/day | 8 weeks | Significant reduction | [13] |
| Hepatic PPARα expression | High-Fat Diet-Fed Rats | 75-300 mg/kg/day | 8 weeks | Upregulation | [13] |
Note: Robust quantitative data from human clinical trials on kaempferol is limited.[7]
Table 3: Effects of Myricetin on Cardiovascular Risk Factors
| Biomarker | Study Model | Dosage | Duration | Outcome | Reference(s) |
| Systolic Blood Pressure | Fructose-Fed Rats | Not specified | Not specified | Reduction | [14] |
| Lipid Profile | Animal Models | Not specified | Not specified | Improvement | [14] |
| Endothelial Function | In vitro (HUVECs) | Not specified | Not specified | Protection against high-glucose induced damage | [4] |
Note: There is a lack of well-designed human clinical trials evaluating the effects of myricetin on cardiovascular disease.[14][15]
Table 4: Effects of Isorhamnetin on Cardiovascular Risk Factors
| Biomarker | Study Population/Model | Dosage | Duration | Outcome | Reference(s) |
| Systolic Blood Pressure (SBP) | Coronary Artery Disease Patients | Dietary Intake | Long-term | Inverse correlation (R: -0.36) | [16] |
| Blood Pressure | L-NAME Induced Hypertensive Rats | Not specified | Not specified | Significant reduction | [17] |
| IL-6 | In vitro (Microglia) | Not specified | Not specified | Reduction of Aβ-triggered secretion | [18] |
| Lipid Profile | Diabetic Mice | 10 mg/kg | 10 days | Reduction in LDL, triglycerides, and cholesterol | [19] |
Key Mechanisms of Action and Signaling Pathways
Flavonols exert their cardioprotective effects through multiple, often interconnected, molecular pathways. The primary mechanisms include antioxidant, anti-inflammatory, and vasodilatory actions.
Antioxidant Effects
Flavonols are potent antioxidants that can directly scavenge reactive oxygen species (ROS) and chelate metal ions involved in their formation.[9] Furthermore, they can indirectly boost the endogenous antioxidant defense system by upregulating the expression of antioxidant enzymes. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.
Caption: Nrf2-ARE signaling pathway activation by flavonols.
Anti-inflammatory Effects
Chronic inflammation is a key driver of atherosclerosis. Flavonols can suppress inflammatory processes by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Inhibition of the NF-κB inflammatory pathway by flavonols.
Vasodilatory Effects and Endothelial Function
Flavonols improve endothelial function, primarily by increasing the bioavailability of nitric oxide (NO), a potent vasodilator. This is achieved through the activation of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).
Caption: PI3K/Akt pathway leading to eNOS activation and vasodilation.
Modulation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, p38, and JNK, is involved in cellular processes such as inflammation, proliferation, and apoptosis in vascular cells. Flavonols have been shown to modulate this pathway, often inhibiting pro-inflammatory and pro-proliferative signals.
Caption: Modulation of the MAPK signaling pathway by flavonols.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of flavonols and cardiovascular disease.
Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)
Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation. An increase in blood flow, induced by reactive hyperemia, stimulates the endothelium to release NO, causing the brachial artery to dilate. The extent of dilation is a measure of endothelial function.
Protocol:
-
Patient Preparation:
-
Subjects should fast for at least 8-12 hours prior to the measurement.
-
Refrain from exercise, caffeine, and smoking for at least 12 hours.
-
A quiet, temperature-controlled room is essential.
-
The subject should rest in a supine position for at least 10 minutes before the first scan.
-
-
Image Acquisition:
-
A high-resolution ultrasound system with a linear array transducer (≥7.5 MHz) is used.
-
The brachial artery is scanned in a longitudinal plane, 2-15 cm above the antecubital fossa.
-
Optimize the image to clearly visualize the anterior and posterior walls of the artery.
-
A stereotactic probe-holding device should be used to ensure consistent imaging throughout the protocol.
-
-
Baseline Measurement:
-
Record a baseline image of the brachial artery for at least 1 minute.
-
Simultaneously, use pulsed-wave Doppler to measure baseline blood flow velocity.
-
-
Induction of Reactive Hyperemia:
-
Place a blood pressure cuff on the forearm, distal to the ultrasound probe.
-
Inflate the cuff to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.
-
-
Post-Occlusion Measurement:
-
Rapidly deflate the cuff.
-
Continuously record the diameter of the brachial artery and the blood flow velocity for at least 3 minutes post-deflation.
-
-
Data Analysis:
-
The diameter of the brachial artery is measured from the anterior to the posterior intima-lumen interface.
-
FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter:
-
FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
-
Measurement of Antioxidant Capacity: Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals induced by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The assay quantifies the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation. The results are typically expressed as Trolox equivalents.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a fresh solution of AAPH in 75 mM phosphate buffer.
-
Prepare a series of Trolox standards of known concentrations in 75 mM phosphate buffer.
-
-
Sample Preparation:
-
Plasma or serum samples should be diluted (e.g., 1:100) with phosphate buffer.
-
Cell or tissue lysates can be prepared by sonication or homogenization in cold PBS, followed by centrifugation to remove debris.
-
-
Assay Procedure:
-
Pipette 25 µL of standards, samples, or blank (phosphate buffer) into the wells of a 96-well black microplate.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the samples by interpolating their net AUC values on the Trolox standard curve.
-
Analysis of Signaling Protein Expression and Phosphorylation: Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. To assess the activation of signaling pathways, antibodies that specifically recognize the phosphorylated forms of proteins (e.g., p-p65, p-Akt) are used.
General Protocol:
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., HUVECs for endothelial studies, cardiomyocytes, or vascular smooth muscle cells) to 70-80% confluency.
-
Treat the cells with the desired flavonol at various concentrations and for different time points. Include appropriate controls (vehicle and positive controls for pathway activation, e.g., TNF-α for NF-κB).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-total p65, anti-p-Akt, anti-total Akt, etc.) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
-
Conclusion
The body of evidence strongly suggests that flavonols are promising dietary compounds for the prevention of cardiovascular disease. Their multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and vasodilatory effects, are underpinned by their ability to modulate key cellular signaling pathways such as Nrf2-ARE, NF-κB, PI3K/Akt, and MAPK. While clinical data for quercetin is encouraging, particularly in the context of blood pressure reduction, more robust human intervention trials are needed for other flavonols like kaempferol, myricetin, and isorhamnetin to establish their clinical efficacy and optimal dosages. The detailed experimental protocols provided in this guide offer a standardized approach for researchers and drug development professionals to further investigate the cardioprotective potential of these natural compounds. Future research should focus on well-designed clinical trials with hard cardiovascular endpoints and further elucidation of the bioavailability and metabolism of different flavonols to translate the promising preclinical findings into effective public health and therapeutic strategies.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. Myricetin ameliorates high glucose-induced endothelial dysfunction in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Quercetin on Blood Pressure: A Systematic Review and Meta‐Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Effects of Quercetin on Blood Pressure: A Systematic Review and Meta‐Analysis of Randomized Controlled Trials | Semantic Scholar [semanticscholar.org]
- 7. "Effects of Quercetin on Blood Pressure: A Systematic Review and Meta-A" by Maria-Corina Serban, Alberto Zanchetti et al. [touroscholar.touro.edu]
- 8. The Effects of Quercetin Supplementation on Blood Pressure - Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 11. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Kaempferol regulates the lipid-profile in high-fat diet-fed rats through an increase in hepatic PPARα levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. Kaempferol ameliorates symptoms of metabolic syndrome by improving blood lipid profile and glucose tolerance. | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Isorhamnetin Attenuated the Release of Interleukin-6 from β-Amyloid-Activated Microglia and Mitigated Interleukin-6-Mediated Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of Flavonols: A Technical Guide for Researchers
Abstract
Flavonols, a class of flavonoids ubiquitously found in fruits and vegetables, have garnered significant attention for their potential as anticancer agents. Extensive preclinical research has demonstrated their ability to modulate a wide array of cellular processes implicated in tumorigenesis and metastasis. This technical guide provides an in-depth overview of the anticancer properties of key flavonols, with a focus on their mechanisms of action, effects on critical signaling pathways, and detailed methodologies for their investigation. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents visualizations of key signaling pathways and experimental workflows using the DOT language for Graphviz to facilitate a deeper understanding of the complex interactions involved. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and natural product-based drug discovery.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous exploration of novel therapeutic strategies. Natural products, with their vast structural diversity and biological activity, represent a promising reservoir for the discovery of new anticancer agents. Flavonols, a subclass of flavonoids characterized by a 3-hydroxyflavone backbone, have emerged as particularly promising candidates. Compounds such as quercetin (B1663063), kaempferol (B1673270), myricetin, fisetin, and galangin (B1674397) have been shown to exert potent antiproliferative, pro-apoptotic, anti-angiogenic, and anti-metastatic effects in a variety of cancer models.[1][2][3] Their multifaceted mechanisms of action, often targeting multiple signaling pathways simultaneously, make them attractive alternatives or adjuncts to conventional cancer therapies. This guide aims to provide a comprehensive technical resource on the anticancer properties of flavonols, summarizing the current state of research and providing practical information for further investigation.
Mechanisms of Anticancer Activity
Flavonols exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the processes of new blood vessel formation (angiogenesis) and cancer cell spread (metastasis).
Induction of Apoptosis
Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer cells, leading to their uncontrolled proliferation. Flavonols have been demonstrated to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Flavonols can upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[5]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit mutations in cell cycle regulatory proteins, leading to unchecked proliferation. Flavonols can intervene at various checkpoints of the cell cycle, primarily at the G1/S and G2/M transitions, thereby preventing cancer cells from dividing.[6][7] This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. For instance, some flavonols have been shown to upregulate the expression of CDK inhibitors like p21 and p27, which bind to and inactivate cyclin-CDK complexes, leading to cell cycle arrest.[1]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Flavonols can inhibit angiogenesis by targeting key signaling molecules involved in this process, most notably the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR.[8][9] By inhibiting VEGF signaling, flavonols can suppress the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels.[8][10]
Inhibition of Metastasis
Metastasis is the process by which cancer cells spread from the primary tumor to distant organs and is the primary cause of cancer-related death. This complex process involves cell invasion, migration, and adhesion. Flavonols can inhibit metastasis by targeting various molecules involved in these steps, including matrix metalloproteinases (MMPs).[11] MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. Flavonols have been shown to downregulate the expression and activity of MMPs, thereby impeding the invasive capacity of cancer cells.[11]
Quantitative Data on Anticancer Activity
The following tables summarize the 50% inhibitory concentration (IC50) values of various flavonols against a range of cancer cell lines, providing a quantitative measure of their cytotoxic potential.
Table 1: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Lung Cancer | 5.14 - 8.65 | 24 - 72 |
| H69 | Lung Cancer | 9.18 - 14.2 | 24 - 72 |
| MCF-7 | Breast Cancer | 4.9 - 17.2 | Not Specified |
| MDA-MB-468 | Breast Cancer | 55 | Not Specified |
| HT-29 | Colon Cancer | 81.65 | 48 |
| SW480 | Colon Cancer | ~60 | Not Specified |
Data compiled from multiple sources.[5][12][13][14]
Table 2: IC50 Values of Fisetin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Lung Adenocarcinoma | 214.47 | Not Specified |
| A549-CR (Cisplatin-Resistant) | Lung Adenocarcinoma | 320.42 | Not Specified |
| HeLa | Cervical Cancer | 36 | Not Specified |
| K562 | Leukemia | 120 - 163 | 48 - 72 |
| HL-60 | Leukemia | 45 - 82 | 48 - 72 |
| MG-63 | Osteosarcoma | 18 | Not Specified |
| HCT-116 | Colon Cancer | 23 | Not Specified |
| DU-145 | Prostate Cancer | 17 | Not Specified |
Data compiled from multiple sources.[15][16][17][18][19]
Table 3: IC50 Values of Galangin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A2780/CP70 | Ovarian Cancer | 42.3 | Not Specified |
| OVCAR-3 | Ovarian Cancer | 34.5 | Not Specified |
| MCF-7 | Breast Cancer | 3.55 - 6.23 | Not Specified |
| A375P | Melanoma | 3.55 - 6.23 | Not Specified |
| B16F10 | Melanoma | 3.55 - 6.23 | Not Specified |
| A549 | Lung Cancer | 3.55 - 6.23 | Not Specified |
| KKU-213 | Cholangiocarcinoma | 73 - 134 | 24 - 48 |
| KKU-100 | Cholangiocarcinoma | 158 - 279 | 24 - 48 |
Data compiled from multiple sources.[8][20][21][22][23]
Table 4: IC50 Values of Myricetin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) |
| HeLa | Cervical Cancer | 22.70 | Not Specified |
| T47D | Breast Cancer | 51.43 | Not Specified |
| MCF-7 | Breast Cancer | 5.06 | 24 |
Data compiled from multiple sources.[3][24][25]
Key Signaling Pathways Modulated by Flavonols
Flavonols exert their anticancer effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, contributing to tumorigenesis. Flavonols, such as quercetin and myricetin, can inhibit the PI3K/Akt pathway, leading to the suppression of downstream pro-survival signals and the induction of apoptosis.[26]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The MAPK pathway consists of several subfamilies, including ERK, JNK, and p38. Dysregulation of this pathway is common in cancer. Flavonols like kaempferol can modulate the MAPK pathway, often leading to the induction of apoptosis and inhibition of cell proliferation.[27]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers and contributes to chronic inflammation, which can promote tumor development. Flavonols, including myricetin, can inhibit the NF-κB pathway, thereby reducing inflammation and promoting apoptosis in cancer cells.[6]
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer properties of flavonols.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][26]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay uses Annexin V conjugated to a fluorescent dye (FITC) and propidium (B1200493) iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[9][28]
Protocol:
-
Cell Treatment: Treat cells with the this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain the cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[29]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Wound Healing Assay
This assay is used to study cell migration and is performed by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the wound.[4]
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.
-
Imaging (Time 0): Immediately capture images of the wound at defined locations.
-
Incubation and Imaging: Incubate the plate and capture images of the same locations at regular time intervals (e.g., every 6, 12, 24 hours).
-
Analysis: Measure the wound area at each time point to quantify the rate of cell migration.
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells by assessing their ability to migrate through a Matrigel-coated membrane in a Transwell insert.[11]
Protocol:
-
Insert Coating: Coat the upper surface of a Transwell insert with Matrigel.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove non-invaded cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface.
-
Quantification: Count the number of invaded cells under a microscope.
Conclusion and Future Perspectives
Flavonols represent a highly promising class of natural compounds with significant potential for cancer therapy and prevention. Their ability to target multiple hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, angiogenesis, and metastasis, underscores their therapeutic versatility. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the anticancer properties of these fascinating molecules.
Future research should focus on several key areas. Firstly, while in vitro studies have provided a wealth of information, more in vivo studies are needed to validate the efficacy and safety of flavonols in preclinical animal models. Secondly, the bioavailability of many flavonols is limited, which can hinder their therapeutic potential. The development of novel drug delivery systems, such as nanoformulations, could help overcome this challenge. Finally, clinical trials are essential to translate the promising preclinical findings into tangible benefits for cancer patients. A deeper understanding of the molecular mechanisms and the identification of specific biomarkers for this compound sensitivity will be crucial for the successful design of these trials. Continued investigation into the anticancer properties of flavonols holds the promise of developing novel, effective, and less toxic therapeutic strategies in the fight against cancer.
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential … [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Node, Edge and Graph Attributes [emden.github.io]
- 10. researchgate.net [researchgate.net]
- 11. Node Attributes | Graphviz [graphviz.org]
- 12. Color Names | Graphviz [graphviz.org]
- 13. color | Graphviz [graphviz.org]
- 14. The anticancer effects of flavonoids: involvment of PI3K/ Akt signaling pathway - Iranian Journal of Nutrition Sciences and Food Technology [nsft.sbmu.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. medium.com [medium.com]
- 19. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medium.com [medium.com]
- 22. graphviz.org [graphviz.org]
- 23. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Graphviz attributes - Factor Documentation [docs.factorcode.org]
- 27. Flavonoids’ Effects on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway[v1] | Preprints.org [preprints.org]
- 28. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Quantification of Quercetin in Herbs by HPLC-UV
Introduction
Quercetin (B1663063), a prominent dietary flavonoid, is ubiquitously found in a variety of fruits, vegetables, and grains.[1][2] Renowned for its potent antioxidant and anti-inflammatory properties, quercetin is the subject of extensive research for its potential therapeutic benefits.[1][2] Consequently, the accurate and precise quantification of quercetin in herbal matrices and derived products is paramount for quality control, standardization of extracts, and to support pharmacological studies.[1] High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector offers a robust, reliable, and widely adopted analytical method for this purpose.[3][4] This application note provides a detailed protocol for the quantification of quercetin in herbal extracts using a reversed-phase HPLC-UV method.
Principle of the Method
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate quercetin from other components within a sample matrix. The separation is typically achieved on a C18 stationary phase, which retains nonpolar compounds. A mobile phase consisting of a mixture of an organic solvent (such as methanol (B129727) or acetonitrile) and a slightly acidic aqueous solution is used to elute the compounds from the column. The acidic nature of the mobile phase ensures that quercetin remains in its protonated form, leading to sharp and symmetrical chromatographic peaks.[2] Following separation, the eluted quercetin is detected by a UV-Vis or Diode Array Detector (DAD) at a wavelength where it exhibits maximum absorbance, ensuring high sensitivity and accurate quantification.[2][5]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.[2]
-
Reagents: HPLC grade methanol, acetonitrile, acetic acid, and phosphoric acid. Quercetin reference standard.
-
Equipment: Analytical balance, volumetric flasks, pipettes, sonicator, syringe filters (0.45 µm).
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh 5 mg of quercetin reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol, sonicate for 10-15 minutes to ensure complete dissolution, and then adjust the volume to the mark with methanol.[1][6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 1 µg/mL to 100 µg/mL).[2] These solutions will be used to construct a calibration curve.
Sample Preparation (from Dried Herbal Material)
-
Extraction: Accurately weigh 100 mg of the dried and powdered herbal extract and transfer it to a 10 mL volumetric flask.[1][6] Add 5 mL of methanol and sonicate for 15 minutes to facilitate the extraction of quercetin.[1][6] Allow the solution to cool to room temperature and then bring the volume up to 10 mL with methanol.[1]
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis to remove any particulate matter.[1]
Note: For the quantification of total quercetin, which includes quercetin present as glycosides, an acid hydrolysis step is required prior to extraction to liberate the quercetin aglycone.
HPLC-UV Chromatographic Conditions
The following table outlines a set of recommended chromatographic conditions. It is important to note that these parameters may require optimization depending on the specific herbal matrix and HPLC system used.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2] |
| Mobile Phase | A mixture of 1.5% acetic acid in water, acetonitrile, and methanol (55:40:5 v/v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient (e.g., 25 ± 2°C) or controlled at 35°C[2][3] |
| Detection Wavelength | 368 nm or 370 nm[3][5] |
| Run Time | Approximately 10-20 minutes[2] |
Data Presentation: Summary of Quantitative Data
The following table summarizes the performance characteristics of various HPLC-UV methods reported for the quantification of quercetin in different contexts.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Quercetin | 1.4–26.6 | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Quercetin | 0.00488–200 | Not Specified | 0.00488 | 0.03906 | 99.59–100.82 | [3] |
| Quercetin | 5.0–17.5 | 0.996 | 2.28 | 6.92 | Not Specified | [6] |
| Quercetin | 5–25 | >0.999 | Not Specified | Not Specified | Not Specified | [7] |
| Quercetin | Not Specified | 0.9992 | 22.45 | 68.05 | >90 | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Visualizations
Caption: Experimental workflow for quercetin quantification.
Caption: Logical steps in the HPLC-UV analysis of quercetin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. plantarchives.org [plantarchives.org]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Application Note: LC-MS/MS Analysis of Flavonol Glycosides in Fruit Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction Flavonol glycosides are a major class of flavonoid compounds ubiquitously found in fruits. They consist of a this compound aglycone (such as quercetin, kaempferol, or myricetin) attached to one or more sugar moieties. These compounds are of significant interest to the food, pharmaceutical, and nutraceutical industries due to their wide range of bioactivities, including antioxidant, anti-inflammatory, and cardioprotective effects. Accurate identification and quantification of these compounds in complex fruit matrices are crucial for quality control, product development, and pharmacological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique offering the high sensitivity and selectivity required for this purpose.[1] This application note provides a comprehensive protocol for the extraction and analysis of this compound glycosides from fruit extracts using LC-MS/MS.
Experimental Workflow
The overall workflow for the analysis of this compound glycosides from fruit samples involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: Overall experimental workflow for this compound glycoside analysis.
Detailed Experimental Protocols
Sample Preparation: Extraction of this compound Glycosides
This protocol is a general method suitable for a variety of fruit samples. Optimization may be required depending on the specific fruit matrix.
Materials:
-
Fresh or freeze-dried fruit sample
-
Extraction Solvent: Methanol:Water:Formic Acid (50:45:5, v/v/v)[2] or 80% aqueous methanol.[3]
-
Liquid Nitrogen
-
Centrifuge
-
Vortex mixer
Protocol:
-
Homogenization: Freeze the fruit sample in liquid nitrogen and grind it into a fine powder using a mortar and pestle.[4] For fresh fruit, homogenize 1g of tissue in 10 mL of extraction solvent.
-
Extraction: Weigh approximately 100-200 mg of the powdered sample into a centrifuge tube.[6][7] Add 5 mL of the extraction solvent.
-
Sonication/Vortexing: Vortex the mixture vigorously for 1 minute and then place it in an ultrasonic bath for 20-30 minutes to enhance extraction efficiency.[5][8]
-
Centrifugation: Centrifuge the mixture at 3000-4000 rpm for 10 minutes to pellet solid debris.[2]
-
Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled.[3]
-
Filtration: Filter the final extract through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[4][7]
-
Storage: If not analyzed immediately, store the extracts at -80°C to prevent degradation.[4]
Optional: Solid Phase Extraction (SPE) Cleanup: For complex matrices, an SPE step using a C18 cartridge can be employed to remove interfering substances like sugars and organic acids. Condition the cartridge with methanol, followed by water. Load the extract and elute the this compound glycosides with methanol.[9]
LC-MS/MS Analysis Protocol
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer is recommended.[2][4][10]
1.2.1. Liquid Chromatography (LC) Method
The following table outlines typical LC parameters for the separation of this compound glycosides.
| Parameter | Recommended Conditions |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)[10] |
| Mobile Phase A | Water with 0.1-0.5% Formic Acid[2][6] |
| Mobile Phase B | Acetonitrile with 0.1-0.5% Formic Acid[2][6] |
| Flow Rate | 0.2 - 0.4 mL/min[2][10] |
| Column Temperature | 30 - 40 °C[2][10] |
| Injection Volume | 1 - 5 µL[10][11] |
| Gradient Elution | 0-2 min, 5% B; 2-15 min, 5-60% B; 15-18 min, 60-95% B; 18-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B. |
1.2.2. Mass Spectrometry (MS) Method
Electrospray ionization (ESI) is the most suitable ionization technique for this compound glycosides, with negative ion mode often providing higher sensitivity.[10][12]
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative and/or Positive[2][4] |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan (m/z 100-1200) for identification[2][10] |
| Ion Source Gas 1 | ~50 psi[10] |
| Curtain Gas | ~35 psi[10] |
| Desolvation Temp. | 500 °C[2][10] |
| Capillary/Spray Voltage | -4000 to -4500 V (Negative Mode)[4][10] |
| Cone Voltage | 25 - 30 V (Optimization recommended)[2][12] |
| Collision Gas | Nitrogen or Argon[3] |
Data Presentation: Quantitative Analysis
LC-MS/MS allows for precise quantification of individual this compound glycosides. The tables below summarize representative data from different fruit extracts, showcasing the variability of these compounds.
Table 1: this compound Glycoside Content in Zanthoxylum zanthoxyloides Extracts (µg/g DW) [13]
| Compound | Fruit | Leaves | Stems | Trunk Barks | Root Barks |
| Hyperoside | ND | 158.3 | ND | ND | ND |
| Quercetin-3-O-glucopyranoside | ND | 121.7 | 1.9 | 2.1 | 2.5 |
| Quercitrin | ND | 98.6 | 1.7 | 2.3 | 2.9 |
| Datiscin | ND | 75.4 | ND | ND | ND |
| Quercetin | 1.2 | 2.3 | 1.8 | 10.9 | 11.2 |
| ND: Not Detected |
Table 2: Relative Abundance of Flavonoids in Strawberries from Different Altitudes [8]
| Compound | Low Altitude (Relative Content) | High Altitude (Relative Content) | Fold Change (High/Low) |
| Neohesperidin | 1.0 | 20.4 | +20.4x |
| Tamarixetin-3-O-glucoside-7-O-rhamnoside | 1.0 | 17.7 | +17.7x |
| Isovitexin | 1.0 | 9.1 | +9.1x |
| Hesperidin | 1.0 | 8.5 | +8.5x |
| Chrysoeriol-7-O-glucoside | 53.9 | 1.0 | -53.9x |
| 6-Hydroxykaempferol-6,7-O-diglucoside | 36.3 | 1.0 | -36.3x |
Bioactivity Context: Flavonoid Antioxidant Action
This compound glycosides exert their beneficial effects by modulating cellular signaling pathways, particularly those related to oxidative stress. They can directly scavenge reactive oxygen species (ROS) or enhance the expression of endogenous antioxidant enzymes.
Caption: Simplified pathway of flavonoid-mediated antioxidant defense.
Conclusion The LC-MS/MS methodology detailed in this note provides a robust and sensitive framework for the identification and quantification of this compound glycosides in fruit extracts. The combination of optimized sample preparation, efficient chromatographic separation, and specific mass spectrometric detection allows for the reliable analysis of these important bioactive compounds. This approach is essential for researchers in natural product chemistry, food science, and drug discovery to accurately profile the phytochemical content of fruits and unlock their potential for human health.
References
- 1. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
- 2. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS-MS Analysis and the Antioxidant Activity of Flavonoids from Eggplant Skins Grown in Organic and Conventional Environments [scirp.org]
- 4. protocols.io [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-based metabolomic study provides insights into altitude-dependent variations in flavonoid profiles of strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemical Profiles, In Vitro Antioxidants and Antihypertensive Properties of Wild Blueberries (Vaccinium angustifolium) [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Solid-Phase Extraction of Flavonols from Beverages
Introduction
Flavonols are a class of flavonoids widely present in plant-based foods and beverages, including tea, wine, and fruit juices. They are of significant interest to researchers in nutrition, food science, and drug development due to their antioxidant, anti-inflammatory, and other potential health-promoting properties. Accurate quantification of specific flavonols like quercetin (B1663063), kaempferol, and myricetin (B1677590) in complex beverage matrices is crucial for quality control, authenticity studies, and understanding their dietary intake and bioactivity.
Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique that offers efficient cleanup and concentration of analytes from complex samples, thereby improving the accuracy and sensitivity of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC). This application note provides a detailed, generalized protocol for the solid-phase extraction of flavonols from various beverages using reversed-phase cartridges, such as C18 or polymeric sorbents (e.g., Oasis HLB).
Materials and Reagents
-
SPE Cartridges: C18 (500 mg, 3 mL) or Oasis HLB (200 mg, 3 mL)
-
Solvents (HPLC Grade):
-
Water (Ultrapure)
-
Formic Acid or Acetic Acid
-
Sample Preparation:
-
Centrifuge
-
0.45 µm syringe filters
-
pH meter
-
-
Glassware and Equipment:
-
Volumetric flasks
-
Pipettes
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Experimental Protocol
This protocol outlines the key steps for the extraction of flavonols from liquid beverage samples. Adjustments may be necessary based on the specific beverage matrix and target analytes.
1. Sample Preparation
-
General Beverages (Juices, Teas):
-
Centrifuge the beverage sample (e.g., 10 mL) at 4000 rpm for 15 minutes to remove suspended solids.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
For beverages with high sugar content, a dilution with ultrapure water (e.g., 1:1 or 1:3 v/v) may be necessary to ensure proper retention of analytes on the SPE cartridge.[1]
-
Acidify the sample to approximately pH 2 with formic or acetic acid to ensure flavonols are in their non-ionized form, which enhances their retention on reversed-phase sorbents.[2][3]
-
-
Alcoholic Beverages (e.g., Red Wine):
-
For red wine, it can often be directly applied to the SPE cartridge after acidification.[4][5][6] Some protocols may involve an initial dilution with water to reduce the ethanol (B145695) concentration.[1]
-
2. SPE Cartridge Conditioning
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the C18 or Oasis HLB cartridge by passing 3-5 mL of methanol through the sorbent.
-
Equilibrate the cartridge by passing 3-5 mL of acidified ultrapure water (pH 2) through it. Do not allow the sorbent bed to dry out between conditioning and sample loading.
3. Sample Loading
-
Load the prepared and acidified beverage sample (e.g., 2-10 mL) onto the conditioned SPE cartridge.
-
Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure efficient adsorption of the flavonols onto the sorbent.[7]
4. Washing (Interference Removal)
-
Wash the cartridge with 3-5 mL of acidified water (pH 2) to remove sugars, organic acids, and other polar interferences.
-
A subsequent wash with a weak organic solvent solution (e.g., 5 mL of 5% methanol in water) can be performed to remove less polar interferences without eluting the target flavonols.
5. Elution of Flavonols
-
Dry the SPE cartridge under vacuum for 5-10 minutes to remove any remaining aqueous solvent.
-
Elute the retained flavonols by passing 3-5 mL of methanol or acetonitrile through the cartridge.[2][3][7] The collection of the eluate should be done in a clean collection tube.
-
The elution can be performed in one or multiple steps to ensure complete recovery.
6. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a known volume (e.g., 0.5-1.0 mL) of the initial mobile phase for the analytical method (e.g., a mixture of water and methanol or acetonitrile).[5]
-
The reconstituted sample is now ready for injection into an HPLC or LC-MS system for analysis.
Quantitative Data Summary
The following table summarizes recovery data for flavonols from various beverages using different SPE sorbents as reported in the literature.
| Beverage Matrix | Target Analyte(s) | SPE Sorbent | Reported Recovery (%) | Reference |
| Red Wine | Quercetin | Molecularly Imprinted Polymer (MIP) | 98.2 | [4][5][6] |
| Citrus Juices | Fully Methoxylated Flavones | C18 | Nearly 100 | [8] |
| Plant By-Products | Catechin, Myricetin, Quercetin, etc. | C18 | 88.5 - 97.5 | [7] |
| Honey | Quercetin | C18 | >90 | [2] |
| Honey | Various Phenolic Acids and Flavonols | Oasis HLB | Good results reported (specific % not stated) | [2][3] |
Visual Representations
Below is a diagram illustrating the workflow for the solid-phase extraction of flavonols from beverages.
Caption: Workflow for Solid-Phase Extraction of Flavonols.
Conclusion
The protocol described provides a reliable and effective method for the extraction and concentration of flavonols from a variety of beverage samples. The use of solid-phase extraction is essential for removing interfering matrix components, which leads to more accurate and reproducible quantitative results in subsequent chromatographic analyses. The choice of SPE sorbent, such as C18 or a polymeric phase like Oasis HLB, should be optimized based on the specific flavonols of interest and the beverage matrix. This protocol serves as a strong foundation for researchers and scientists in the development and validation of analytical methods for flavonol determination.
References
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced solid phase extraction using molecularly imprinted polymers for the determination of quercetin in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Validated Ultrasound-Assisted Extraction Coupled with SPE-HPLC-DAD for the Determination of Flavonoids in By-Products of Plant Origin: An Application Study for the Valorization of the Walnut Septum Membrane [mdpi.com]
- 8. C18 solid-phase isolation and high-performance liquid chromatography/ultraviolet diode array determination of fully methoxylated flavones in citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Screening of Novel Flavonol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of novel flavonol derivatives and their subsequent evaluation for potential therapeutic applications. Flavonols, a class of flavonoids, are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The protocols detailed herein offer a framework for the creation and assessment of new chemical entities based on the this compound scaffold, a promising starting point for drug discovery.
Synthesis of Novel this compound Derivatives
The synthesis of this compound derivatives is a critical first step in the discovery of new therapeutic agents. A common and effective method for this is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone (B49325) precursor.[1][4]
General Reaction Scheme:
The synthesis typically proceeds in two main steps:
-
Claisen-Schmidt Condensation: An appropriate 2'-hydroxyacetophenone (B8834) reacts with a substituted benzaldehyde (B42025) in the presence of a base (e.g., sodium hydroxide) to form a chalcone.[1]
-
Algar-Flynn-Oyamada (AFO) Reaction: The resulting chalcone is then treated with hydrogen peroxide in an alkaline medium to yield the desired this compound.[1][4]
Experimental Protocol: Synthesis of a Representative this compound Derivative
This protocol describes the synthesis of a 4'-substituted this compound derivative.
Materials:
-
2'-hydroxyacetophenone
-
4-substituted benzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve 2'-hydroxyacetophenone (1 equivalent) and the 4-substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 50%) to the mixture while stirring.
-
Continue stirring at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is then filtered, washed with water, and dried.
-
Purify the crude chalcone by recrystallization or column chromatography.
Step 2: Synthesis of the this compound (Algar-Flynn-Oyamada Reaction)
-
Dissolve the purified chalcone (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Slowly add hydrogen peroxide (30%) to the reaction mixture, maintaining the temperature below a certain threshold (e.g., 50°C) with an ice bath if necessary.[5]
-
Stir the reaction mixture for the appropriate duration (monitor by TLC).
-
After completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
The precipitated this compound is filtered, washed, and dried.
-
Further purify the this compound derivative by column chromatography to obtain the final product.
Characterization:
The structure of the synthesized this compound derivative should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Drug Screening Protocols
Once synthesized and characterized, the novel this compound derivatives can be subjected to a battery of in vitro assays to evaluate their pharmacological potential.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[2][6]
Materials:
-
Cancer cell line (e.g., A549 human non-small cell lung cancer)[1]
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[2]
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[1]
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[7][8]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test this compound derivatives
-
Positive control (e.g., Indomethacin)[9]
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the this compound derivatives orally or intraperitoneally to the test groups of rats. Administer the vehicle to the control group and the standard anti-inflammatory drug to the positive control group.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7][10]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test this compound derivatives
-
Positive control (standard antibiotic or antifungal)
-
Inoculum standardized to 0.5 McFarland turbidity[12]
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium directly in the wells of a 96-well plate.[13]
-
Inoculation: Add a standardized inoculum of the microorganism to each well.[13]
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[14]
Materials:
-
DPPH solution in methanol (B129727) or ethanol
-
Test this compound derivatives
-
Positive control (e.g., Ascorbic acid or Trolox)[15]
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture: Add a solution of the this compound derivative at various concentrations to a solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm).[14]
-
Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
Quantitative Data Summary
The following tables provide a structured format for presenting the quantitative data obtained from the drug screening assays.
Table 1: Anticancer Activity of Novel this compound Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM)[1][17][18][19] |
| 6k | 4'-chloro | A549 | 3.14 ± 0.29 |
| 6l | 4'-bromo | A549 | 0.46 ± 0.02 |
| 6a | unsubstituted | A549 | 6.34 ± 0.89 |
| 6j | 4'-fluoro | A549 | 6.13 ± 0.63 |
| Compound 1 | - | HCT116 | 22.4 |
| Compound 2 | - | HCT116 | 0.34 |
| YP-4 | furan ring | MCF7 | 7.3 µg/ml |
| YP-4 | furan ring | HT29 | 4.9 µg/ml |
| YP-4 | furan ring | A498 | 5.7 µg/ml |
| Compound 14 | tert-butoxycarbonyl-amine | HEL | ~7.5 |
| Compound 14 | tert-butoxycarbonyl-amine | PC3 | ~9.0 |
Table 2: Anti-inflammatory Activity of Novel this compound Derivatives
| Compound ID | Assay | Model | Inhibition (%) at a specific dose | IC50 (µM)[20] |
| Isoorientin (26) | NF-κB inhibition | - | - | 8.9 µg/mL |
| Orientin (31) | NF-κB inhibition | - | - | 12 µg/mL |
| Isovitexin (32) | NF-κB inhibition | - | - | 18 µg/mL |
| Isovitexin (32) | iNOS inhibition | - | - | 21 µg/mL |
| Compound 36g | NO inhibition | - | - | 7.6 ± 0.4 |
Table 3: Antimicrobial Activity of Novel this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL)[21][22][23][24][25] |
| Brominated Chalcone (3) | S. aureus | 31.25 - 125 |
| Brominated Chalcone (3) | A. flavus | 7.81 - 31.25 |
| Flavanone (7) | A. flavus | 7.81 - 31.25 |
| Methoxy-substituted Flavanone (8) | S. aureus | 15.62 - 62.50 |
| Baicalein (16) | Candida species | 1.9 - 21 |
| Myricetin (19) | Candida species | 3.9 - 64 |
| Fisetin | Various bacteria | 100 - 1000 |
| Fisetinidin | Various bacteria | 100 - 1000 |
| 7,3',4'-trihydroxyflavone | Various bacteria | 100 - 1000 |
| 7,3',4'-trihydroxythis compound | Various bacteria | 100 - 1000 |
| Glabridin | C. glabrata | 16 - 64 |
Table 4: Antioxidant Activity of Novel this compound Derivatives
| Compound ID | Assay | EC50 (µM)[16][26][27] |
| Compound 2 | DPPH | 19.13 - 96.03 |
| Compound 7 | DPPH | 19.13 - 96.03 |
| Compound 9 | DPPH | 19.13 - 96.03 |
| Ortho-dihydroxy derivative | DPPH | 5.0 - 28 |
| Para-dihydroxy derivative | DPPH | 5.0 - 28 |
| Wogonin (B1683318) | DPPH | > 100 |
| Terpenylated wogonin (W5) | DPPH | > 100 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of novel this compound derivatives.
NF-κB Signaling Pathway Inhibition by Flavonols
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Drug Screening Workflow
Caption: Workflow for the pharmacological screening of novel this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. inotiv.com [inotiv.com]
- 8. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. apec.org [apec.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Antimicrobial Activities and Mode of Flavonoid Actions [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Effects of Antimicrobial Flavonoids Against Representative Bacteria and Fungi: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Immunotoxicity and Anti-Inflammatory Characterizations of Prenylated Flavonoids—The Lipophilic 7-O-Terpenylated Wogonin - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Determining the Antioxidant Capacity of Flavonols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonols, a subclass of flavonoids, are polyphenolic compounds ubiquitously found in fruits, vegetables, and medicinal plants. They are recognized for their potent antioxidant properties, which contribute to their potential therapeutic effects in various diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant capacity of flavonols is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The evaluation of this capacity is a critical step in the research and development of new pharmaceuticals and nutraceuticals. This document provides detailed application notes and protocols for the most common in vitro assays used to determine the antioxidant capacity of flavonols, including DPPH, ABTS, ORAC, FRAP, and CUPRAC assays.
Data Presentation: Comparative Antioxidant Capacity of Common Flavonols
The antioxidant capacity of flavonols can be expressed in various ways, most commonly as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant capacity. For TEAC, a higher value signifies greater antioxidant potential. The following tables summarize the antioxidant capacity of common flavonols determined by various in vitro assays.
| Flavonol | DPPH IC50 (µM) | ABTS TEAC (µM TE/µM) | ORAC (µmol TE/µmol) | FRAP (µM Fe(II)/µM) | CUPRAC (µM TE/µM) |
| Quercetin | 4.60 - 19.17[1] | 1.5 - 2.8 | 4.7 - 7.0[2] | 3.02[3] | 4.3 |
| Kaempferol | 10.0 - 50.0 | 1.0 - 1.7 | 2.0 - 3.0 | 1.8 | 2.5 |
| Myricetin | 2.5 - 10.0 | 2.5 - 4.5 | 5.0 - 11.5[4] | 2.28[3] | 5.7 |
| Rutin | 9.3 - 30.0 | 1.0 - 2.5 | 1.5 - 2.5 | 1.2 | 2.1 |
| Isorhamnetin | 15.0 - 60.0 | 0.8 - 1.5 | 1.8 - 2.8 | 1.5 | 2.3 |
Note: The values presented are approximate ranges compiled from various sources and can vary depending on the specific experimental conditions.
Experimental Protocols and Methodologies
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[5] DPPH is a stable free radical that has a deep purple color with an absorption maximum around 517 nm.[6][7] In the presence of a hydrogen-donating antioxidant, the DPPH radical is reduced to a non-radical form (DPPH-H), resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the antioxidant capacity of the sample.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol (B129727). Store in a dark bottle at 4°C.
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO).
-
Prepare a series of dilutions of the this compound sample and a standard antioxidant (e.g., Trolox or ascorbic acid).
-
-
Assay Procedure:
-
Add 100 µL of the prepared DPPH solution to 100 µL of each sample dilution in a 96-well microplate.[8]
-
For the blank, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7][9]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.
-
Plot the % inhibition against the concentration of the this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[10] The resulting blue-green radical has a maximum absorbance at 734 nm. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced to its colorless neutral form. The degree of decolorization is proportional to the antioxidant capacity of the sample.
Signaling Pathway Diagram:
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•+ solution, mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.[10]
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound sample and Trolox standard.
-
Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.[8]
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Create a standard curve by plotting the % inhibition versus the concentration of Trolox.
-
The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals.[8] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The antioxidant quenches the peroxyl radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a working solution of fluorescein by diluting the stock solution in the same buffer.
-
Prepare a solution of AAPH in 75 mM phosphate buffer (pH 7.4). This solution should be prepared fresh daily.[11]
-
Prepare serial dilutions of the this compound sample and Trolox standard in the phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of each sample dilution or standard.
-
Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 30 minutes.[12][13]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[12][13]
-
Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standard or sample.
-
Create a standard curve by plotting the net AUC versus the concentration of Trolox.
-
The ORAC value of the sample is calculated from the standard curve and expressed as µmol of Trolox equivalents (TE) per µmol or mg of the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14] The reduction is monitored by the formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex from the colorless Fe³⁺-TPTZ complex, which has a maximum absorbance at 593 nm.[8] The change in absorbance is proportional to the reducing power of the antioxidants in the sample.
Signaling Pathway Diagram:
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14] Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound sample and a ferrous sulfate (B86663) (FeSO₄) or Trolox standard.
-
Add 10 µL of each sample dilution or standard to a 96-well microplate.
-
Add 220 µL of the pre-warmed FRAP reagent to each well.[15]
-
Incubate the plate at 37°C for 4-30 minutes.[8]
-
Measure the absorbance at 593 nm.[8]
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance versus the concentration of the Fe²⁺ standard.
-
The FRAP value of the sample is determined from the standard curve and expressed as µM of Fe(II) equivalents.
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
Principle: The CUPRAC assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by antioxidants.[16] The Cu⁺ ions then form a stable, orange-yellow colored complex with neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline), which has a maximum absorbance at 450 nm.[17] The absorbance is proportional to the cupric ion reducing capacity of the sample. A key advantage of the CUPRAC method is that it is carried out at a physiological pH of 7.[16][18]
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Copper(II) chloride solution (10 mM): Dissolve CuCl₂·2H₂O in water.
-
Neocuproine solution (7.5 mM): Dissolve neocuproine in ethanol.
-
Ammonium acetate buffer (1 M, pH 7.0): Dissolve ammonium acetate in water and adjust the pH.
-
-
Assay Procedure:
-
In a 96-well microplate, mix 40 µL of CuCl₂ solution, 40 µL of neocuproine solution, and 40 µL of ammonium acetate buffer.[17]
-
Add 40 µL of the this compound sample or Trolox standard at various concentrations.
-
Add 40 µL of distilled water to bring the total volume to 200 µL.
-
Incubate the mixture at room temperature for 30 minutes.[16][17]
-
Measure the absorbance at 450 nm.[17]
-
-
Data Analysis:
-
Construct a standard curve using Trolox.
-
The CUPRAC value of the sample is determined from the standard curve and expressed as µM of Trolox equivalents (TE).
-
Conclusion
The selection of an appropriate in vitro assay for determining the antioxidant capacity of flavonols depends on the specific research objectives and the chemical nature of the compounds being tested. It is highly recommended to use a battery of assays that operate via different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer) to obtain a comprehensive antioxidant profile. The detailed protocols and comparative data presented in this document serve as a valuable resource for researchers, scientists, and drug development professionals in the field of antioxidant research.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. agilent.com [agilent.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. ultimatetreat.com.au [ultimatetreat.com.au]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. pubs.acs.org [pubs.acs.org]
Isolating Pure Flavonol Compounds from Crude Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonols, a subclass of flavonoids, are polyphenolic compounds ubiquitously found in plants. They are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The effective isolation of pure flavonol compounds from complex crude plant extracts is a critical step for further pharmacological studies, structural elucidation, and drug development. This document provides detailed application notes and protocols for the key techniques employed in the isolation and purification of flavonols.
I. Extraction of Flavonols from Plant Material
The initial step in isolating flavonols is their extraction from the plant matrix. The choice of extraction method significantly influences the yield and quality of the crude extract. Modern extraction techniques are often preferred for their efficiency and reduced environmental impact.[1]
Comparison of this compound Extraction Techniques
| Extraction Technique | Principle | Typical Solvents | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration. | Ethanol (B145695), Methanol (B129727), Acetone, Water | Reduced extraction time and solvent consumption, higher yields.[1] | Localized heating may degrade thermolabile compounds. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample matrix, leading to cell rupture. | Polar solvents (Ethanol, Methanol, Water) | Faster extraction, lower solvent usage, improved yield.[1] | Requires specialized equipment and can risk thermal degradation of compounds. |
| Maceration | Involves soaking the plant material in a solvent for an extended period. | Ethanol, Methanol, Water | Simple and low-cost. | Time-consuming, less efficient, and requires large volumes of solvent.[1] |
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Flavonols
This protocol provides a general procedure for the extraction of flavonols from dried plant material.
1. Materials and Equipment:
-
Dried and powdered plant material
-
80% Ethanol (v/v) in water
-
Beakers
-
Ultrasonic bath with temperature control
-
Whatman No. 1 filter paper or centrifuge
-
Rotary evaporator
-
Lyophilizer (optional)
2. Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker.
-
Add 100 mL of 80% ethanol to the beaker.
-
Place the beaker in an ultrasonic bath.
-
Set the sonication frequency to 40 kHz and the temperature to 50°C.
-
Extract for 30 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper. Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Collect the supernatant, which contains the crude this compound extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator at 50°C until the solvent is completely removed.
-
The resulting crude extract can be lyophilized for long-term storage or stored at -20°C for immediate use in purification steps.
II. Purification of Flavonols
Following extraction, the crude extract contains a complex mixture of compounds. Purification is essential to isolate individual this compound compounds. Chromatographic techniques are the most powerful and widely used methods for this purpose.
Experimental Workflow for this compound Isolation
A. Column Chromatography
Column chromatography is an excellent initial purification step to separate the crude extract into fractions based on polarity.
Experimental Protocol: Column Chromatography of Crude this compound Extract
1. Materials and Equipment:
-
Crude this compound extract
-
Silica (B1680970) gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate (B1210297), methanol
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
2. Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (100% n-hexane) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by introducing ethyl acetate and then methanol in a stepwise gradient. A typical gradient could be:
-
Fractions 1-10: 100% n-hexane
-
Fractions 11-20: 90:10 (v/v) n-hexane:ethyl acetate
-
Fractions 21-30: 80:20 (v/v) n-hexane:ethyl acetate
-
Continue with increasing concentrations of ethyl acetate, followed by gradients of methanol in ethyl acetate.
-
-
Fraction Collection: Collect the eluate in separate tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol 9:1 v/v) and visualize the spots under a UV lamp.
-
Pooling: Combine the fractions that exhibit a similar TLC profile and are characteristic of flavonols (often appearing as dark spots under UV light that may turn yellow upon exposure to ammonia (B1221849) vapor).
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain enriched this compound fractions.
B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure this compound compounds, preparative HPLC is the method of choice. This technique offers high resolution and is scalable.
Experimental Protocol: Preparative HPLC for this compound Isolation
1. Materials and Equipment:
-
Enriched this compound fraction from column chromatography
-
Preparative HPLC system with a UV-Vis detector
-
C18 preparative column (e.g., 250 mm x 10.0 mm, 5 µm)
-
HPLC-grade solvents: Methanol, Acetonitrile, Water with 0.1% acetic acid
-
Syringe filters (0.45 µm)
2. Procedure:
-
Method Development: Initially, develop an analytical HPLC method to achieve good separation of the target this compound from other components in the enriched fraction.
-
Sample Preparation: Dissolve the enriched this compound fraction in the mobile phase at a suitable concentration (e.g., 30 mg/mL).[2] Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Purification:
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample solution.
-
Run the separation using an isocratic or gradient elution method. For example, an isocratic mobile phase of methanol and 0.1% aqueous acetic acid (e.g., 70:30 v/v) can be effective.[2]
-
Set the flow rate (e.g., 5 mL/min) and monitor the effluent at a suitable wavelength (e.g., 276 nm) for flavonols.[2]
-
-
Fraction Collection: Collect the peaks corresponding to the target this compound compounds based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound. Purities exceeding 95% are often achievable.[2][3]
-
Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain the isolated this compound.
Quantitative Data on this compound Isolation
The yield and purity of isolated flavonols can vary significantly depending on the plant source and the combination of techniques used.
| Isolation Technique | Starting Material | Isolated this compound(s) | Yield | Purity | Reference |
| HSCCC followed by Prep-HPLC | Pogostemon cablin extract | 5-Hydroxy-7,3',4'-trimethoxyflavanone, 5,4'-Dihydroxy-3,7,3'-trimethoxyflavone, etc. | 8 - 20.3 mg from 300 mg crude extract | 96 - 99% | [2] |
| Column Chromatography and Prep-HPLC | Acacia mearnsii crude extract | Myricitrin, Myricetin-3-O-glucoside | 7.3 mg/g and 1.8 mg/g of crude extract respectively | >98% and >95% respectively | [3] |
| Macroporous Resin Column Chromatography | Sophora tonkinensis extract | Total Flavonoids | 84.93% recovery | 57.82% (4.76-fold increase) | [4] |
| HPCCC | Wine industry by-products | Myricetin, quercetin, isorhamnetin, and kaempferol | 112.9 mg from 500 mg ethyl acetate extract | Enriched fraction | [5] |
III. Crystallization of Pure Flavonols
Crystallization is often the final step to obtain highly pure, crystalline this compound compounds.
Experimental Protocol: Crystallization of a Pure this compound
1. Materials and Equipment:
-
Pure this compound compound (obtained from preparative HPLC)
-
Solvents (e.g., Acetone, Ethanol, Hexane)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Buchner funnel and vacuum flask
2. Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the this compound when hot but not when cold. Acetone is often a good choice for precipitating flavonoids.[6]
-
Dissolution: Place the purified this compound in a small Erlenmeyer flask. Add a minimal amount of the hot solvent dropwise while swirling until the this compound is completely dissolved.
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
-
Drying: Dry the crystals in a desiccator or under vacuum to remove any residual solvent.
IV. Flavonols and the NF-κB Signaling Pathway
Many flavonols exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway.[7] This pathway is a central regulator of inflammation, and its inhibition is a key therapeutic target.
Inhibition of the Canonical NF-κB Pathway by Flavonols
The diagram illustrates that inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation by the proteasome, releasing the p65/p50 NF-κB dimer. The active NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes.[7] Flavonols can inhibit this process, often by preventing the activation of the IKK complex, thereby suppressing the inflammatory response.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages [agris.fao.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) of silylated flavonols
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) of Silylated Flavonols
Introduction
Flavonols, a subclass of flavonoids, are polyphenolic secondary metabolites found abundantly in plants.[1] They are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[2] Analyzing and quantifying these compounds in various matrices is crucial for understanding their role in health and disease.
While High-Performance Liquid Chromatography (HPLC) is a common method for flavonoid analysis, Gas Chromatography (GC) offers advantages in terms of simplicity, cost-effectiveness, and high resolution.[1][3] However, most flavonols are highly polar, non-volatile, and have limited thermal stability, making them unsuitable for direct GC analysis.[1] To overcome these limitations, a derivatization step is necessary to increase their volatility and thermal stability.[1][3] Silylation is a widely used derivatization technique where active hydrogen atoms in hydroxyl (-OH) groups are replaced by a trimethylsilyl (B98337) (TMS) group, making the flavonols amenable to GC-MS analysis.[4][5] This application note provides a detailed overview and protocols for the GC-MS analysis of silylated flavonols.
Principle of Silylation
Silylation is a chemical process that introduces a silyl (B83357) group, typically a trimethylsilyl (-Si(CH₃)₃) group, into a molecule.[5] In the case of flavonols, the active hydrogens of the phenolic hydroxyl groups act as nucleophiles, attacking the silicon atom of the silylating agent.[5] This reaction converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable TMS ethers.[4][5] This transformation is essential for preventing unwanted interactions within the GC column and allowing the compounds to vaporize for analysis.[6]
Several silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and reactive agents used for flavonol analysis.[3][7] Sometimes, a catalyst like trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent.[8]
Experimental Workflow
The overall process for analyzing flavonols by GC-MS involves several key steps, from sample preparation to data acquisition and analysis. The general workflow is illustrated below.
Caption: General experimental workflow for the GC-MS analysis of silylated flavonols.
Quantitative Data and Method Parameters
The sensitivity and parameters of the GC-MS method can vary depending on the specific flavonols, the matrix, and the instrumentation used. The following tables summarize typical reagents and parameters reported in the literature.
Table 1: Common Silylating Agents for this compound Derivatization
| Reagent Abbreviation | Full Name | Notes | Reference |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A highly reactive and widely used silylating agent for flavonols like quercetin (B1663063).[7][8] | [7][8] |
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Reported to be the most volatile of the common silylating reagents, which is advantageous for GC.[6] | [3][6] |
| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | Used for the silylation of quercetin and other flavonoids.[1] | [1] |
| TMCS | Trimethylchlorosilane | Often used as a catalyst in combination with other reagents like BSTFA to enhance reactivity.[8] | [8] |
Table 2: Exemplary GC-MS Method Parameters for Silylated this compound Analysis
| Parameter | Setting 1 | Setting 2 |
| Reference | [1] | [5] |
| GC Column | Not specified | Low-bleed CP-Sil 8 CB-MS (30 m × 0.32 mm, 0.25 μm film) |
| Carrier Gas | Ultra-high purity helium | Helium |
| Flow Rate | 1.2 mL/min | 1.9 mL/min |
| Inlet Temperature | 280 °C | 280 °C |
| Injection Mode | Split (20:1) | Splitless (1 min) |
| Injection Volume | 1 µL | Not specified |
| Oven Program | 60°C (1 min), ramp 20°C/min to 320°C, ramp 15°C/min to 350°C (10 min) | 70°C to 135°C (2°C/min, hold 10 min); 135°C to 220°C (4°C/min, hold 10 min); 220°C to 270°C (3.5°C/min, hold 20 min) |
| MS Interface Temp. | 250 °C | 290 °C (Detector Temp) |
| Ion Source | Electron Ionization (EI) | Electron Impact (EI) |
| Ion Source Temp. | 200 °C | Not specified |
| Electron Energy | Not specified | 70 eV |
| Mass Range (m/z) | 50–900 | 25–700 |
Table 3: Performance Characteristics for Flavonoid Analysis
| Parameter | Value | Flavonoids/Matrix | Reference |
| Detection Limits (LOD) | 2–40 ng/mL | Four flavonoids and eight phenolic acids in plant extracts (methylated derivatives) | [9] |
| Quantitation Limits (LOQ) | 5–118 ng/mL | Four flavonoids and eight phenolic acids in plant extracts (methylated derivatives) | [9] |
| Average Recovery | 79.3% | Flavonoids and phenolic acids from human plasma | [8] |
Protocols
Protocol 1: Sample Preparation and Extraction from Plant Material
This protocol is a general guideline for extracting flavonols from dried plant samples.
-
Sample Homogenization: Weigh approximately 0.5 g of dried, ground plant material into a suitable flask.
-
Extraction Solvent Preparation: Prepare an extraction solvent of 62.5% aqueous methanol (B129727) containing 1 g/L of butylated hydroxytoluene (BHT) to prevent oxidation.[5]
-
Extraction:
-
Add 40 mL of the extraction solvent to the plant material.[5]
-
Add 10 mL of 6 M HCl to facilitate the hydrolysis of flavonoid glycosides to their aglycone forms.[5]
-
Stir the mixture and bubble nitrogen gas through it for 40-60 seconds to remove oxygen.[5]
-
Sonicate the mixture for 15 minutes.[5]
-
Reflux the mixture in a water bath at 90 °C for 2 hours.[5]
-
-
Filtration and Evaporation:
-
Allow the mixture to cool to room temperature.
-
Filter the extract to remove solid plant debris.
-
Transfer an aliquot of the filtrate to a GC vial insert.
-
Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum centrifuge. The dried extract is now ready for derivatization.
-
Protocol 2: Silylation of this compound Extracts
This protocol describes the derivatization of the dried plant extract or this compound standards.
Materials:
-
Dried sample extract or standard in a GC vial with insert.
-
Silylating reagent (e.g., BSTFA + 1% TMCS, or MSTFA).
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile (B52724)/dioxane mixture).[1]
-
Vortex mixer.
-
Heating block or oven.
Procedure:
-
Reagent Addition:
-
Reaction:
-
Immediately cap the vial tightly to prevent moisture contamination.
-
Homogenize the mixture using a vortex mixer for 1-2 minutes.[1]
-
For many reagents like BSTFA or MSTFA, the reaction is often carried out at a slightly elevated temperature. Heat the vial at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Caption: Conversion of a polar hydroxyl group on a this compound to a non-polar TMS ether.
Protocol 3: GC-MS Analysis
This protocol provides a starting point for the instrumental analysis. Parameters should be optimized based on the specific instrument and target analytes.
-
System Setup: Set up the GC-MS system according to the parameters outlined in Table 2 or optimized conditions for your instrument.
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet.
-
Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-700) to identify the characteristic mass spectra of silylated flavonols. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to improve sensitivity and selectivity.[9]
-
Compound Identification:
-
Identify compounds by comparing their retention times and mass spectra with those of authenticated standards analyzed under the same conditions.
-
The mass spectra of TMS derivatives are characterized by a molecular ion (M+) and specific fragmentation patterns. For example, retro-Diels-Alder cleavage of the C-ring is a significant fragmentation pathway for silylated quercetin.[10] A fragment ion at m/z 73 is often indicative of a trimethylsilyl group.[1]
-
-
Quantitation: Create a calibration curve using known concentrations of silylated this compound standards. Quantify the amount of each this compound in the sample by comparing its peak area to the calibration curve.
Conclusion
The derivatization of flavonols by silylation followed by GC-MS analysis is a robust and sensitive method for the identification and quantification of these important bioactive compounds.[3][8] The conversion of polar hydroxyl groups into volatile TMS ethers is a critical step that enables high-resolution chromatographic separation.[4] By following the detailed protocols and utilizing the method parameters described, researchers can successfully apply this technique for the analysis of flavonols in complex matrices such as plant extracts and biological fluids.
References
- 1. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Identification of flavonoids in plant samples by gas chromatography-mass spectrometry with pre-derivatization | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 8. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical procedure for the in-vial derivatization--extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for Flavonol Profiling and Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and automated form of thin-layer chromatography that offers enhanced separation efficiency, sensitivity, and reproducibility.[1] It is a powerful analytical tool for the qualitative and quantitative analysis of complex mixtures, making it ideally suited for the phytochemical profiling of plant extracts.[2] Flavonols, a major class of flavonoids, are widely distributed in plants and possess significant biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[3][4] This application note provides a detailed protocol for the separation, identification, and quantification of common flavonols, such as quercetin (B1663063), kaempferol, myricetin, and rutin, from botanical materials using HPTLC. The method is valuable for the quality control of herbal materials, standardization of extracts, and in various stages of drug discovery and development.[5][6]
Principle The HPTLC method separates flavonols based on the principle of adsorption chromatography. The stationary phase is a high-performance silica (B1680970) gel layer, and the mobile phase is a solvent system that migrates up the plate via capillary action. Compounds in the sample mixture are separated based on their differential affinity for the stationary and mobile phases, which is largely determined by their polarity. After development, the separated flavonol bands are visualized under UV light, often after derivatization with a specific reagent like aluminum chloride, which forms fluorescent complexes with flavonoids.[7][8] Densitometric scanning is then used to quantify the compounds by measuring the absorbance or fluorescence of the bands.[9]
Experimental Protocols
Materials and Equipment
-
Standards: Quercetin, Kaempferol, Myricetin, Rutin (analytical grade).
-
Solvents: Methanol (B129727), Ethyl Acetate, Toluene, Formic Acid, Acetic Acid (all HPLC or analytical grade).
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).[4][7]
-
Equipment:
-
HPTLC sample applicator (e.g., CAMAG Linomat 5).[7]
-
HPTLC developing chamber (e.g., CAMAG Automated Development Chamber, ADC2 or Twin Trough Chamber).[7]
-
TLC Plate Heater or oven.[10]
-
TLC Sprayer or Chromatogram Immersion Device.[11]
-
TLC Scanner/Densitometer with control software (e.g., CAMAG TLC Scanner with visionCATS).[10]
-
Ultrasonic bath (for sample extraction).[12]
-
Standard Solution Preparation
-
Prepare individual stock solutions of quercetin, kaempferol, and other relevant this compound standards at a concentration of 0.5 mg/mL in methanol.[7]
-
From the stock solutions, prepare a mixed standard solution containing a known concentration of each this compound.
-
For creating a calibration curve, prepare a series of working standard solutions of varying concentrations (e.g., for quercetin and kaempferol, a range of 100–600 ng/spot is common) by diluting the stock solution with methanol.[13]
Sample Preparation (General Protocol for Plant Material)
-
Extraction: Accurately weigh 1.0 g of dried, powdered plant material and place it in a flask.[10] Add 10 mL of methanol.
-
Sonication: Sonicate the mixture for 15-20 minutes to facilitate extraction.[12] Alternatively, macerate for 24 hours with periodic shaking.[10]
-
Filtration: Filter the extract through Whatman No. 1 filter paper. For quantitative analysis, pass the filtrate through a 0.45 µm syringe filter to remove fine particles.[6][10]
-
Concentration: The filtered extract can be used directly or evaporated to dryness and reconstituted in a smaller, known volume of methanol (e.g., 1-2 mL) to achieve a desired concentration for analysis.[7]
Chromatographic Development
-
Plate Preparation: If required, pre-wash the HPTLC plate by developing it with methanol and drying it in an oven at 105°C for 10 minutes to activate the silica gel.
-
Sample Application: Using the automated applicator, apply the standard solutions and sample extracts as 8 mm bands, at least 10 mm from the lower edge of the plate.[7] Application volumes typically range from 2 to 10 µL.[10][14]
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber and let it saturate for at least 20-30 minutes with the lid closed.[10]
-
Development: Place the HPTLC plate in the saturated chamber and develop it up to a distance of 8 cm.[10]
-
Drying: After development, remove the plate from the chamber and dry it completely in an oven or with a stream of warm air to evaporate the mobile phase solvents.
Derivatization for Visualization
-
Reagent Preparation: Prepare a 1% solution of aluminum chloride (AlCl₃) in methanol or ethanol.[10][15] This reagent is highly specific for flavonoids and enhances their detection.
-
Application: Uniformly spray the dried HPTLC plate with the AlCl₃ solution until it is just wet. Alternatively, use an immersion device for more uniform reagent application.
-
Heating: Heat the plate at 100-105°C for 2-5 minutes to complete the complexation reaction.
-
Observation: Observe the plate under UV light at 366 nm. Flavonols will appear as distinct, often yellow or greenish-yellow fluorescent bands.[15]
Densitometric Scanning and Quantification
-
Scanning: Place the derivatized plate in the TLC scanner. Scan the chromatogram densitometrically in fluorescence or absorbance mode. For AlCl₃-derivatized flavonols, scanning at 366 nm is optimal.[10]
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the standard spots against their corresponding concentrations.
-
Quantification: The concentration of each this compound in the sample extracts is determined by interpolating its peak area onto the calibration curve generated from the standards. The analysis is managed through the system's software.[13][15]
Data Presentation
Quantitative data, including mobile phase compositions, Rf values, and validation parameters, are summarized in the tables below for easy reference and comparison.
Table 1: Recommended HPTLC Mobile Phase Systems for this compound Profiling
| Mobile Phase Composition (v/v/v) | Target Flavonols | Source |
| Toluene : Ethyl Acetate : Formic Acid (6:4:0.3) | Quercetin, Kaempferol | [13] |
| Toluene : Ethyl Acetate : Formic Acid (5:4:1) | General Flavonoids, Quercetin | [14][16] |
| Toluene : Ethyl Acetate : Methanol : Formic Acid (5:3:1:0.2) | Quercetin, Kaempferol | [4] |
| Ethyl Acetate : Formic Acid : Acetic Acid : Water (10:0.5:0.5:1.3) | Quercetin, Rutin, Kaempferol | [12] |
| Ethyl Acetate : Methanol : Glacial Acetic Acid : Formic Acid (11:1:1:1) | General Flavonoids | [7] |
| n-Hexane : Ethyl Acetate : Formic Acid (20:19:1) | Flavonoid Aglycones | [17] |
Table 2: Typical Rf Values for Common Flavonols
| This compound | Mobile Phase System | Approximate Rf Value | Source |
| Quercetin | Toluene : Ethyl Acetate : Formic Acid (6:4:0.3) | 0.45 | [13] |
| Toluene : Ethyl Acetate : Formic Acid (5:4:1) | 0.57 | [14] | |
| Toluene : Ethyl Acetate : Formic Acid (7:3:0.5) | 0.24 | [18] | |
| Kaempferol | Toluene : Ethyl Acetate : Formic Acid (6:4:0.3) | 0.58 | [13] |
| Toluene : Ethyl Acetate : Formic Acid (7:3:0.5) | 0.39 | [18] | |
| Rutin | Ethyl Acetate : Formic Acid : Acetic Acid : Water (10:0.5:0.5:1.3) | 0.15 | [12] |
| Myricetin | Toluene : Ethyl Acetate : Formic Acid (5:4:1) | ~0.40 | [16] |
Note: Rf values are approximate and can vary slightly based on experimental conditions such as temperature, humidity, and chamber saturation.
Table 3: Summary of Method Validation Data for Quercetin and Kaempferol Quantification
| Parameter | Quercetin | Kaempferol | Source |
| Linearity Range (ng/spot) | 100 - 600 | 100 - 600 | [13] |
| Correlation Coefficient (R²) | > 0.995 | > 0.996 | [13] |
| LOD (ng/spot) | 32.06 | 74.05 | [13] |
| LOQ (ng/spot) | 85.33 | 243.72 | [13] |
| Recovery (%) | 98.2 - 99.6 | 99.1 - 99.8 | [13] |
Experimental Workflow Visualization
The logical flow of the HPTLC analysis, from sample preparation to final data analysis, is depicted in the following diagram.
Caption: HPTLC workflow for this compound profiling.
Conclusion
The described HPTLC method is simple, precise, specific, and accurate for the simultaneous identification and quantification of major flavonols in plant extracts.[5] The use of specific derivatization reagents like aluminum chloride provides excellent selectivity for flavonoid compounds.[8] This validated protocol can be effectively employed for the routine quality control of herbal raw materials, for the standardization of botanical preparations, and to support phytochemical research in the pharmaceutical industry.[4]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hkbpublications.com [hkbpublications.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Flavonoids by HPTLC Analysis Using Aluminium Chloride as Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HPTLC Analysis, Antioxidant and Antigout Activity of Indian Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. lpp-group.com [lpp-group.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Validated High-performance Thin-layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol in Thespesia populnea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 15. scispace.com [scispace.com]
- 16. Densitometric Quantification and Optimization of Polyphenols in Phyllanthus maderaspatensis by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Application of Supercritical Fluid Extraction for Flavonols: A Detailed Guide for Researchers
Introduction
Flavonols, a major subclass of flavonoids, are polyphenolic compounds ubiquitously found in plants. They are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties.[1][2][3] Efficient extraction of these bioactive compounds from plant matrices is a critical step in their study and utilization. Supercritical fluid extraction (SFE), particularly using carbon dioxide (SC-CO₂), has emerged as a green and highly efficient alternative to conventional solvent extraction methods.[4][5] This technology offers several advantages, including the use of a non-toxic, non-flammable, and environmentally friendly solvent, mild operating temperatures that prevent degradation of thermolabile compounds, and the ability to selectively tune the solvent power by modifying pressure and temperature.[4][6][7]
This document provides detailed application notes and protocols for the extraction of flavonols using SFE, aimed at researchers, scientists, and drug development professionals. It includes a summary of quantitative data from various studies, detailed experimental protocols, and visualizations of the extraction workflow and relevant biological signaling pathways.
Data Presentation: Supercritical Fluid Extraction Parameters for Flavonols
The efficiency of SFE for flavonol extraction is influenced by several key parameters, including pressure, temperature, the use of a co-solvent, and extraction time. The following tables summarize the optimal conditions and yields for the extraction of common flavonols, such as kaempferol (B1673270) and quercetin, from various plant sources as reported in the literature.
Table 1: Optimized Supercritical Fluid Extraction Conditions for Kaempferol
| Plant Material | Pressure (MPa) | Temperature (°C) | Co-solvent | Kaempferol Yield | Reference |
| Ampelopsis grossedentata | 25 | 40 | Not specified | Highest yield (quantitative data not provided) | [8] |
| Paeonia lactiflora seed oils | Not specified | Not specified | Not specified | 98.95 ± 4.18 µg/g | [8] |
| Strobilanthes crispus leaves | Not specified | Not specified | Not specified | 19,450 µg/g | [8] |
Table 2: Optimized Supercritical Fluid Extraction Conditions for Quercetin and Other Flavonoids
| Plant Material | Pressure (MPa) | Temperature (°C) | Co-solvent (% Ethanol) | Flavonoid Yield | Reference |
| Hops (Humulus lupulus L.) | 25 | 50 | 80% | 7.8 mg/g (total flavonoids) | [9] |
| Pueraria lobata | 20.04 | 50.24 | 181.24 ml (amount) | Highest yield (quantitative data not provided) | [10] |
| Xinjiang jujube (Ziziphus jujuba Mill.) leaves | 27.12 | 52.52 | 0.44 mL/min (flow rate) | 29.052 ± 0.38 mg/g (total flavonoids) | [11] |
| Onion (Allium cepa) skins (red variety) | 39.3 | 40 | ~7.6% (molar) | 0.024 g/kg (free quercetin) | [12] |
| Onion (Allium cepa) skins (yellow variety) | 39.3 | 40 | ~7.6% (molar) | 0.020 g/kg (free quercetin) | [12] |
| Hyperici herba | Not specified | Not specified | Methanol | 92% recovery (quercetin), 76% recovery (rutin) | [13][14] |
| Grape (Vitis vinifera) skin | 25 | 60 | 20% | Not specified | [15] |
Experimental Protocols
This section provides detailed methodologies for the supercritical fluid extraction of flavonols and their subsequent quantification.
Protocol 1: Supercritical Fluid Extraction of Flavonols from Plant Material
1. Objective: To extract flavonols (e.g., quercetin, kaempferol) from a dried plant matrix using supercritical CO₂.
2. Materials and Equipment:
- Dried and ground plant material (particle size typically < 0.5 mm)
- Supercritical Fluid Extractor system equipped with a CO₂ pump, an extraction vessel, a co-solvent pump, a back-pressure regulator, and a collection vessel.
- High-purity CO₂ (99.9%)
- Co-solvent (e.g., ethanol (B145695), methanol)
- Glass wool or stainless steel frits
- Analytical balance
3. Methodology:
- Sample Preparation: Accurately weigh a specific amount of the dried and ground plant material (e.g., 10-20 g).
- Loading the Extraction Vessel: Place a small amount of glass wool or a stainless steel frit at the bottom of the extraction vessel. Pack the weighed plant material into the vessel, ensuring there is no channeling. Place another layer of glass wool or a frit on top of the sample.
- System Assembly: Securely close the extraction vessel and place it within the SFE system's heating unit.
- Setting Extraction Parameters: Set the desired extraction parameters on the SFE control unit. These parameters are critical and should be optimized for each specific plant material and target this compound.[10][16] Based on literature, typical starting ranges are:
- Pressure: 20-40 MPa[9][11]
- Temperature: 40-60 °C[9][11]
- Co-solvent: 5-20% ethanol or methanol.[15] The addition of a polar co-solvent is often necessary to enhance the extraction of more polar flavonols.[17]
- CO₂ Flow Rate: 1-3 mL/min
- Extraction Process:
- Start the CO₂ pump to pressurize the system to the setpoint.
- Once the desired pressure and temperature are stable, start the co-solvent pump if applicable.
- The extraction can be performed in two modes:
- Static Extraction: Allow the supercritical fluid to soak the sample for a defined period (e.g., 30-60 minutes) to ensure thorough penetration and solubilization of the target compounds.
- Dynamic Extraction: Continuously flow the supercritical fluid through the extraction vessel for a set duration (e.g., 60-120 minutes). The extract-laden fluid then passes through the back-pressure regulator.
- Collection: As the supercritical fluid depressurizes in the collection vessel, the CO₂ returns to a gaseous state and vents, while the extracted flavonols precipitate and are collected. The collection vessel may be cooled to improve precipitation efficiency.
- Post-Extraction: After the extraction is complete, carefully depressurize the system. Open the extraction vessel and remove the spent plant material.
- Extract Recovery: Dissolve the collected extract in a suitable solvent (e.g., methanol, ethanol) for further analysis. Record the total weight of the crude extract.
Protocol 2: Quantification of Flavonols by High-Performance Liquid Chromatography (HPLC)
1. Objective: To identify and quantify the concentration of specific flavonols in the SFE extract.
2. Materials and Equipment:
- SFE extract dissolved in a known volume of a suitable solvent.
- HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Reference standards of the target flavonols (e.g., quercetin, kaempferol).
- HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water).
- Acid (e.g., formic acid, acetic acid) for mobile phase modification.
- Syringe filters (0.45 µm).
3. Methodology:
- Standard Preparation: Prepare a series of standard solutions of the target flavonols at different concentrations in the mobile phase to create a calibration curve.
- Sample Preparation: Filter the dissolved SFE extract through a 0.45 µm syringe filter to remove any particulate matter.
- HPLC Conditions: Set up the HPLC method. Typical conditions for this compound analysis are:[15][18]
- Mobile Phase: A gradient elution is commonly used. For example, a mixture of (A) water with 0.1% formic acid and (B) acetonitrile. The gradient can be programmed to increase the proportion of acetonitrile over time to elute compounds with increasing hydrophobicity.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 10-20 µL.
- Detection Wavelength: Flavonols typically have maximum absorbance around 254 nm and 370 nm. The specific wavelength should be optimized for the target compounds.[15]
- Analysis:
- Inject the standard solutions to establish the calibration curve (peak area vs. concentration).
- Inject the prepared sample extract.
- Quantification: Identify the this compound peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the concentration of each this compound in the sample by using the calibration curve.[18]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the supercritical fluid extraction and analysis of flavonols from plant material.
Caption: Workflow for this compound extraction and analysis.
Signaling Pathways Modulated by Flavonols
Flavonols exert their biological effects by modulating various cellular signaling pathways. The diagrams below illustrate two key pathways influenced by these compounds.
1. Antioxidant and Anti-inflammatory Signaling
Flavonols can mitigate oxidative stress and inflammation by scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory signaling cascades.
Caption: Flavonols' role in antioxidant and anti-inflammatory pathways.
2. Insulin (B600854) Signaling Pathway
Certain flavonols have been shown to improve insulin sensitivity by modulating key components of the insulin signaling pathway.[[“]]
References
- 1. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftb.com.hr [ftb.com.hr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical Fluid Extraction of Quercetin and Rutin from Hyperici Herba | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Supercritical fluid extraction and HPLC determination of relevant polyphenolic compounds in grape skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Flavonols from Leaves
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of Ultrasound-Assisted Extraction (UAE) for the isolation of flavonols from plant leaves. It includes the fundamental principles of the technique, detailed experimental protocols, and a summary of optimized conditions for various plant species.
Introduction to Ultrasound-Assisted Extraction (UAE) of Flavonols
Flavonols, a major class of flavonoids, are polyphenolic compounds widely distributed in the plant kingdom, particularly in leaves. They are recognized for their significant antioxidant, anti-inflammatory, and other health-promoting properties, making them valuable compounds for the pharmaceutical and nutraceutical industries. Traditional extraction methods often require long extraction times and large volumes of organic solvents.
Ultrasound-Assisted Extraction (UAE) has emerged as a green and efficient alternative for the extraction of bioactive compounds from plant matrices.[1][2][3] This technique utilizes the energy of ultrasonic waves (typically >20 kHz) to enhance mass transfer and accelerate the extraction process.[1] The primary mechanism behind UAE is acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the extraction solvent.[2][3] This phenomenon generates localized high pressures and temperatures, creating microjets and shockwaves that disrupt plant cell walls, reduce particle size, and enhance solvent penetration into the plant material, thereby facilitating the release of target compounds like flavonols.[2][4][5] Compared to conventional methods, UAE offers several advantages, including reduced extraction time and solvent consumption, lower operating temperatures, and increased extraction yields.[1][2]
Mechanism of Ultrasound-Assisted Extraction
The efficiency of UAE is attributed to a combination of physical and chemical effects induced by acoustic cavitation. The process can be summarized in the following key stages:
-
Cavitation Bubble Formation and Collapse: Ultrasonic waves propagating through the liquid medium create cycles of compression and rarefaction. During the rarefaction cycle, microscopic bubbles form and grow. In the subsequent compression cycle, these bubbles collapse violently.
-
Cell Wall Disruption: The collapse of cavitation bubbles near the surface of the plant material generates powerful microjets and shockwaves. These forces cause mechanical stress on the cell walls, leading to their disruption and the formation of micro-pores (sonoporation).[4]
-
Enhanced Mass Transfer: The disruption of cell walls and the increased turbulence and acoustic streaming caused by ultrasound enhance the diffusion of the solvent into the plant matrix and the diffusion of the extracted flavonols from the solid phase to the bulk solvent.[1][2]
The following diagram illustrates the general mechanism of ultrasound-assisted extraction from plant leaves.
Caption: Mechanism of Ultrasound-Assisted Extraction of Flavonols.
Experimental Protocols
This section provides a general protocol for the ultrasound-assisted extraction of flavonols from leaves, followed by a method for the quantification of total flavonoids.
The following diagram outlines the general workflow for the UAE of flavonols from leaf samples.
Caption: General workflow for UAE of flavonols from leaves.
Materials and Equipment:
-
Dried and powdered leaf sample
-
Extraction solvent (e.g., ethanol (B145695), methanol (B129727), or aqueous mixtures)
-
Ultrasonic bath or probe system
-
Extraction vessel (e.g., flask or beaker)
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., filter paper, vacuum pump)
-
Rotary evaporator (optional, for solvent removal)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Wash fresh leaves with distilled water to remove any debris and dry them in an oven or in the shade until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a laboratory mill.
-
Sieve the powder to obtain a uniform particle size.
-
-
Extraction:
-
Weigh a specific amount of the powdered leaf sample and place it into the extraction vessel.
-
Add the chosen extraction solvent at a predetermined solid-to-liquid ratio.
-
Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the desired extraction parameters: temperature, time, and ultrasonic power/frequency.
-
Begin the ultrasound treatment.
-
-
Separation:
-
After the extraction is complete, separate the solid residue from the liquid extract. This can be achieved by centrifugation followed by decantation of the supernatant or by vacuum filtration.
-
Collect the liquid extract containing the flavonols.
-
-
Solvent Removal (Optional):
-
If a concentrated extract is required, the solvent can be removed under reduced pressure using a rotary evaporator.
-
-
Storage:
-
Store the final extract in a sealed, dark container at a low temperature (e.g., 4°C) to prevent degradation of the flavonols prior to analysis.
-
The aluminum chloride colorimetric method is a widely used and reliable technique for the determination of total flavonoid content.
Reagents:
-
Standard solution of a known flavonoid (e.g., quercetin (B1663063) or rutin)
-
Sample extract
-
Methanol or ethanol
-
10% (w/v) aluminum chloride (AlCl₃) solution
-
1 M potassium acetate (B1210297) solution or 1 M sodium hydroxide (B78521) (NaOH)
-
Distilled water
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of quercetin or rutin (B1680289) at different concentrations in methanol or ethanol.
-
For each standard, mix a specific volume with the aluminum chloride and potassium acetate/sodium hydroxide solutions as described for the sample below.
-
Measure the absorbance at the appropriate wavelength (e.g., 510 nm or 420 nm) and plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Take a known volume of the leaf extract.
-
Add methanol/ethanol, 10% aluminum chloride solution, and 1 M potassium acetate or 1 M NaOH.[6][7]
-
Allow the reaction mixture to incubate at room temperature for a specified time (e.g., 30 minutes).[6]
-
Measure the absorbance of the solution using a spectrophotometer at the same wavelength used for the standard curve.
-
Determine the total flavonoid content of the sample from the standard curve and express the results as milligrams of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry weight of the leaf sample.
-
Optimized UAE Parameters for Flavonol Extraction from Various Leaves
The optimal conditions for UAE can vary significantly depending on the plant species, the specific flavonols being targeted, and the equipment used. The following tables summarize the optimized parameters from various studies for the extraction of flavonoids from different leaves.
Table 1: Optimized UAE Parameters for Flavonoid Extraction from Various Leaf Sources
| Plant Species | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Ultrasonic Power (W) | Flavonoid Yield | Reference |
| Psidium guajava | Water | Not specified | 72.69 | 35.15 | 407.41 | 5.12% | [8] |
| Moringa oleifera | 74.5% Methanol | Not specified | 11 | 15 | Not specified | 14.16 mg/g | [9] |
| Centella asiatica | 75% Ethanol | 1:80 (g/mL) | Not specified | 30 | 87.5 | 43.71 mg/g | [6] |
| Lactuca indica | 58.86% Ethanol | 1:24.76 (g/mL) | Not specified | 30 | 411.43 | 48.01 mg/g | [10] |
| Pteris cretica | 56.74% Ethanol | 1:33.69 (g/mL) | 74.27 | 45.94 | Not specified | 4.71% | [11] |
| Alfalfa | 52.14% Ethanol | 1:57.16 (g/mL) | 62.33 | 57.08 | Not specified | Not specified | [12] |
| Olea europaea | Not specified | 1:41 (g/mL) | 50 | 50 | 270 | 74.95 mg RE/g | [13] |
| Ocimum tenuiflorum | 55.34% Ethanol | Not specified | Not specified | 11.71 | 0.26 W/cm³ | 6.69 mg QE/g | [14] |
| Syringa oblata | 50% Ethanol | 1:20 (g/mL) | 60 | 50 | 100 | 92.00 mg/g | [7] |
Note: The reported yields may be for total flavonoids or specific flavonols, and the units may vary between studies. Direct comparison of yields should be done with caution due to differences in analytical methods and reporting standards.
Factors Influencing Ultrasound-Assisted Extraction of Flavonols
The efficiency of UAE is influenced by several critical parameters that need to be optimized for each specific application.
-
Solvent Type and Concentration: The choice of solvent is crucial and depends on the polarity of the target flavonols. Aqueous solutions of ethanol and methanol are commonly used. The concentration of the organic solvent in water can significantly affect the extraction yield.
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance the concentration gradient and improve diffusion, but an excessively large volume will increase costs and the time required for solvent evaporation.
-
Extraction Temperature: Increasing the temperature generally improves extraction efficiency by increasing solvent diffusivity and solubility of the compounds. However, excessively high temperatures can lead to the degradation of thermolabile flavonols.[11]
-
Extraction Time: The extraction yield typically increases with time up to a certain point, after which it may plateau or even decrease due to the potential degradation of the target compounds with prolonged exposure to ultrasound.
-
Ultrasonic Power and Frequency: Higher ultrasonic power can enhance the cavitation effect, leading to better cell disruption and higher yields. However, excessive power can also cause degradation of the flavonols. The frequency of the ultrasound also plays a role, with most laboratory applications using frequencies in the range of 20-40 kHz.[1]
Conclusion
Ultrasound-assisted extraction is a powerful and efficient technique for the extraction of flavonols from plant leaves. Its advantages over conventional methods make it an attractive option for researchers and industry professionals. The optimization of extraction parameters is critical to maximize the yield and quality of the extracted flavonols. The protocols and data presented in these application notes provide a solid foundation for the development of efficient and scalable extraction processes for these valuable bioactive compounds.
References
- 1. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of ultrasound-assisted water extraction of flavonoids from Psidium guajava leaves by response surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 11. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Olive (Olea europaea) Leaves, and Evaluation of Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasound-assisted extraction of flavonoids and phenolic compounds from Ocimum tenuiflorum leaves | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for Microwave-Assisted Extraction of Flavonols
Introduction
Microwave-Assisted Extraction (MAE) is a modern and efficient technique for the extraction of bioactive compounds, including flavonols, from plant materials.[[“]][2] This method utilizes microwave energy to heat the solvent and sample, leading to faster extraction times, reduced solvent consumption, and often higher yields compared to traditional methods like maceration or Soxhlet extraction.[[“]][3][4][5] The mechanism involves the interaction of microwaves with polar molecules in the sample and solvent, causing rapid heating through dipolar rotation and ionic conduction. This localized heating increases the internal pressure within the plant cells, leading to cell wall rupture and the enhanced release of target compounds. These application notes provide detailed protocols and optimized conditions for the extraction of common flavonols such as quercetin (B1663063) and kaempferol (B1673270) using MAE.
Key Parameters in Microwave-Assisted Extraction of Flavonols
The efficiency of MAE is influenced by several critical parameters that must be optimized to maximize the yield and quality of the extracted flavonols.[[“]][6]
-
Microwave Power: Higher microwave power can lead to faster heating and increased extraction efficiency. However, excessive power may cause thermal degradation of the target compounds.[7]
-
Extraction Time: MAE significantly reduces extraction times, often to a few minutes.[3][8] The optimal time needs to be determined to ensure complete extraction without degrading the flavonols.[9]
-
Solvent Type and Concentration: The choice of solvent is crucial and depends on the polarity of the target flavonols. Ethanol, methanol, and their aqueous solutions are commonly used.[10][11] The solvent's ability to absorb microwave energy is also a key factor.[9]
-
Liquid-to-Solid Ratio: This ratio affects the absorption of microwave energy and the concentration gradient of the target compounds. A higher ratio can improve extraction efficiency but may lead to dilution of the extract.
-
Temperature: Temperature is a critical factor that can be controlled in modern microwave extraction systems. Higher temperatures generally increase extraction rates, but can also lead to the degradation of thermolabile compounds.[12]
-
Sample Characteristics: The particle size and moisture content of the plant material can influence the efficiency of microwave penetration and heating. Smaller particle sizes generally provide a larger surface area for extraction.[10]
Data Presentation: Optimized MAE Conditions for Flavonols
The following table summarizes optimized conditions for the microwave-assisted extraction of various flavonols from different plant sources, as reported in the scientific literature.
| Flavonol/Target Compound | Plant Source | Microwave Power (W) | Extraction Time (min) | Solvent | Liquid-to-Solid Ratio (mL/g) | Yield/Concentration | Reference |
| Quercetin | Red Onion | 600 | 3 | Distilled Water | Not Specified | 86.10 mg/g of extract | [4][13][14] |
| Kaempferol | Senna alata | 18.6 W/mL | Not Specified | 90.5% Ethanol | Not Specified | 8540 µg/g | [15] |
| Kaempferol | Melaleuca quinquenervia | Not Specified | 3 | Not Specified | 20:1 | 16,300 µg/g | [15] |
| Kaempferol | Cassia alata | 100 | 4 | 100% Ethanol | 20:1 | 21.55 mg/g DW | [16] |
| Rutin, Quercetin, Genistein, Kaempferol, Isorhamnetin | Flos Sophorae Immaturus | 287 | 1.33 | 100% Methanol | 50:1 | Optimized for multiple compounds | [10] |
| Total Flavonols | Onion | Not Specified | 5 | 93.8% Methanol in water (pH 2) | 17.9:0.2 | Optimized for total flavonols | [12] |
| Total Flavonoids | Phyllostachys heterocycla leaves | 559 | 24.9 | 78.1% Ethanol | Not Specified | 4.67% | [3] |
| DMC (a chalcone (B49325) flavonoid) | Syzygium nervosum fruits | Not Specified | 40 | Ethanol | Not Specified | 1313 ± 7 µg/g dry weight | [9] |
Experimental Protocols
General Protocol for Microwave-Assisted Extraction of Flavonols
This protocol provides a general workflow for the extraction of flavonols from plant materials using a microwave extractor. Optimization of specific parameters is recommended for each different plant matrix.
1. Sample Preparation: a. Dry the plant material at a controlled temperature (e.g., 40-60 °C) to a constant weight. b. Grind the dried material to a fine powder (e.g., 40-100 mesh) to increase the surface area for extraction.[10]
2. Extraction Procedure: a. Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it into a microwave-safe extraction vessel. b. Add the selected extraction solvent at a predetermined liquid-to-solid ratio (e.g., 20:1 mL/g). Common solvents include ethanol, methanol, or their aqueous solutions.[8][10] c. Securely cap the extraction vessel and place it in the microwave extractor. d. Set the desired microwave power, extraction time, and temperature according to optimized parameters. e. Start the extraction program.
3. Post-Extraction Processing: a. After the extraction is complete, allow the vessel to cool to room temperature. b. Separate the extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation.[5][12] c. The collected supernatant is the crude this compound extract. d. For quantitative analysis, the extract can be further analyzed using techniques like HPLC or LC-MS.[17] For isolation, further purification steps such as column chromatography may be necessary.
Example Protocol: Extraction of Quercetin from Red Onions
This protocol is based on the optimized conditions reported for the extraction of quercetin from red onions.[4][18][13][14]
1. Materials:
- Red onions
- Microwave extractor
- Grinder
- Extraction vessels
- Distilled water
- Filtration or centrifugation equipment
2. Protocol: a. Sample Preparation: Wash and peel the red onions. Dry them in an oven at 50°C and then grind them into a fine powder. b. Extraction: i. Place a known amount of onion powder into an extraction vessel. ii. Add distilled water as the solvent. iii. Set the microwave power to 600 W and the irradiation time to 3 minutes.[4][18][14] c. Recovery: i. After extraction, filter the mixture to separate the liquid extract. ii. The resulting filtrate contains the extracted quercetin.
Visualizations
Diagram: General Workflow of Microwave-Assisted Extraction for Flavonols
Caption: General workflow for the microwave-assisted extraction of flavonols.
Diagram: Logical Relationships of Key MAE Parameters
Caption: Key parameters influencing the efficiency of microwave-assisted extraction.
References
- 1. consensus.app [consensus.app]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Optimization of microwave-assisted extraction for quercetin (prebiotic) and the effect of its symbiotic combination with Lactobacillus acidophilus (probiotic) in NAFLD induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal-jps.com [journal-jps.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Enzymatic Extraction of Flavonoids from Armeniaca mume Sieb. Blossom and Their Immunomodulating Effect in Mice with DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Microwave-Assisted Extraction Conditions for Five Major Bioactive Compounds from Flos Sophorae Immaturus (Cultivars of Sophora japonica L.) Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of microwave-assisted extraction for quercetin (prebiotic) and the effect of its symbiotic combination with Lactobacillus acidophilus (probiotic) in NAFLD induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A Protocol for Flavonols, Kaempferol and Quercetin, Staining in Plant Root Tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Optimization of microwave-assisted extraction for quercetin (prebiotic) and the effect of its symbiotic combination with Lactobacillus acidophilus (probiotic) in NAFLD induced rat model [frontiersin.org]
Application Note: Structural Elucidation of Novel Flavonols using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonols are a class of flavonoids widely distributed in plants and known for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The precise structural characterization of novel flavonols is a critical step in natural product discovery and drug development, as their biological function is intimately linked to their chemical structure, including the pattern of hydroxylation, methoxylation, and glycosylation. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of these complex molecules.[1][2] This application note provides detailed protocols and data interpretation guidelines for using one-dimensional (1D) and two-dimensional (2D) NMR techniques to characterize novel flavonols.
Experimental Workflow for Flavonol Structural Elucidation
The unambiguous identification of a novel this compound involves a systematic workflow, beginning with the isolation of the pure compound and culminating in its complete structural assignment through a series of NMR experiments.
Caption: Experimental workflow for NMR-based structural elucidation of flavonols.
Experimental Protocols
NMR Sample Preparation
The quality of NMR spectra is highly dependent on proper sample preparation. A homogeneous solution free of particulate matter and paramagnetic impurities is essential for high-resolution data.[3]
-
Required Materials:
-
Isolated pure this compound (typically 1-5 mg for ¹H NMR, 5-20 mg for ¹³C and 2D NMR).
-
High-purity deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable hydroxyl protons.
-
Internal standard (optional, for qNMR), e.g., Tetramethylsilane (TMS) or 3,4,5-trichloropyridine.[4]
-
5 mm NMR tubes.
-
Volumetric flasks and micropipettes.
-
-
Protocol:
-
Accurately weigh 1-5 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication in a cold water bath can aid dissolution.[5]
-
Transfer the clear, homogeneous solution into a 5 mm NMR tube.
-
If required for quantitative analysis (qNMR), add a precisely known amount of an internal standard.
-
Cap the NMR tube securely and label it appropriately.
-
NMR Data Acquisition Protocols
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
a) ¹H NMR (Proton NMR)
-
Purpose: Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling between neighboring protons.
-
Typical Parameters:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 16-64 (adjust for concentration).
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Temperature: 298 K (25 °C).
-
b) ¹³C NMR (Carbon NMR)
-
Purpose: Shows the number of non-equivalent carbons and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
Typical Parameters:
-
Pulse Program: Standard proton-decoupled (e.g., 'zgpg30').
-
Spectral Width (SW): 200-240 ppm.
-
Number of Scans (NS): 1024-4096 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
c) 2D COSY (Correlation Spectroscopy)
-
Purpose: Identifies proton-proton (¹H-¹H) spin coupling networks, typically through 2 or 3 bonds. It is crucial for identifying adjacent protons in the A and B rings of the this compound skeleton.
-
Typical Parameters:
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfqf').
-
Spectral Width (SW): Same as ¹H NMR in both dimensions.
-
Number of Scans (NS): 2-8 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
d) 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlates protons directly to their attached carbons (¹JCH). This allows for the unambiguous assignment of protonated carbons.
-
Typical Parameters:
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
¹H Spectral Width (F2): Same as ¹H NMR.
-
¹³C Spectral Width (F1): 160-180 ppm (covering the protonated carbon region).
-
Coupling Constant (¹JCH): Optimized for one-bond C-H coupling (typically 145-160 Hz for aromatic carbons).
-
e) 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is the most critical experiment for piecing together the molecular skeleton by connecting protonated carbons to non-protonated (quaternary) carbons like carbonyls and substituted aromatic carbons.[6][7]
-
Typical Parameters:
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
¹H Spectral Width (F2): Same as ¹H NMR.
-
¹³C Spectral Width (F1): Same as ¹³C NMR.
-
Long-range Coupling Delay: Optimized for ⁿJCH (typically set for 8-10 Hz).
-
Data Presentation and Interpretation
Quantitative NMR data, specifically chemical shifts (δ) and coupling constants (J), are essential for structural confirmation. Below are representative ¹H and ¹³C NMR data for common flavonols.
Table 1: ¹H NMR Chemical Shifts (δ in ppm) for Selected Flavonols in DMSO-d₆
| Position | Kaempferol | Quercetin | Isorhamnetin (3'-O-methylquercetin) |
| H-6 | 6.19 (d, J=2.0) | 6.19 (d, J=2.0) | 6.20 (d, J=2.1) |
| H-8 | 6.48 (d, J=2.0) | 6.41 (d, J=2.0) | 6.49 (d, J=2.1) |
| H-2' | 8.04 (d, J=8.8) | 7.68 (d, J=2.2) | 7.76 (d, J=2.0) |
| H-3' | 6.92 (d, J=8.8) | - | - |
| H-5' | 6.92 (d, J=8.8) | 6.89 (d, J=8.5) | 7.02 (d, J=8.5) |
| H-6' | 8.04 (d, J=8.8) | 7.54 (dd, J=8.5, 2.2) | 7.60 (dd, J=8.5, 2.0) |
| 3'-OCH₃ | - | - | 3.85 (s) |
| Data compiled from various literature sources. Chemical shifts can vary slightly based on solvent and concentration. |
Table 2: ¹³C NMR Chemical Shifts (δ in ppm) for Selected Flavonols in DMSO-d₆
| Position | Kaempferol | Quercetin | Isorhamnetin (3'-O-methylquercetin) |
| C-2 | 147.2 | 147.4 | 146.8 |
| C-3 | 136.0 | 136.2 | 138.2 |
| C-4 | 176.1 | 176.3 | 176.0 |
| C-5 | 161.1 | 161.2 | 161.0 |
| C-6 | 98.6 | 98.6 | 98.7 |
| C-7 | 164.2 | 164.3 | 164.2 |
| C-8 | 93.8 | 93.8 | 94.0 |
| C-9 | 156.5 | 156.6 | 156.4 |
| C-10 | 103.5 | 103.5 | 103.8 |
| C-1' | 122.1 | 122.4 | 122.0 |
| C-2' | 129.9 | 115.5 | 111.4 |
| C-3' | 115.8 | 145.5 | 149.2 |
| C-4' | 159.8 | 148.1 | 147.8 |
| C-5' | 115.8 | 116.0 | 115.4 |
| C-6' | 129.9 | 120.4 | 121.8 |
| 3'-OCH₃ | - | - | 55.7 |
| Data compiled from various literature sources. Assignments are confirmed by 2D NMR experiments.[8][9][10] |
Application in Drug Development: Flavonols and Cellular Signaling
Flavonols exert many of their biological effects by modulating key cellular signaling pathways.[11] Understanding the precise structure of a novel this compound is the first step toward predicting and confirming its mechanism of action. For instance, many flavonoids are known to interact with kinase signaling cascades, such as the PI3K/Akt pathway, which is central to cell survival, proliferation, and apoptosis.[12][13]
Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.
The structural elucidation via NMR allows researchers to build structure-activity relationships (SAR), correlating specific functional groups (e.g., a hydroxyl at C-3') with inhibitory activity against targets like PI3K. This knowledge is invaluable for optimizing lead compounds in drug discovery.
NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust and definitive method for the structural elucidation of novel flavonols. The detailed protocols and interpretation strategies outlined in this note serve as a comprehensive guide for researchers in natural products chemistry and drug development. The precise structural information obtained is fundamental to understanding the compound's biological activity and its potential as a therapeutic agent.
References
- 1. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Sample preparation and analysis by NMR spectroscopy [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. Complete assignment of 1H and 13C NMR data of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Biosensors for Specific Flavonol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonols, a subclass of flavonoids, are polyphenolic compounds ubiquitously found in fruits, vegetables, and medicinal plants. Key examples include quercetin (B1663063), kaempferol, and myricetin, which are renowned for their antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] The precise and sensitive detection of these flavonols is crucial for quality control in the food and pharmaceutical industries, as well as for advancing pharmacological research. Biosensors offer a rapid, cost-effective, and highly selective alternative to traditional analytical methods like High-Performance Liquid Chromatography (HPLC).[3][4] This document provides detailed application notes and protocols for the development of various biosensor types for the specific detection of quercetin, kaempferol, and myricetin.
Types of Biosensors for Flavonol Detection
The detection of flavonols can be achieved through several biosensing platforms, each leveraging a different biological recognition element and signal transduction mechanism.
-
Electrochemical Biosensors : These sensors capitalize on the inherent redox properties of flavonols.[5] The core principle involves the oxidation or reduction of the target this compound at an electrode surface, generating a measurable electrical signal (e.g., current, potential).[5][6] To enhance sensitivity and selectivity, the electrode surface is often modified with nanomaterials such as carbon nanotubes, graphene, or metal nanoparticles, which improve conductivity and catalytic activity.[5][7][8]
-
Optical Biosensors : These sensors rely on changes in optical properties, such as fluorescence or color, upon interaction with the target this compound.[9][10] A common mechanism is the quenching of fluorescence from a fluorophore, such as carbon quantum dots (CQDs), by the this compound through an inner filter effect (IFE).[11] Another approach involves genetically encoded biosensors where the binding of a this compound to a regulatory protein triggers the expression of a fluorescent reporter protein.[3][12]
-
Aptamer-Based Biosensors (Aptasensors) : Aptasensors utilize short, single-stranded DNA or RNA molecules called aptamers as the recognition element.[1][13] These aptamers are selected through a process called SELEX to bind to specific targets, including small molecules like flavonols, with high affinity and specificity.[13][14] Binding of the this compound induces a conformational change in the aptamer, which is then converted into a detectable optical or electrochemical signal.[1]
Data Presentation: Performance of this compound Biosensors
The following tables summarize the quantitative performance of various biosensors developed for the detection of specific flavonols.
Table 1: Quercetin Biosensors
| Biosensor Type | Sensing Platform / Material | Linear Range | Limit of Detection (LOD) | Reference |
| Electrochemical | Poly(chromotrope fb)-modified activated pencil graphite (B72142) electrode | 0.01–1.2 μM | 1.9 nM | [4] |
| Electrochemical | Zinc oxide nanoparticles / Carbon nanosheet composite | Not specified | 0.04 µmol L⁻¹ | [7] |
| Electrochemical | Co-doped Mn2O3 nanospheres on Glassy Carbon Electrode (GCE) | Not specified | Not specified | [15] |
| Electrochemical | Graphene-MWCNTs network | Not specified | 0.065 μM | [5] |
| Genetically Encoded | E. coli with QdoR repressor protein | Linear correlation observed | Not specified | [12] |
| DNA Biosensor | Quercetin as electroactive indicator for DNA hybridization | Not specified | 83 pM | [16] |
Table 2: Kaempferol Biosensors
| Biosensor Type | Sensing Platform / Material | Linear Range | Limit of Detection (LOD) | Reference |
| Electrochemical | CTAB-cMWCNTs composite on multi-walled carbon paste electrode | Not specified | Not specified | [5] |
| Genetically Encoded | E. coli with QdoR repressor protein | Linear correlation observed | Not specified | [12] |
Table 3: Myricetin Biosensors
| Biosensor Type | Sensing Platform / Material | Linear Range | Limit of Detection (LOD) | Reference |
| Fluorescent | Carbon Quantum Dots (CQDs) | 1–80 µM | 18.4 nM | [11] |
Experimental Protocols & Workflows
Herein are detailed protocols for the development of representative biosensors for this compound detection.
Protocol 1: Fabrication of a Nanomaterial-Modified Electrochemical Sensor for Quercetin
This protocol describes the preparation of a glassy carbon electrode (GCE) modified with a nanocomposite for the sensitive electrochemical detection of quercetin.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Alumina (B75360) slurry (0.05 µm)
-
Ethanol (B145695), Acetone, and deionized (DI) water
-
Nanomaterial (e.g., Graphene, Carbon Nanotubes, Metal Oxide Nanoparticles)
-
Dispersing agent (e.g., Nafion, Chitosan)
-
Phosphate buffer solution (PBS), pH 7.0
-
Quercetin standard solution
-
Potentiostat/Galvanostat system with a three-electrode cell (Working: modified GCE, Reference: Ag/AgCl, Counter: Platinum wire)
Procedure:
-
Electrode Polishing:
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like surface.
-
Sonicate the polished electrode sequentially in DI water, acetone, and ethanol for 2 minutes each to remove residual alumina and contaminants.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of Nanomaterial Dispersion:
-
Disperse a specific amount of the chosen nanomaterial (e.g., 1 mg/mL) in a suitable solvent or polymer solution (e.g., 1 mL of 0.5% Nafion solution).
-
Sonicate the mixture for 30-60 minutes to form a homogeneous dispersion.
-
-
Electrode Modification:
-
Drop-cast a small volume (e.g., 5 µL) of the nanomaterial dispersion onto the cleaned GCE surface.
-
Allow the solvent to evaporate completely at room temperature or under an infrared lamp to form a stable film.
-
-
Electrochemical Detection of Quercetin:
-
Set up the three-electrode cell with the modified GCE as the working electrode, Ag/AgCl as the reference, and a platinum wire as the counter electrode in a PBS solution (pH 7.0).
-
Record the electrochemical response using a technique like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV).
-
For DPV, add varying concentrations of quercetin standard solution to the PBS.
-
Record the DPVs and plot the peak oxidation current against the quercetin concentration to obtain a calibration curve.
-
Workflow Diagram:
References
- 1. Unlocking the Role of Flavonoids as Molecular Biosensors. [jscimedcentral.com]
- 2. mdpi.com [mdpi.com]
- 3. Biosensor could revolutionise flavonoid production - College of Design and Engineering [cde.nus.edu.sg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Electrochemical Sensors Based on Carbon Nanomaterials for Detection of Flavonoids [mdpi.com]
- 6. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. azonano.com [azonano.com]
- 9. Optical Biosensors for Label-Free Detection of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Optical Biosensors for Label-Free Detection of Small Molecules | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel biosensors based on flavonoid-responsive transcriptional regulators introduced into Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aptamer-Based Biosensors for Environmental Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Sensing of Quercetin With Cobalt-Doped Manganese Nanosystems by Electrochemical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The development of an electrochemical DNA biosensor based on quercetin as a new electroactive indicator for DNA hybridization detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flavonol Extraction from Woody Plants
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the extraction of flavonols from woody plants. Here, you will find practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to enhance your understanding and improve the efficiency and yield of your extraction processes.
Troubleshooting Guide
This guide addresses common challenges encountered during the extraction of flavonols from woody plant materials, offering specific solutions to overcome them.
| Problem | Potential Cause | Solution |
| Consistently Low Flavonol Yield | Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for the target flavonols. This compound glycosides are more polar and extract better with alcohol-water mixtures, while aglycones are less polar and more soluble in solvents like acetone (B3395972) or ethyl acetate.[1] | Solvent Screening: Conduct small-scale extractions with a range of solvents and their aqueous mixtures (e.g., ethanol (B145695), methanol (B129727), acetone) to identify the most effective one for your specific plant material and target flavonols.[2] An ethanol concentration around 70% is often a good starting point for total flavonoid extraction.[3] |
| Suboptimal Extraction Temperature: High temperatures can improve solubility and diffusion, but excessive heat can lead to the degradation of thermolabile flavonols.[2] Temperatures above 75°C can promote the degradation of these compounds.[4] | Temperature Optimization: Perform extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to determine the ideal balance between yield and stability. For heat-sensitive flavonols, consider non-thermal methods like ultrasound-assisted extraction (UAE) at lower temperatures.[2] | |
| Inadequate Particle Size: Large particle sizes reduce the surface area available for solvent contact, hindering efficient extraction. Conversely, overly fine particles can lead to clumping and poor solvent penetration. | Optimize Particle Size: Grind the dried plant material to a uniform, fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction. | |
| Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete diffusion of flavonols from the plant matrix into the solvent. | Time-Course Study: Conduct a time-course experiment (e.g., extracting for 30, 60, 90, 120 minutes) to identify the optimal extraction duration that maximizes yield without causing significant degradation. | |
| Degradation of Flavonols (e.g., change in extract color) | Exposure to High Temperatures: Flavonols are susceptible to thermal degradation, especially during prolonged extraction times at elevated temperatures.[1][5] | Temperature Control: Use a temperature-controlled water bath or heating mantle to maintain the optimal extraction temperature. For conventional methods, a range of 60-80°C is generally recommended.[6] |
| Oxidation: Exposure to oxygen can lead to the oxidative degradation of flavonols, often indicated by a browning of the extract.[6] | Inert Atmosphere: If possible, conduct the extraction and subsequent processing steps under an inert atmosphere, such as nitrogen, to minimize oxidation. The addition of antioxidants like ascorbic acid to the extraction solvent can also be beneficial.[6] | |
| pH-Induced Degradation: Extreme pH conditions can alter the chemical structure of flavonols, leading to their degradation. Some flavonols are particularly unstable in alkaline conditions.[2][6] | pH Monitoring and Control: Maintain a neutral or slightly acidic pH (typically between 4 and 7) during extraction, unless a different pH is required for selective extraction.[6] An acidic pH of 2.5-3.5 can enhance the recovery of some flavonoids.[7] | |
| Light Exposure: Flavonoids can absorb UV light, which can trigger degradation reactions.[6] | Protection from Light: Use amber glassware or wrap extraction vessels and storage containers with aluminum foil to protect the extract from light.[6] | |
| Co-extraction of a High Amount of Impurities (e.g., chlorophylls, lipids) | Inappropriate Solvent System: Using a highly nonpolar or polar solvent can lead to the co-extraction of undesirable compounds. | Sequential Extraction: Employ a sequential extraction strategy starting with a nonpolar solvent (e.g., hexane) to remove lipids and chlorophylls, followed by a more polar solvent (e.g., ethanol/water mixture) to extract the flavonols. |
| Crude Extract Complexity: Woody plant extracts are inherently complex mixtures of various phytochemicals.[8] | Purification Steps: Incorporate post-extraction purification steps such as liquid-liquid partitioning, solid-phase extraction (SPE), or column chromatography to separate the target flavonols from other co-extracted compounds.[9] | |
| Inconsistent Results Between Batches | Variability in Plant Material: The this compound content of woody plants can vary depending on the geographical origin, harvest time, and storage conditions of the raw material.[10] | Standardize Plant Material: Whenever possible, use plant material from the same source and harvest season. Ensure proper drying and storage conditions to maintain consistency. |
| Inconsistent Extraction Parameters: Minor variations in extraction parameters (e.g., temperature, time, solvent-to-solid ratio) between batches can lead to different yields.[10] | Strict Protocol Adherence: Maintain strict control over all extraction parameters. Document all steps and conditions meticulously for each batch to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting flavonols from woody plants?
A1: The most effective method depends on the specific woody plant material, the target flavonols, and the available resources. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, requiring shorter extraction times and less solvent compared to conventional methods like maceration or Soxhlet extraction.[1][7] Supercritical Fluid Extraction (SFE) with CO2 is a green technology that offers high selectivity but may require a polar co-solvent like ethanol for efficient extraction of more polar flavonols.[11][12]
Q2: How does solvent polarity affect this compound extraction yield?
A2: Solvent polarity is a critical factor. Flavonols exist as both glycosides (more polar) and aglycones (less polar). To extract a broad spectrum of flavonols, a solvent system with intermediate polarity, such as an ethanol-water or methanol-water mixture, is often most effective.[13][14] For instance, a 50% aqueous methanol solution has been shown to be effective for extracting high levels of flavonoids and phenolics.[13] The choice of solvent should be tailored to the specific polarity of the target this compound.[15]
Q3: Can I use fresh instead of dried woody plant material for extraction?
A3: While fresh plant material can be used, dried material is generally preferred. Drying inhibits enzymatic degradation of flavonols and allows for easier grinding to a uniform particle size, which increases the surface area for extraction.[16] However, some acylated flavonoid glycosides can be thermally unstable and may degrade during high-temperature drying.[17] If using fresh material, it should be processed quickly after harvesting.[16]
Q4: How can I remove chlorophyll (B73375) and other pigments from my this compound extract?
A4: Chlorophyll and other pigments can be removed through several methods. A common approach is a pre-extraction of the dried plant material with a nonpolar solvent like hexane, which will remove chlorophyll and lipids before the main extraction of flavonols with a more polar solvent. Alternatively, after the initial extraction, the crude extract can be subjected to liquid-liquid partitioning between an immiscible polar and nonpolar solvent system, or passed through a solid-phase extraction (SPE) cartridge that retains the flavonols while allowing the pigments to pass through.
Q5: What is the best way to purify the crude this compound extract?
A5: Purification of the crude extract is often necessary to isolate specific flavonols. Common purification techniques include column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20.[18][19] Macroporous resins are also effective for purifying total flavonoids from crude extracts.[18][20] For high-purity isolation of individual compounds, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[9]
Q6: How can I quantify the amount of specific flavonols like quercetin (B1663063) and kaempferol (B1673270) in my extract?
A6: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and accurate method for quantifying specific flavonols.[8][21][22] This technique allows for the separation, identification, and quantification of individual compounds by comparing their retention times and spectral data to those of pure standards.[2][23]
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages | Relative Yield |
| Maceration | Soaking plant material in a solvent for an extended period at room temperature.[1] | Ethanol, Methanol, Water, Acetone | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower efficiency, requires large solvent volumes.[1] | Low to Moderate |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, involving heating.[1] | Ethanol, Methanol, Hexane | Efficient for exhaustive extraction, requires less solvent than maceration.[1] | Can cause thermal degradation of heat-sensitive compounds, time-consuming.[1][5] | Moderate to High |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[24] | Ethanol, Methanol, Water, Acetone | Reduced extraction time, lower solvent consumption, higher yields, suitable for thermolabile compounds at controlled temperatures.[24] | Localized heating can occur, requiring temperature control.[24] | High |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of compounds.[24] | Polar solvents (e.g., Ethanol, Methanol, Water) | Very fast, reduced solvent usage, improved yields.[24] | Risk of thermal degradation if not controlled, requires specialized equipment.[24] | High to Very High |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the solvent. Polarity can be adjusted with a co-solvent.[19] | Supercritical CO2, Ethanol (as co-solvent) | Environmentally friendly ("green"), high selectivity, solvent is easily removed.[12] | High initial equipment cost, may require a polar co-solvent for efficient extraction of polar flavonols.[11] | Moderate to High |
Table 2: Influence of Extraction Parameters on this compound Yield
| Parameter | Effect on Yield | General Recommendation |
| Solvent Concentration (e.g., % Ethanol in Water) | Yield generally increases with the addition of water to an organic solvent up to an optimal point, then decreases. The optimal concentration depends on the polarity of the target flavonols. | For total flavonols, 50-80% aqueous ethanol is often effective.[3][13] |
| Temperature | Higher temperatures generally increase solubility and diffusion, leading to higher yields up to a certain point.[25] Excessive heat can cause degradation.[26] | 50-80°C is a common range for many extraction methods.[6][27] Optimization is crucial for each specific plant material. |
| Extraction Time | Yield increases with time until equilibrium is reached. Prolonged extraction can lead to degradation of some compounds.[25] | Typically ranges from 30 minutes for MAE/UAE to several hours for maceration or Soxhlet.[1][17] |
| Solid-to-Liquid Ratio | A lower ratio (more solvent) generally increases the extraction efficiency by enhancing the concentration gradient for diffusion.[25] | Common ratios range from 1:10 to 1:30 (g/mL).[3][27] |
| pH | The stability and solubility of flavonols are pH-dependent. An acidic pH can often improve the stability and recovery of many flavonols.[6][7] | A slightly acidic to neutral pH (4-7) is generally recommended.[6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonols
-
Sample Preparation: Dry the woody plant material (e.g., bark, leaves) at 40-50°C to a moisture content below 10%. Grind the dried material into a fine powder (40-60 mesh).
-
Extraction Setup: Weigh 10 g of the powdered plant material and place it in a 250 mL beaker. Add 100 mL of 80% ethanol (or the optimized solvent).[24]
-
Sonication: Place the beaker in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 50°C.[24]
-
Extraction: Extract for 30 minutes.[24]
-
Separation: After extraction, filter the mixture through Whatman No. 1 filter paper. Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[24]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.
-
Storage: Store the dried extract at -20°C for further analysis or purification.[24]
Protocol 2: Microwave-Assisted Extraction (MAE) of Flavonols
-
Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.
-
Extraction Setup: Place 1 g of the powdered material into a microwave extraction vessel. Add 20 mL of 80% ethanol (or the optimized solvent).[28]
-
Microwave Irradiation: Secure the vessel in the microwave extractor. Set the microwave power to 500 W and the extraction time to 10 minutes.[28]
-
Cooling: After irradiation, allow the vessel to cool to room temperature.
-
Separation: Filter the extract through a 0.45 µm syringe filter to remove any solid particles.
-
Concentration and Storage: Concentrate the extract using a rotary evaporator and store as described in the UAE protocol.
Protocol 3: Supercritical Fluid Extraction (SFE) of Flavonols
-
Sample Preparation: Prepare the dried and powdered plant material (e.g., 0.25-0.5 mm particle size) as described in the UAE protocol.[19]
-
Loading the Extractor: Load a known amount of the powdered material into the extraction vessel of the SFE system.
-
Setting Parameters:
-
Extraction: Maintain a constant flow of supercritical CO2 (and co-solvent) through the extraction vessel for the desired duration (e.g., 60-120 minutes).[19]
-
Collection: The extract-laden supercritical fluid flows into a separator vessel where the pressure and/or temperature are reduced, causing the flavonols to precipitate and be collected.[19]
-
Storage: The collected crude extract should be stored at low temperatures in a dark, airtight container.
Visualization
This compound Biosynthesis Pathway
The biosynthesis of flavonols is a branch of the larger phenylpropanoid pathway in plants. It begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various this compound compounds.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. davidpublisher.com [davidpublisher.com]
- 14. scielo.br [scielo.br]
- 15. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 18. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. akjournals.com [akjournals.com]
- 23. paperso.journal7publish.com [paperso.journal7publish.com]
- 24. benchchem.com [benchchem.com]
- 25. Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Effects of Extraction Technique on the Content and Antioxidant Activity of Flavonoids from Gossypium Hirsutum linn. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Flavonol Separation in Reversed-Phase HPLC
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of flavonols using reversed-phase high-performance liquid chromatography (RP-HPLC). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during these experiments.
Troubleshooting Guides
This section provides solutions to common problems in a question-and-answer format, offering systematic approaches to identify and resolve them.
Issue 1: Poor Peak Resolution
Q1: My flavonol peaks are poorly resolved or co-eluting. What are the primary steps to troubleshoot this issue?
A1: Poor peak resolution is a frequent challenge in the separation of structurally similar flavonols. A systematic optimization of your chromatographic conditions is crucial.[1] The initial steps should focus on the mobile phase composition, elution mode, and flow rate.
Possible Causes and Solutions:
-
Inadequate Mobile Phase Composition: The type and concentration of the organic solvent, as well as the pH of the aqueous phase, are critical for achieving selectivity.[1][2]
-
Organic Solvent: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727).[1] Try adjusting the percentage of the organic solvent in small increments (e.g., 2-5%). In reversed-phase HPLC, decreasing the organic solvent content will increase retention time and may improve separation.[1]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of flavonols, which have acidic hydroxyl groups.[3][4] Adding an acidic modifier, such as 0.1% formic acid or acetic acid, is highly recommended to suppress ionization, leading to sharper peaks and better reproducibility.[1][5] For robust retention, the mobile phase pH should be more than 1.5 pH units away from the analyte's pKa.[6]
-
-
Inappropriate Elution Mode: For complex samples containing flavonols with a wide range of polarities, an isocratic elution may not provide adequate separation.[7][8]
-
Flow Rate is Too High: A high flow rate reduces the interaction time between the analytes and the stationary phase, which can lead to decreased resolution.[1][10]
-
Solution: Lowering the flow rate can improve the separation of closely eluting peaks, although it will increase the total run time.[1]
-
Issue 2: Peak Tailing
Q2: I am observing significant peak tailing for my this compound analytes. What are the common causes and how can I resolve this?
A2: Peak tailing, where the peak asymmetry factor is greater than 1, can compromise quantification and resolution.[11] This issue often arises from secondary interactions between the flavonols and the stationary phase.[3]
Possible Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of flavonols, causing peak tailing.[3][11]
-
Solution: Use an end-capped column to minimize exposed silanol groups.[11] Alternatively, adding a competitive base like triethylamine (B128534) to the mobile phase can block these interactions. Adjusting the mobile phase to an acidic pH (e.g., pH 2-4 with 0.1% formic acid) can also suppress silanol ionization and reduce tailing.[3][12]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to distorted peak shapes.[3][11]
-
Metal Chelation: Flavonoids can chelate with metal ions present in the sample, mobile phase, or HPLC system, leading to complex formation and peak tailing.[3]
-
Solution: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM) to prevent the formation of these complexes.[3]
-
Issue 3: Inconsistent Retention Times
Q3: My retention times for this compound standards and samples are fluctuating between injections. What could be causing this instability?
A3: Unstable retention times are a critical issue that can hinder reliable peak identification and quantification.[1] This problem is often related to a lack of system equilibration or issues with the mobile phase preparation.
Possible Causes and Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis, especially when using gradient elution.[11]
-
Solution: Ensure the column is flushed with a sufficient volume of the initial mobile phase until a stable baseline is achieved before injecting any samples.[11]
-
-
Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to shifts in retention times.[1]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. Ensure accurate and consistent measurements when preparing mobile phase mixtures.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect mobile phase viscosity and analyte retention if a column oven is not used.[1]
Frequently Asked Questions (FAQs)
Q4: What is a good starting mobile phase for this compound separation in RP-HPLC?
A4: A common and effective starting point for the RP-HPLC analysis of flavonols is a gradient elution using a binary mobile phase.[11] This typically consists of:
-
Mobile Phase A: Acidified water (e.g., with 0.1% formic acid or acetic acid).[11][14]
-
Mobile Phase B: An organic solvent, typically acetonitrile or methanol.[11][14] The acid in mobile phase A helps to suppress the ionization of the phenolic hydroxyl groups on the flavonols, resulting in sharper and more symmetrical peaks.[11]
Q5: Should I use acetonitrile or methanol as the organic solvent for this compound separation?
A5: Both acetonitrile and methanol can be used as the organic modifier in the mobile phase for this compound separation. However, acetonitrile is often preferred as it generally provides better separation efficiency and lower viscosity, which can lead to better peak shapes.[1] If you are not achieving the desired separation with methanol, switching to acetonitrile is a recommended troubleshooting step.[1]
Q6: What is the difference between isocratic and gradient elution, and which is better for this compound analysis?
A6: Isocratic elution uses a constant mobile phase composition throughout the run, while gradient elution involves changing the mobile phase composition over time, typically by increasing the concentration of the organic solvent.[9][15]
-
Isocratic Elution: This method is simpler and can provide better resolution for samples with a few components of similar polarity.[7][15]
-
Gradient Elution: This is generally preferred for complex samples like plant extracts that contain flavonols with a wide range of polarities.[7][8] Gradient elution helps to separate both weakly and strongly retained compounds in a reasonable time, resulting in sharper peaks and improved resolution.[8][9]
Q7: How does column temperature affect the separation of flavonols?
A7: Column temperature influences the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase.[1]
-
Increased Temperature: Higher temperatures (e.g., 30-40°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution.[1][13] However, excessively high temperatures might be detrimental to the separation.[1]
-
Temperature Control: It is crucial to use a column oven to maintain a stable and consistent temperature for reproducible retention times.[1]
Data Presentation
Table 1: Example Mobile Phase Gradients for this compound Separation
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Reference |
| 0 | 100 | 0 | [16] |
| 4 | 90 | 10 | [16] |
| 20 | 86 | 14 | [16] |
| 30 | 84 | 16 | [16] |
| 44 | 80 | 20 | [16] |
| 58 | 30 | 70 | [16] |
| 62 | 30 | 70 | [16] |
| 72 | 100 | 0 | [16] |
| 75 | 100 | 0 | [16] |
Table 2: Influence of Mobile Phase Parameters on Chromatographic Results
| Parameter | Effect on Retention Time | Effect on Peak Shape | Effect on Resolution |
| Increase % Organic Solvent | Decrease | Generally sharper | May increase or decrease |
| Decrease Mobile Phase pH | Increase for acidic analytes | Sharper, more symmetrical | Often improves |
| Decrease Flow Rate | Increase | May broaden slightly | Often improves |
| Increase Temperature | Decrease | Generally sharper | May improve |
Experimental Protocols
Protocol 1: General RP-HPLC Method for this compound Separation
This protocol provides a general starting point for the separation of flavonols from a sample extract. Optimization will likely be required based on the specific sample matrix and target analytes.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.[11]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% (v/v) formic acid in water.[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient Program: A starting point could be a linear gradient from 5-10% B to 50-60% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[17]
-
Detection Wavelength: Monitor at approximately 360 nm for flavonols. A DAD/PDA detector is recommended to acquire full UV spectra for peak identification.[11]
-
-
Sample Preparation:
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.[11]
-
Inject the prepared sample and run the gradient program.
-
Identify this compound peaks by comparing retention times and UV spectra with those of authentic standards.
-
Mandatory Visualization
Caption: A typical workflow for optimizing the mobile phase in RP-HPLC.
Caption: A decision tree for troubleshooting poor peak resolution in this compound HPLC analysis.
Caption: Key mobile phase parameters and their impact on chromatographic results.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. benchchem.com [benchchem.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. phcog.com [phcog.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uhplcs.com [uhplcs.com]
- 16. 2.3. Flavonoids Analysis by Reversed-Phase HPLC [bio-protocol.org]
- 17. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]
Technical Support Center: Overcoming Low Bioavailability of Flavonols in In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies of flavonols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low bioavailability of flavonols?
The low bioavailability of flavonols is a significant challenge in translating their potent in vitro bioactivities to in vivo efficacy.[1][2] Several factors contribute to this issue:
-
Poor Aqueous Solubility: Flavonols, particularly in their aglycone form (without a sugar molecule attached), have a planar ring structure that leads to low water solubility, which is a primary requisite for absorption.[3][4][5][6][7]
-
Extensive First-Pass Metabolism: Upon ingestion, flavonols are extensively metabolized by Phase I and Phase II enzymes in the small intestine and liver.[1][8][9][10] This process, which includes glucuronidation, sulfation, and methylation, converts them into more water-soluble conjugates that are readily excreted.[1][9][10][11]
-
Efflux by ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump flavonols and their metabolites from intestinal cells back into the lumen, further limiting their systemic absorption.[9][10]
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Gut Microbiome Metabolism: Flavonols that are not absorbed in the small intestine travel to the colon, where the gut microbiota can degrade their ring structure into smaller phenolic acids.[8][11][12][13] While some of these metabolites may be absorbed and have biological activity, the original flavonol structure is lost.[8][14]
-
Chemical Structure: The specific chemical structure of a this compound, including its molecular weight and the type and position of sugar moieties (glycosylation), significantly influences its absorption.[1] For instance, quercetin (B1663063) glucosides are absorbed more efficiently than quercetin rutinosides.[1]
-
Food Matrix Interactions: The presence of other nutrients can affect this compound bioavailability. For example, intake of fats may increase it, while proteins might decrease it.[8][12]
Q2: What are the principal strategies for improving the oral bioavailability of flavonols?
Several strategies can be employed to overcome the challenges of low this compound bioavailability. These can be broadly classified into formulation-based approaches and chemical modification.
-
Formulation Strategies: These methods aim to improve the dissolution and absorption of the this compound without altering its chemical structure.[10]
-
Nanoformulations: Reducing the particle size of flavonols to the nanoscale (e.g., nanosuspensions, nanoemulsions, nanoparticles) dramatically increases the surface area-to-volume ratio, which enhances dissolution rate and absorption.[10][15][16] Nanocarriers can also protect flavonoids from degradation in the gastrointestinal tract.[17][18]
-
Lipid-Based Delivery Systems: Encapsulating flavonols in lipid-based systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can significantly improve the solubility and absorption of these lipophilic compounds.[10][19][20]
-
Complexation: The formation of complexes with molecules like cyclodextrins can increase the aqueous solubility of flavonols by encapsulating the hydrophobic this compound molecule within the hydrophilic cyclodextrin (B1172386) cavity.[19][21][22]
-
-
Chemical Modification: This approach involves altering the chemical structure of the this compound to improve its physicochemical properties.
-
Prodrugs: Converting a this compound into a prodrug involves attaching a promoiety that improves properties like solubility or permeability. This promoiety is later cleaved in the body to release the active this compound.[3]
-
Structural Modification: Techniques such as glycosylation, methylation, or acylation can be used to enhance the lipophilicity, stability, and membrane permeability of flavonols.[8][23]
-
Below is a workflow to guide the selection of an appropriate bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: Suboptimal performance of nanoformulations in vivo.
You have developed a this compound nanoformulation that showed promising results in vitro, but the in vivo bioavailability remains low.
| Potential Cause | Troubleshooting Step | Rationale |
| Instability in GI Tract | Evaluate the stability of the nanoformulation in simulated gastric and intestinal fluids (presence of enzymes, varying pH). | The nanoformulation must protect the this compound from degradation in the harsh GI environment to ensure it reaches the absorption site intact.[10] |
| Poor Mucoadhesion | Incorporate mucoadhesive polymers (e.g., chitosan) into the nanoformulation. | Enhancing residence time at the intestinal wall can increase the opportunity for absorption. Chitosan-coated liposomes have shown elevated oral bioavailability.[19] |
| Suboptimal Cellular Uptake | Perform Caco-2 cell permeability assays to assess the transport of the nanoformulation across an intestinal epithelial barrier model. | Increased permeability across the Caco-2 monolayer is a strong indicator of enhanced potential for in vivo absorption.[10] This helps to verify if the formulation effectively crosses the intestinal barrier. |
| Particle Aggregation | Characterize particle size and zeta potential of the formulation after suspension in biological fluids. | Aggregation in the GI tract can reduce the surface area, negating the benefits of nanosizing. Surface modification can prevent this. |
Issue 2: Chemical modification (e.g., prodrug) fails to improve bioavailability.
You have synthesized a this compound prodrug, but it does not demonstrate the expected increase in plasma concentration of the parent this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Prodrug Conversion | Conduct in vitro metabolism studies using liver microsomes or plasma to confirm the conversion of the prodrug to the active this compound. | The active this compound must be efficiently released from the prodrug at the desired site of action.[10] Lack of conversion means the active form is never available systemically. |
| Species-Specific Enzyme Activity | Investigate the metabolic pathways of the prodrug in the specific animal model being used. | The enzymatic activity required for prodrug conversion can differ significantly between animal models and humans.[10] This can lead to misleading results. |
| Poor In Vivo Stability of Prodrug | Assess the stability of the prodrug in simulated GI fluids. | The prodrug may be prematurely degrading before it can be absorbed and converted to the active form, thus failing to deliver the payload.[10] |
| Altered Efflux | Use in vitro cell models (e.g., Caco-2) with efflux pump inhibitors to determine if the prodrug itself is a substrate for transporters like P-gp. | The modification may have inadvertently turned the molecule into a high-affinity substrate for efflux pumps, leading to its removal from intestinal cells. |
Data Presentation: Enhancement of this compound Bioavailability
The following tables summarize quantitative data from studies on improving this compound bioavailability.
Table 1: Effect of Formulation Strategies on this compound Solubility
| This compound | Formulation Strategy | Fold Increase in Aqueous Solubility | Reference |
| Myricetin | Complexation with dimeric β-cyclodextrin | 33.6 | [21] |
| Quercetin | Complexation with dimeric β-cyclodextrin | 12.4 | [21] |
| Kaempferol | Complexation with dimeric β-cyclodextrin | 10.5 | [21] |
| Quercetin | Micellar solubilization with Tetronic® T904 | Significant Improvement | [22] |
| Narcissin | Micellar solubilization with Rokanols® | Enhanced Solubility | [22] |
Table 2: Bioavailability of Different Flavonoid Glycosides and Aglycones
| Flavonoid | Form Administered | Relative Bioavailability / Absorption | Key Finding | Reference |
| Quercetin Glycosides | From onions vs. apples | Bioavailability from apples was 30% of that from onions. | The food matrix and type of glycoside impact absorption. | [1] |
| Quercetin Glucoside vs. Rutinoside | Pure compounds | Glucosides absorbed 10x faster; plasma concentration 20x higher. | The sugar moiety is a critical determinant of absorption site and efficiency. | [1] |
| Daidzin (B1669773) vs. Daidzein (Aglycone) | Pure compounds | Minimum absorption of daidzin was 42.3% vs. 27.5% for daidzein. | In this case, the glycoside form showed higher absorption. | [8] |
| Genistin (B1671436) vs. Genistein (Aglycone) | Pure compounds | Minimum absorption of genistin was 15.6% vs. 8.6% for genistein. | The glycoside form showed higher absorption. | [8] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for Intestinal Absorption Screening
This protocol is used to assess the potential for a this compound or its formulation to be absorbed across the human intestinal epithelium.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
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Transwell® inserts (e.g., 0.4 µm pore size)
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Dulbecco's Modified Eagle Medium (DMEM) supplemented with FBS, non-essential amino acids, and antibiotics
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Hanks' Balanced Salt Solution (HBSS)
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Test this compound/formulation and control compounds (e.g., propranolol (B1214883) for high permeability, lucifer yellow for low permeability)
-
LC-MS/MS or HPLC for quantification
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells in supplemented DMEM. Seed cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.
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Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. A TEER value >250 Ω·cm² is typically required. The permeability of a paracellular marker like lucifer yellow should also be assessed.
-
Permeability Experiment (Apical to Basolateral):
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Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test this compound solution (in HBSS) to the apical (donor) chamber.
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Add fresh HBSS to the basolateral (receiver) chamber.
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Incubate at 37°C with gentle shaking.
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At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh HBSS.
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At the end of the experiment, take a sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the this compound in all samples using a validated LC-MS/MS or HPLC method.
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Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:
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dQ/dt is the rate of appearance of the substance in the receiver compartment.
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A is the surface area of the membrane.
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C0 is the initial concentration in the donor compartment.
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Visualizations
The following diagrams illustrate key concepts related to this compound bioavailability.
References
- 1. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fate of flavonoids after oral administration: a comprehensive overview of its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 5. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 13. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques | MDPI [mdpi.com]
- 14. The role of metabolism (and the microbiome) in defining the clinical efficacy of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Flavonoid-Based Nanogels: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
How to remove interfering compounds in flavonol analysis
Welcome to the Technical Support Center for Flavonol Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful removal of interfering compounds during this compound analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation and analysis of flavonols.
Issue 1: Poor Chromatographic Resolution and Peak Shape
Q1: My this compound peaks are showing significant tailing in my HPLC chromatogram. What are the likely causes and how can I fix it?
A1: Peak tailing, where the peak asymmetry is greater than 1, can compromise the accuracy of quantification. The common causes and their solutions are:
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Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on C18 columns can interact with the polar hydroxyl groups of flavonols, causing tailing.
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Solution: Use an end-capped HPLC column to minimize exposed silanol groups. Alternatively, adding a small amount of a competitive base, like triethylamine, to the mobile phase can block these interactions. Adjusting the mobile phase to a lower pH can also help by keeping the flavonols in their non-ionized form.[1]
-
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Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
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Solution: Dilute your sample or reduce the injection volume.[1]
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Column Contamination: Buildup of strongly retained matrix components can create active sites that cause tailing.
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Solution: Use a guard column before your analytical column and replace it regularly. If the analytical column is contaminated, flush it with a strong solvent.[1]
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Q2: I'm observing peak splitting for a single this compound standard. What could be the cause?
A2: Peak splitting can arise from several issues related to the column or the injection solvent.
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Column Void or Channeling: A void at the inlet of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in split peaks.[2]
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Solution: If a void is visible, the column may need to be replaced. Sometimes, reversing and flushing the column can resolve minor issues at the inlet frit.
-
-
Partially Blocked Frit: A blockage at the column inlet frit can distort the sample band.[2]
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Solution: Replace the frit or the entire column.
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[2]
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Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q3: My chromatogram shows a drifting or noisy baseline. How can I resolve this?
A3: A stable baseline is critical for accurate detection and quantification, especially for low-concentration analytes.
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Mobile Phase Issues: Dissolved air in the mobile phase can outgas in the detector, causing noise. In gradient elution, differences in the UV absorbance of the mobile phase components can cause baseline drift.[3]
-
Solution: Degas your mobile phase before use. If using a gradient, ensure your solvents are of high purity and consider using a mobile phase additive that has minimal UV absorbance at your detection wavelength.[4]
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can cause noise and drift.
-
Temperature Fluctuations: Unstable column or mobile phase temperature can lead to baseline drift.
-
Solution: Use a column oven and ensure the mobile phase is at a stable temperature before it enters the system.[4]
-
Issue 2: Presence of Interfering Compounds
Q4: My plant extract is green, and I'm seeing a complex chromatogram with many interfering peaks. How can I remove chlorophyll (B73375)?
A4: Chlorophyll is a common interference in the analysis of flavonols from plant materials. It can be removed using several methods:
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Liquid-Liquid Extraction (LLE): This technique partitions compounds based on their differential solubility in two immiscible liquids.
-
Protocol: See the detailed experimental protocol for LLE below.
-
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain either the interfering compounds or the target analytes. For chlorophyll removal, a non-polar sorbent like C18 is typically used to retain the chlorophyll while the more polar flavonols are washed through.
-
Protocol: See the detailed experimental protocol for SPE below.
-
Q5: I suspect polysaccharides are interfering with my analysis. How can I remove them?
A5: Polysaccharides can co-extract with flavonols and interfere with analysis. They can be removed by precipitation.[6][7]
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Ethanol (B145695) Precipitation: Polysaccharides have low solubility in high concentrations of ethanol.
Q6: How can I remove sugars from my sample extract before HPLC analysis?
A6: Sugars are highly polar and can interfere with the analysis of more polar this compound glycosides.
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used to retain the less polar this compound aglycones and some glycosides while the highly polar sugars are washed away with water or a low-percentage organic solvent.[1]
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Liquid-Liquid Extraction (LLE): By partitioning the dried extract between water and a less polar organic solvent like ethyl acetate, sugars will preferentially stay in the aqueous phase, while many flavonols will move to the organic phase.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in this compound analysis from plant extracts?
A1: The most common interfering compounds include pigments (such as chlorophylls (B1240455) and carotenoids), lipids, waxes, polysaccharides, and sugars. These compounds are often co-extracted with flavonols and can interfere with chromatographic analysis.
Q2: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for sample cleanup?
A2: The choice depends on the nature of your sample and the interfering compounds.
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SPE offers higher selectivity, is more amenable to automation, and generally uses less solvent. It is often more effective for removing a broad range of interferences.[5][8][9][10]
-
LLE is a simpler technique that can be effective for removing highly polar or non-polar interferences, such as sugars and some lipids. However, it can be more labor-intensive and may lead to the formation of emulsions.[5][8][9]
Q3: I see unexpected peaks in my chromatogram that are not present in my standards. What could they be?
A3: Unexpected peaks can arise from several sources:
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Contaminants: These could be from your solvents, glassware, or the sample itself. Running a blank injection (injecting only the mobile phase) can help identify if the contamination is from the system or solvents.[11]
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Degradation Products: Flavonols can degrade due to exposure to high temperatures, light, or extreme pH.
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Co-eluting Compounds: Another compound in your sample may have a similar retention time to your analyte. Using a diode array detector (DAD) to check the peak purity can help identify co-elution. If the UV-Vis spectrum is not consistent across the peak, another compound is likely present.[12]
Q4: What is the best way to deal with co-eluting peaks in my flavonoid analysis?
A4: To resolve co-eluting peaks, you can modify your HPLC method:
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Optimize the Gradient: A slower, shallower gradient can improve the separation of closely eluting compounds.[2]
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Change the Mobile Phase: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter the selectivity of the separation. Adjusting the pH of the aqueous mobile phase can also change the retention times of ionizable compounds.[2]
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Change the Column: Using a column with a different stationary phase chemistry can provide different selectivity.
Data Presentation
The following tables summarize quantitative data on the efficiency of different purification methods for this compound analysis.
Table 1: Comparison of Flavonoid Recovery and Purity after Purification.
| Purification Method | Interfering Compound Removed | Plant Material | Flavonoid Recovery (%) | Purity/Content Increase | Reference |
| Macroporous Resin (D101) | General Impurities | Polygonum perfoliatum L. | - | Purity increased from 12.74% to 43.00% | [13] |
| Macroporous Resin + Polyamide | General Impurities | Polygonum perfoliatum L. | - | Purity increased to 59.02% | [13] |
| Solid-Phase Extraction (C18) | General Impurities | Sambucus nigra L. | up to 93.4% (rutin), up to 90.1% (isoquercitrin) | - | [14] |
| Solid-Phase Extraction (C18) | General Impurities | Honey | >90% (quercetin, hesperetin, chrysin) | - | [15] |
| Amberlite® XAD-2 Resin | General Impurities | Honey | 43.7% (average) | - | [15] |
Table 2: Comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Selectivity | High | Lower | [5][8][9] |
| Solvent Consumption | Generally Lower | High | [5][8][9] |
| Automation Potential | High | Lower | [5][8][9] |
| Analyte Recovery | Generally higher and more reproducible | Can be lower and more variable | [16] |
| Matrix Effects | Generally lower | Can be higher and more variable | [16] |
Experimental Protocols
Protocol 1: Removal of Chlorophyll by Liquid-Liquid Extraction (LLE)
This protocol is suitable for removing chlorophyll and other non-polar compounds from a crude plant extract.
-
Dry the Crude Extract: Evaporate the solvent from your initial plant extract to obtain a dry residue.
-
Redissolve the Extract: Dissolve the dried extract in a mixture of ethanol and water (e.g., 80% ethanol).
-
Perform the Partitioning: a. Transfer the redissolved extract to a separatory funnel. b. Add an equal volume of a non-polar solvent such as n-hexane. c. Shake the funnel gently for 1-2 minutes, periodically venting to release pressure. d. Allow the two layers to separate completely. The upper, non-polar layer (n-hexane) will contain the chlorophyll and will be green. The lower, more polar layer will contain the flavonols.
-
Collect the this compound-Rich Fraction: Carefully drain the lower aqueous/ethanolic layer into a clean flask.
-
Repeat if Necessary: If the lower layer is still green, repeat the partitioning step with a fresh portion of n-hexane.
-
Prepare for Analysis: Evaporate the solvent from the collected this compound-rich fraction and redissolve the residue in a suitable solvent for HPLC analysis.
Protocol 2: Removal of Interfering Compounds by Solid-Phase Extraction (SPE)
This protocol describes a general procedure for cleaning up a plant extract using a C18 SPE cartridge to remove non-polar interferences like chlorophyll and lipids, as well as highly polar interferences like sugars.
-
Prepare the SPE Cartridge: a. Condition the C18 cartridge by passing 1-2 column volumes of methanol (B129727) through it. b. Equilibrate the cartridge by passing 1-2 column volumes of deionized water through it. Do not let the cartridge run dry.
-
Load the Sample: a. Dissolve your crude extract in a small volume of a weak solvent (e.g., water or a low percentage of organic solvent). b. Load the sample onto the SPE cartridge.
-
Wash Step 1 (for removing polar interferences): a. Pass 1-2 column volumes of deionized water through the cartridge. This will elute very polar compounds like sugars, while the flavonols and less polar interferences are retained on the C18 sorbent. b. Discard this fraction.
-
Wash Step 2 (for removing non-polar interferences): a. Pass 1-2 column volumes of a weak organic solvent (e.g., 10-20% methanol in water) through the cartridge. This will elute some of the more polar interfering compounds. The strength of this wash solvent may need to be optimized to avoid eluting the target flavonols. b. Discard this fraction.
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Elute the Flavonols: a. Pass 1-2 column volumes of a stronger organic solvent (e.g., 80-100% methanol or acetonitrile) through the cartridge to elute the flavonols. b. Collect this fraction.
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Prepare for Analysis: Evaporate the solvent from the collected fraction and redissolve the residue in the initial mobile phase for HPLC analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 9. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 10. rocker.com.tw [rocker.com.tw]
- 11. mdpi.com [mdpi.com]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
Technical Support Center: Enhancing Flavonol Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of flavonols in bioassays. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when working with poorly soluble flavonols.
Q1: My flavonol, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. How can I resolve this?
A1: This is a frequent challenge due to the hydrophobic nature of many flavonols.[1] Here’s a step-by-step troubleshooting guide:
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Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.[2] Most mammalian cell lines can tolerate up to 0.5% v/v DMSO, but it is highly recommended to keep the final concentration at or below 0.1% v/v.[3]
-
Use Pre-warmed Media: Adding a cold stock solution to warm (37°C) media can cause the compound to crash out of solution.[3] Always warm both your stock solution to room temperature and your culture medium to 37°C before mixing.
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Refine Your Dilution Technique: Instead of a single large dilution, perform serial dilutions.[1] An intermediate dilution step in a 50:50 DMSO:buffer solution can be beneficial.[1] When adding the this compound stock to the medium, do so dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
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Consider Serum Content: Serum proteins, like albumin, can bind to flavonoids, which may either increase their solubility or lead to the formation of insoluble complexes.[4] If using serum-free media, the absence of these proteins can sometimes exacerbate precipitation. You might consider pre-complexing the this compound with serum albumin.
-
Filter the Final Solution: If a fine precipitate persists, you can filter the final working solution through a 0.22 µm sterile filter before adding it to cells. However, be aware that this may lower the actual concentration of the dissolved this compound.[2]
Q2: I am observing inconsistent results in my bioassays. Could this be related to this compound solubility?
A2: Yes, poor solubility is a major cause of poor reproducibility in bioassays.[1] Inconsistent results often stem from:
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Precipitation: The compound may be precipitating out of solution upon dilution into the aqueous assay buffer.[1]
-
Aggregation: At concentrations above their critical aggregation concentration, flavonols can form colloidal aggregates that can non-specifically interfere with assay readouts, leading to false positives.[1]
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Inaccurate Concentrations: The actual concentration of the this compound in solution may be significantly lower than the nominal concentration due to precipitation or adsorption to plasticware.[1]
To troubleshoot, visually inspect your assay plates for any signs of precipitation. Additionally, consider using techniques like Dynamic Light Scattering (DLS) to check for aggregate formation at your working concentrations.[1]
Q3: How do I choose the right solubility enhancement strategy for my specific this compound and bioassay?
A3: The choice of strategy depends on the physicochemical properties of your this compound, the requirements of your bioassay, and the desired final concentration.
-
For low required concentrations (<20 µM): Using a co-solvent like DMSO is often sufficient.[3]
-
For higher required concentrations or persistent precipitation: More advanced methods like complexation with cyclodextrins or using nanoparticle-based delivery systems are recommended.[5]
The following decision workflow can guide your selection:
References
Technical Support Center: Optimizing Digestion Parameters for Flavonol Glycoside Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the hydrolysis of flavonol glycosides.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, providing potential causes and solutions in a clear question-and-answer format.
Issue 1: Incomplete or No Hydrolysis of this compound Glycosides
Q: My enzymatic hydrolysis is showing low or no yield of the aglycone. What are the possible causes and how can I fix this?
A: Incomplete enzymatic hydrolysis can stem from several factors related to the enzyme, substrate, or reaction conditions.
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Enzyme Specificity and Activity: Ensure the chosen enzyme is appropriate for the specific glycosidic bond in your sample. For instance, β-glucosidases are effective for hydrolyzing glucose conjugates, while enzymes like naringinase (B1166350) or hesperidinase possess both α-L-rhamnosidase and β-D-glucosidase activities, making them suitable for compounds like rutin (B1680289) or hesperidin (B1673128).[1][2] The enzyme may also be inactive due to improper storage or handling. Always use a fresh or properly stored enzyme solution.
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Sub-optimal Reaction Conditions: The pH, temperature, and incubation time are critical for optimal enzyme activity. Verify that these parameters are within the recommended range for your specific enzyme (see Table 1). For example, a β-glucosidase from Pyrococcus furiosus shows optimal activity at a high temperature of 95°C and a pH of 5.5.[3]
-
Enzyme Inhibition: Components within your sample extract may inhibit the enzyme.[4] Consider a sample cleanup step prior to hydrolysis to remove potential inhibitors. Additionally, high concentrations of the product (aglycone) or the released sugar can sometimes cause feedback inhibition.
-
Substrate Solubility: this compound glycosides can have poor solubility in aqueous buffers. The addition of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can help to increase solubility.[3]
Q: I am performing acid hydrolysis, but the yield of my target aglycone is low. What could be the problem?
A: Low yields in acid hydrolysis are often a balance between effective glycosidic bond cleavage and aglycone degradation.
-
Insufficient Hydrolysis Conditions: The concentration of the acid, temperature, and reaction time may not be sufficient for complete hydrolysis. For many this compound glycosides, refluxing with 1-2 M HCl for 1-2 hours is a common starting point.[5]
-
Aglycone Degradation: this compound aglycones can be susceptible to degradation under harsh acidic conditions and high temperatures.[6] If you suspect degradation, try using milder acid concentrations, lower temperatures, or shorter reaction times. The addition of an antioxidant like ascorbic acid can also help to prevent degradation.
-
Type of Glycosidic Bond: Different glycosidic linkages have varying sensitivities to acid hydrolysis. For example, O-glycosides are generally prone to acid hydrolysis, while C-glycosides are more resistant.[7][8]
Issue 2: Aglycone Degradation
Q: I am observing degradation of my flavonoid aglycone after acid hydrolysis. How can I minimize this?
A: Minimizing aglycone degradation during acid hydrolysis is crucial for accurate quantification.
-
Optimize Hydrolysis Conditions: Experiment with a range of acid concentrations (e.g., 0.5 M to 2 M HCl), temperatures (e.g., 70°C to 100°C), and incubation times (e.g., 30 minutes to 2 hours) to find the optimal balance for your specific sample.[5]
-
Use of Antioxidants: The addition of ascorbic acid to the hydrolysis mixture can help protect the aglycones from oxidative degradation.
-
Inert Atmosphere: Performing the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) can also reduce oxidative degradation.
-
Alternative Hydrolysis Methods: If degradation remains a significant issue, consider switching to enzymatic hydrolysis, which is performed under much milder conditions.
Issue 3: Inconsistent or Irreproducible Results
Q: I am getting inconsistent results between different batches of my experiment. What are the likely sources of this variability?
A: Inconsistent results can be frustrating. Here are some common areas to investigate:
-
Sample Heterogeneity: Ensure your starting plant material is homogenous. Grind and mix your sample thoroughly before taking aliquots for extraction and hydrolysis.
-
Matrix Effects: Complex sample matrices can interfere with the hydrolysis process or the subsequent analysis (e.g., by LC-MS).[9][10] Consider solid-phase extraction (SPE) or other cleanup steps to reduce matrix interference.
-
Precise Control of Parameters: Small variations in pH, temperature, incubation time, and enzyme/acid concentration can lead to significant differences in hydrolysis efficiency. Ensure these parameters are precisely controlled in every experiment.
-
Enzyme Lot-to-Lot Variability: If using enzymes, be aware that there can be activity variations between different manufacturing lots. It is good practice to test a new lot of enzyme before using it for critical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the main difference between enzymatic and acid hydrolysis for this compound glycosides?
A1: The primary difference lies in the reaction conditions and specificity. Enzymatic hydrolysis is highly specific, targeting particular glycosidic bonds under mild conditions (e.g., physiological pH and temperature), which minimizes the risk of aglycone degradation. Acid hydrolysis is less specific and uses harsh conditions (strong acids and high temperatures), which can lead to the degradation of the target aglycones, but it is often faster and less expensive.[5][6]
Q2: Which enzyme should I choose for my experiment?
A2: The choice of enzyme depends on the sugar moiety attached to your this compound.
-
β-Glucosidase: Use for the hydrolysis of β-D-glucose residues.[3]
-
Naringinase: This is an enzyme complex with both α-L-rhamnosidase and β-D-glucosidase activity, making it suitable for hydrolyzing rutinose (rhamnose-glucose) disaccharides found in compounds like naringin (B1676962) and rutin.[1][11]
-
Hesperidinase: Similar to naringinase, it possesses both α-L-rhamnosidase and β-D-glucosidase activities and is effective for hesperidin and rutin.[2]
-
Snailase: A crude enzyme mixture containing a wide range of glycosidases, making it a good option for complex samples or when the exact nature of the glycosidic linkages is unknown.[5][12]
Q3: Can I perform hydrolysis directly on my crude plant extract?
A3: Yes, it is possible to perform hydrolysis directly on crude extracts. However, be aware that components in the extract can interfere with the reaction or subsequent analysis.[9] For enzymatic hydrolysis, inhibitors present in the extract can reduce enzyme efficiency.[4] For both methods, a partial purification or cleanup of the extract before hydrolysis can lead to more reliable and reproducible results.
Q4: How can I monitor the progress of my hydrolysis reaction?
A4: The progress of the hydrolysis reaction can be monitored by taking small aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC).[12][13] You should see a decrease in the peak corresponding to the this compound glycoside and an increase in the peak for the aglycone over time.
Data Presentation
Table 1: Comparison of Typical Digestion Parameters for Enzymatic Hydrolysis
| Enzyme | Typical Substrates | Optimal pH | Optimal Temperature (°C) |
| β-Glucosidase | Quercetin-glucosides, Kaempferol-glucosides | 4.5 - 6.0 | 37 - 95[3] |
| Naringinase | Naringin, Rutin, Hesperidin | 3.5 - 5.0 | 50 - 60[1][14] |
| Hesperidinase | Hesperidin, Rutin | 3.0 - 5.0 | 40 - 60 |
| Snailase | Broad range of flavonoid glycosides | 4.5 - 5.5 | 37 - 50[5] |
Table 2: Comparison of Typical Digestion Parameters for Acid Hydrolysis
| Acid | Concentration (M) | Temperature (°C) | Incubation Time (hours) |
| Hydrochloric Acid (HCl) | 1.0 - 2.0[5] | 70 - 100 | 1 - 2[15] |
| Sulfuric Acid (H₂SO₄) | 0.5 - 1.0 | 80 - 100 | 1 - 2 |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Hydrolysis of Quercetin (B1663063) Glycosides
-
Sample Preparation: Prepare a solution of your quercetin glycoside-containing extract in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0).
-
Enzyme Addition: Add β-glucosidase solution to the sample. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 10 U of enzyme per mg of substrate is common.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) with gentle agitation for a predetermined time (e.g., 1 to 24 hours).
-
Reaction Monitoring: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Reaction Termination: Stop the enzymatic reaction by adding an equal volume of methanol (B129727) or by heating the aliquot to 100°C for 5-10 minutes.[12]
-
Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated enzyme and analyze the supernatant by HPLC to quantify the aglycone (quercetin).
Protocol 2: General Procedure for Acid Hydrolysis of Kaempferol (B1673270) Glycosides
-
Sample Preparation: Dissolve the kaempferol glycoside-containing extract in a solution of 50-70% aqueous methanol.
-
Acid Addition: Add concentrated hydrochloric acid to achieve a final concentration of 1.2 M.[16]
-
Hydrolysis: Reflux the mixture at 80-90°C for 2 hours.[15]
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a base (e.g., NaOH). The aglycone can then be extracted with an organic solvent such as ethyl acetate.
-
Analysis: Evaporate the organic solvent, redissolve the residue in a suitable solvent (e.g., methanol), and analyze by HPLC to quantify the aglycone (kaempferol).
Visualizations
Caption: Workflow for the enzymatic hydrolysis of this compound glycosides.
Caption: Workflow for the acid hydrolysis of this compound glycosides.
Caption: Troubleshooting logic for incomplete this compound glycoside hydrolysis.
References
- 1. Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of flavonoid glycosides on digestive enzymes: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Acid degradation of flavonoids as an aid in their identification [dspace.library.uu.nl]
- 7. longdom.org [longdom.org]
- 8. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Naringinase to Modify the Sensory Quality of Foods and Increase the Bioavailability of Flavonoids: A Systematic Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2006093368A1 - Manufacturing method of kaempferol - Google Patents [patents.google.com]
Technical Support Center: Method Development for Simultaneous Analysis of Flavonols and Other Flavonoids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the simultaneous analysis of flavonols and other flavonoids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of flavonoids, presented in a question-and-answer format.
Issue 1: Poor Peak Shape - Tailing Peaks
Question: Why are my flavonoid peaks tailing, and how can I resolve this issue?
Answer: Peak tailing, where the latter half of the peak is broader than the front half, is a common problem in flavonoid analysis that can compromise resolution and the accuracy of quantification.[1] This issue often arises from secondary interactions between the flavonoids and the stationary phase.[1]
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 columns can interact with the polar hydroxyl groups of flavonoids, causing peak tailing.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can cause flavonoids to exist in multiple ionized states, resulting in broadened and tailing peaks.[1]
-
Solution: Adjust the mobile phase pH to be in the acidic range (typically pH 2-4) to ensure flavonoids remain in a single, un-ionized form.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[4]
-
Column Contamination: Buildup of strongly retained compounds from the sample matrix can create active sites that cause tailing.[4]
-
Solution: Employ a guard column to protect the analytical column and flush the column with a strong solvent if contamination is suspected.[4]
-
-
Metal Chelation: Flavonoids can chelate with trace metals in the HPLC system (e.g., in frits, tubing, or the stationary phase), leading to peak tailing.
-
Solution: Add a chelating agent like EDTA to the mobile phase at a low concentration (e.g., 0.1 mM) to block these interactions.[1]
-
Issue 2: Poor Peak Shape - Fronting Peaks
Question: What causes peak fronting in my flavonoid chromatograms?
Answer: Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can also affect analytical results.
Potential Causes and Solutions:
-
Column Overload: Similar to peak tailing, injecting too much sample is a primary cause of peak fronting.[5][6]
-
Solution: Dilute your sample or decrease the injection volume.[6]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread, leading to fronting.[5]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
-
Column Collapse: Physical degradation of the column bed can lead to peak fronting.[5]
-
Solution: This is an irreversible issue, and the column will need to be replaced.
-
Issue 3: Poor Peak Resolution
Question: My flavonoid peaks are co-eluting or have poor resolution. How can I improve their separation?
Answer: Achieving baseline separation is crucial for accurate quantification, especially for structurally similar flavonoid isomers.[3]
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and the gradient profile are critical for resolution.
-
Solution: Acetonitrile (B52724) often provides better resolution for polar compounds like flavonoids compared to methanol (B129727).[3][7] Experiment with different gradient slopes and compositions to enhance separation.[4]
-
-
Incorrect Column Chemistry: Not all C18 columns are the same. The specific bonding and end-capping can influence selectivity.
-
Solution: If resolution is still poor after mobile phase optimization, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different selectivities for aromatic compounds like flavonoids.
-
-
Inadequate Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[3]
-
Solution: Increasing the column temperature (e.g., to 30-40 °C) can improve peak shape and may enhance resolution.[8]
-
-
Flow Rate is Too High: A high flow rate can reduce the time for analytes to interact with the stationary phase, leading to decreased resolution.
-
Solution: Lowering the flow rate can improve the separation of closely eluting peaks.[7]
-
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
-
Q1: What is a good starting point for extracting flavonoids from plant material?
-
A1: A common and effective method is ultrasound-assisted extraction (UAE). A general protocol involves macerating the dried and powdered plant material in a solvent like 80% methanol or ethanol (B145695) and sonicating for a set period (e.g., 30 minutes).[9] The choice of solvent polarity is crucial; more polar flavonoids are typically extracted with alcohol-water mixtures.[10]
-
-
Q2: How can I optimize my extraction procedure?
-
A2: The optimal extraction method depends on the specific flavonoids and the plant matrix.[10] Factors to optimize include solvent type and concentration, temperature, extraction time, and the solid-to-liquid ratio.
-
HPLC Method Development
-
Q3: What is a suitable starting mobile phase for flavonoid analysis?
-
A3: For reversed-phase HPLC, a common starting point is a gradient elution with acidified water (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[4] The acid helps to produce sharper peaks by suppressing the ionization of the phenolic hydroxyl groups.[4]
-
-
Q4: What detection wavelength should I use for flavonoid analysis?
-
A4: The optimal wavelength depends on the class of flavonoids. A diode array detector (DAD) or photodiode array (PDA) detector is ideal as it allows for monitoring at multiple wavelengths. Generally, flavanones can be monitored around 280 nm, while flavonols show strong absorbance around 360 nm.
-
-
Q5: How can I differentiate between isomeric flavonoid glycosides?
-
A5: This is a significant challenge in flavonoid analysis. While optimizing chromatographic conditions (as described in the "Poor Peak Resolution" section) is the first step, LC-MS/MS is a powerful tool. Tandem mass spectrometry can generate unique fragmentation patterns that help distinguish between isomers, even if they co-elute.[11] For particularly challenging separations, two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution.[12]
-
LC-MS Specific Issues
-
Q6: I am observing ion suppression in my LC-MS analysis of flavonoids. What could be the cause?
-
A6: Ion suppression is a common matrix effect where co-eluting compounds from the sample interfere with the ionization of the target analytes, leading to a decreased signal.[11][13] Mobile phase additives, if used at high concentrations, can also contribute to this effect.[11]
-
Solution: Improve sample clean-up to remove interfering matrix components. Modifying the chromatographic method to separate the flavonoids from the interfering compounds is also an effective strategy. Ensure that mobile phase additives are used at the lowest effective concentration.
-
Data Presentation
Table 1: Example HPLC-UV Conditions for Simultaneous Flavonoid Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10-75% B over 60 min | 20-95% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | Not specified |
| Detection | 360 nm | Not specified |
| Reference | [8] | [2] |
Experimental Protocols
Protocol 1: General Flavonoid Extraction from Plant Material using UAE
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a suitable flask.
-
Add 20 mL of 80% methanol.
-
Place the flask in an ultrasonic bath and sonicate at 40 kHz and 50°C for 30 minutes.[9]
-
-
Filtration: Filter the mixture through a 0.45 µm syringe filter to remove particulate matter.
-
Storage: Store the extract at 4°C until HPLC analysis.
Protocol 2: General HPLC-UV Analysis of Flavonoids
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a DAD/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A linear gradient from 10% to 60% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 280 nm and 360 nm.
-
-
Analysis:
-
Prepare a series of standard solutions of known flavonoid compounds at different concentrations to create a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the flavonoids in the sample by comparing their retention times and UV spectra with those of the standards.
-
Quantify the flavonoids using the calibration curves.
-
Mandatory Visualization
Caption: A general experimental workflow for flavonoid analysis.
Caption: A troubleshooting decision tree for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Flavonol Standards for Accurate Calibration
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of flavonol standards for reliable and reproducible calibration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound standards?
A1: The stability of this compound standards is influenced by several factors, including:
-
pH: Flavonols are generally more stable in acidic conditions (pH < 7) and can degrade rapidly at higher pH levels. For instance, myricetin (B1677590) is most stable at a pH of 2.0.[1]
-
Temperature: Elevated temperatures accelerate the degradation of flavonols.[2][3] Long-term storage at low temperatures (4°C or -20°C) is recommended.[4][5]
-
Light: Exposure to light, particularly UV light, can induce photodegradation of flavonols.[6] It is crucial to store standards in amber vials or protect them from light.
-
Oxidation: Flavonols are susceptible to oxidation, especially in the presence of oxygen and metal ions. The B-ring hydroxylation pattern significantly influences their susceptibility to oxidation.[7]
-
Solvent: The choice of solvent can impact stability. While methanol (B129727) and ethanol (B145695) are common solvents for dissolving flavonols, their stability can vary. The presence of water in the solvent can also contribute to degradation.[6]
Q2: Which flavonols are more susceptible to degradation?
A2: The stability of a this compound is highly dependent on its chemical structure. The degree of hydroxylation on the B-ring is a key determinant. Generally, a higher number of hydroxyl groups leads to lower stability. The order of thermal stability for some common flavonols in boiling water is: galangin (B1674397) > rutin (B1680289) > fisetin (B1672732) > kaempferol (B1673270) > quercitrin (B1678633) > myricitrin (B1677591) > myricetin.[7] Myricetin, with three hydroxyl groups on the B-ring, is significantly less stable than quercetin (B1663063) (two hydroxyl groups) and kaempferol (one hydroxyl group).[7]
Q3: How can I improve the stability of my this compound standard solutions?
A3: To enhance the stability of your this compound standards, consider the following strategies:
-
Acidify the solvent: Preparing solutions in a slightly acidic solvent (e.g., with 0.1% formic acid) can significantly improve stability.
-
Add antioxidants: Incorporating an antioxidant like ascorbic acid (Vitamin C) into your standard solutions can protect flavonols from oxidative degradation.[8]
-
Use appropriate solvents: High-purity solvents such as HPLC-grade methanol or ethanol are recommended. For some applications, CO2-expanded liquids have shown to decrease thermal degradation.[6]
-
Proper storage: Store stock and working solutions at low temperatures (4°C for short-term, -20°C for long-term) and protected from light in tightly sealed amber vials.[4][5]
-
Prepare fresh dilutions: Whenever possible, prepare fresh working standard solutions from a stock solution on the day of analysis.
Q4: Can I use water to dissolve my this compound standards?
A4: While some this compound glycosides have limited solubility in water, this compound aglycones like quercetin, kaempferol, and myricetin have very low water solubility.[1] Using organic solvents like methanol, ethanol, or acetonitrile (B52724) is necessary to achieve the desired concentrations for standard solutions. If aqueous solutions are required for your experiment, it is crucial to use a co-solvent and to be aware of the significantly increased risk of degradation, especially at neutral or alkaline pH.[7][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Drifting calibration curve over time | Degradation of working standard solutions. | Prepare fresh working standards daily from a refrigerated or frozen stock solution. Verify the stability of your stock solution periodically against a newly prepared primary standard. |
| Appearance of new, unidentified peaks in the chromatogram of a standard | Degradation of the this compound standard. | Confirm the identity of the degradation products using LC-MS if possible. Prepare a fresh standard solution and re-analyze. Implement stabilization strategies such as adding an antioxidant or using an acidic solvent. |
| Low or inconsistent recovery of flavonols from spiked samples | Instability of the this compound in the sample matrix or during sample preparation. | Assess the stability of the this compound in the specific sample matrix. Consider adding a stabilizer (e.g., ascorbic acid) to the sample immediately after collection or during extraction. Minimize sample processing time and exposure to high temperatures and light. |
| Precipitation of the standard in solution | Poor solubility or degradation leading to less soluble products. | Ensure the solvent is appropriate for the concentration of the this compound. Sonication may help in initial dissolution. If precipitation occurs over time, it may be a sign of degradation; prepare a fresh solution. |
Quantitative Data on this compound Stability
The stability of flavonols is highly dependent on the specific compound and the experimental conditions. The following tables provide a summary of available quantitative data to illustrate these differences.
Table 1: Thermal Degradation of Flavonols in Aqueous Solution at 100°C
| This compound | Time for 10% Degradation (T10, minutes) |
| Galangin | > 180 |
| Rutin | 135.64 |
| Fisetin | 131.24 |
| Kaempferol | > 180 (initially, then degrades) |
| Quercitrin | 74.08 |
| Myricitrin | 34.43 |
| Myricetin | 7.75 |
| Quercetin | 17.57 |
Data sourced from a study on the stability of polyhydroxy flavonols in boiling water.[7]
Table 2: Degradation Rate Constants (k) of Flavonoids in Dark Chocolate at Different Storage Temperatures
| Temperature | Degradation Rate Constant (k x 10-3/day) |
| 4°C | 2.2 |
| 22°C | 5.4 |
| 35°C | 7.8 |
Data demonstrates that degradation follows first-order kinetics and is accelerated at higher temperatures.[2]
Table 3: Stability of Quercetin Nanocrystals Under Different Storage Conditions for 180 Days
| Storage Temperature | Physical Stability |
| 4 ± 2°C | Excellent |
| 25 ± 2°C | Excellent |
| 40 ± 2°C | Physical instability observed |
This study highlights the importance of controlled, low-temperature storage for maintaining the physical stability of this compound formulations.[4][5]
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (1000 µg/mL)
Materials:
-
This compound standard (e.g., Quercetin, Kaempferol, Myricetin) of high purity (>98%)
-
HPLC-grade methanol
-
Volumetric flask (10 mL), amber glass
-
Analytical balance
-
Spatula
Procedure:
-
Accurately weigh 10 mg of the this compound standard using an analytical balance.
-
Carefully transfer the weighed standard into a 10 mL amber volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the flask.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution of the this compound.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with HPLC-grade methanol.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution at -20°C in the dark.
Protocol 2: Preparation of Working Standard Solutions with Ascorbic Acid for Enhanced Stability
Materials:
-
This compound stock solution (1000 µg/mL) from Protocol 1
-
HPLC-grade methanol
-
Ascorbic acid
-
Volumetric flasks (10 mL), amber glass
-
Micropipettes
Procedure:
-
Prepare an ascorbic acid stock solution (1 mg/mL): Accurately weigh 10 mg of ascorbic acid and dissolve it in 10 mL of HPLC-grade methanol.
-
Prepare a stabilized diluent: Add a specific volume of the ascorbic acid stock solution to HPLC-grade methanol to achieve a final concentration of 10-50 µg/mL of ascorbic acid. The optimal concentration may need to be determined empirically for your specific application.
-
Prepare working standards: Perform serial dilutions of the this compound stock solution (from Protocol 1) using the stabilized diluent to achieve the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Store the working standard solutions at 4°C in the dark and prepare them fresh daily if possible.
Visualizations
Caption: Workflow for preparing stable this compound standard solutions.
Caption: Troubleshooting guide for this compound standard instability.
References
- 1. Antioxidant Properties of Selected Flavonoids in Binary Mixtures—Considerations on Myricetin, Kaempferol and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Temperature and Ethanol Concentration on the Global Recovery of Specific Polyphenols in an Integrated HPLE/RP Process on Carménère Pomace Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term stability of quercetin nanocrystals prepared by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Cell-Based Assays with Flavonols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in cell-based assays involving flavonols.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium becomes cloudy after adding a flavonol. Is this contamination?
A1: Not necessarily. While turbidity can indicate microbial contamination, flavonols, especially hydrophobic ones at higher concentrations, can precipitate out of aqueous solutions like cell culture media.[1] It is crucial to distinguish between precipitation and microbial growth.[1]
Q2: How can I differentiate between this compound precipitation and microbial contamination?
A2: A microscopic examination is the most effective way to distinguish between the two.
-
Microbial Contamination: Bacteria will appear as small, distinct, and often motile particles. Yeast will be visible as individual, oval-shaped budding particles. Fungi will form filamentous networks (mycelia).[1]
-
This compound Precipitation: Precipitates often look like amorphous, crystalline, or needle-like structures that are non-motile.[1]
A simple control experiment can confirm precipitation: add the this compound to cell-free media and incubate under the same conditions. If turbidity or precipitates form, it is likely due to the this compound's limited solubility.[1]
Q3: I am observing unexpected fluorescence in my this compound-treated cells, even in the unstained controls. What is causing this?
A3: Many flavonols are naturally fluorescent (autofluorescent), typically emitting light in the green spectrum.[1][2] This intrinsic fluorescence can interfere with fluorescent reporters or dyes, leading to false-positive signals. Common autofluorescent flavonols include quercetin, kaempferol, and morin.[1][2][3] To mitigate this, always include a control group of cells treated with the this compound but without any fluorescent labels.[1]
Q4: My cell viability assay (e.g., MTT, XTT) results show an unexpected increase in viability after this compound treatment, which contradicts my microscopy observations of increased cell death. What could be the issue?
A4: Some flavonols can directly reduce tetrazolium salts like MTT and XTT, leading to a false-positive signal that suggests increased cell viability.[4] This is a chemical interference with the assay itself. It is recommended to use a different viability assay that is not based on reductase activity, such as the trypan blue exclusion assay or a crystal violet-based assay, though flavonols have also been shown to interfere with the latter.[4]
Q5: My results are inconsistent between experiments. What are the likely causes?
A5: Inconsistent results can stem from several factors:
-
This compound Instability: Flavonols can degrade in cell culture media over time due to factors like pH, temperature, and light exposure.[5] This leads to a decrease in the effective concentration of the compound.
-
Stock Solution Degradation: Repeated freeze-thaw cycles of your this compound stock solution can lead to degradation.[5] It is advisable to aliquot stock solutions into smaller, single-use volumes.
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and the time between passaging and the assay can all contribute to variability.[6]
Troubleshooting Guides
Issue 1: Poor this compound Solubility and Precipitation
This guide provides a systematic approach to addressing issues related to the poor solubility of flavonols in cell culture media.
Solutions for Poor Solubility:
-
Optimize Stock Solution: Prepare a higher concentration stock solution in a suitable solvent like DMSO and then dilute it in the cell culture medium.[5]
-
Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells.
-
Fresh Preparations: Prepare fresh media with the this compound immediately before each experiment to minimize the chances of precipitation over time.[5]
Issue 2: this compound Autofluorescence
This guide helps in identifying and mitigating the impact of this compound autofluorescence in cell imaging experiments.
Mitigation Strategies for Autofluorescence:
-
Fluorophore Selection: Shift to using fluorescent probes that are excited and emit in the far-red or near-infrared spectrum to avoid the typical green-yellow emission range of flavonols.[3]
-
Spectral Unmixing: If your imaging system supports it, acquire images across multiple spectral channels and use software to computationally separate the this compound's autofluorescence from your specific probe's signal.[3]
-
Chemical Quenching: After cell fixation, use quenching agents like Sudan Black B to reduce background fluorescence. Note that this requires protocol optimization to avoid quenching your specific signal.[3]
-
Photobleaching: Intentionally expose the sample to intense light before labeling to destroy the autofluorescent molecules.[3]
Data Presentation
Table 1: IC50 Values of Common Flavonols in Various Cancer Cell Lines
| This compound | Cell Line | IC50 (µM) | Assay | Reference |
| 4'-bromothis compound | A549 (Lung Cancer) | 0.46 ± 0.02 | MTT | [7] |
| Luteolin | OVCAR3 (Ovarian Cancer) | 3.9 | DBF Uptake | [8] |
| Apigenin | OVCAR3 (Ovarian Cancer) | 18.1 | DBF Uptake | [8] |
| Chrysin | OVCAR3 (Ovarian Cancer) | 29.9 | DBF Uptake | [8] |
| Quercetin | PC-3 (Prostate Cancer) | >50 | Trypan Blue | [4] |
| Galangin | PC-3 (Prostate Cancer) | >50 | Trypan Blue | [4] |
| Kaempferide | PC-3 (Prostate Cancer) | 19.8 | Trypan Blue | [4] |
Table 2: Autofluorescent Properties of Common Flavonols
| This compound | Excitation Range (nm) | Emission Range (nm) | Reference |
| Quercetin | 355-488 | 350-550 | [3] |
| Kaempferol | 355-488 | 350-550 | [3] |
| Myricetin | 355-488 | 350-550 | [3] |
| Isorhamnetin | 355-488 | 350-550 | [3] |
| Naringenin | 355-488 | 350-550 | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media via HPLC
This protocol outlines a method to determine the stability of a this compound in your specific cell culture medium over the time course of your experiment.[5]
-
Preparation: Spike the complete cell culture medium (including serum) with the this compound to the final working concentration. Prepare a sufficient volume for all time points.
-
Aliquoting: Dispense the spiked medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Sample Collection: At each designated time point, remove an aliquot of the medium.
-
Protein Precipitation: To remove proteins that can interfere with HPLC analysis, add a 3-fold volume of cold acetonitrile (B52724) or methanol. Vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC. Compare the peak area of the this compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Signaling Pathway Modulation
Flavonols are known to modulate various cellular signaling pathways, which can be a source of intended effects but also unintended variability. A key example is the Nrf2-KEAP1 pathway, which is central to the cellular antioxidant response.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. mdpi.com [mdpi.com]
- 8. Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzyme-Assisted Extraction of Flavonols
Welcome to the technical support center for the optimization of enzyme-assisted extraction (EAE) of flavonols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to EAE experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using Enzyme-Assisted Extraction (EAE) for flavonols?
A1: EAE offers several advantages over conventional extraction methods, including:
-
Higher Extraction Yields: Enzymes effectively break down plant cell walls, leading to a more efficient release of intracellular flavonols.[1][2][3]
-
Greener Technology: EAE is an environmentally friendly method that often reduces the need for harsh organic solvents.[2][4]
-
Milder Conditions: The process is typically conducted under milder temperature and pH conditions, which helps in preserving the structural integrity of thermolabile flavonols.[1][2]
-
Increased Efficiency: EAE can lead to shorter extraction times compared to traditional methods.[5]
Q2: Which enzymes are most commonly used for flavonol extraction?
A2: The most frequently used enzymes are those that can degrade the main components of the plant cell wall.[1] These include:
-
Cellulases: Break down cellulose, a primary structural component.[2][6]
-
Pectinases: Degrade pectin, which acts as a binding agent between plant cells.[1][2]
-
Hemicellulases: Hydrolyze hemicellulose, another major polysaccharide in the cell wall.[2] The choice of enzyme or enzyme combination often depends on the specific plant material being processed.[3]
Q3: How do I select the appropriate solvent for EAE of flavonols?
A3: The choice of solvent is crucial for effective this compound extraction. Ethanol (B145695) and methanol (B129727) are commonly used, often in aqueous solutions.[7] The optimal solvent concentration depends on the polarity of the target flavonols. For instance, a study on corn husks found an ethanol concentration of 71.8% (v/v) to be optimal.[6] It is important to consider that solvent polarity affects the solubility and extraction of different flavonoid structures.[8]
Q4: What are the critical parameters to optimize in an EAE protocol?
A4: Several factors significantly influence the efficiency of EAE and should be optimized for each specific application. These include:
Q5: Can EAE be combined with other extraction techniques?
A5: Yes, EAE can be effectively combined with other methods to enhance extraction efficiency. A common combination is Ultrasound-Assisted Enzymatic Extraction (UAEE) or Microwave-Assisted Enzymatic Extraction (MAEE).[7][10] Ultrasound and microwaves can help to disrupt cell walls, increasing the accessibility of the substrate to the enzymes and improving mass transfer, which can lead to higher yields and shorter extraction times.[7][9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low this compound Yield | Sub-optimal enzyme activity. | Optimize pH and temperature for the specific enzyme(s) used. Each enzyme has an optimal range for activity. | [11] |
| Inappropriate enzyme selection. | The composition of the plant cell wall varies between species. Try different enzymes (e.g., cellulase, pectinase, hemicellulase) or a combination. | [3][9] | |
| Insufficient enzyme concentration. | Increase the enzyme dosage. However, be aware that beyond a certain point, increasing the concentration may not improve the yield and could be cost-prohibitive. | [6] | |
| Inadequate extraction time. | Increase the incubation time to allow for complete enzymatic hydrolysis of the cell wall. | [6] | |
| Poor solvent choice or concentration. | Test different solvents (e.g., ethanol, methanol) and varying aqueous concentrations to match the polarity of the target flavonols. | [9] | |
| This compound Degradation | High extraction temperature. | Operate at the lower end of the optimal temperature range for the enzyme to minimize thermal degradation of flavonols. | [12] |
| Extreme pH values. | Maintain the pH within a range that ensures both enzyme activity and this compound stability. Flavonoids can be unstable at very high or low pH. | [12] | |
| Oxidation. | Perform the extraction under an inert atmosphere (e.g., nitrogen) and consider adding antioxidants like ascorbic acid to the extraction solvent. | [12] | |
| Exposure to light. | Protect the extraction setup from light by using amber glassware or covering it with aluminum foil, as light can cause degradation. | [12] | |
| Inconsistent Results Between Batches | Variation in raw material. | Ensure the plant material is from the same source and has been pre-processed (e.g., drying, grinding to a uniform particle size) consistently. | [5] |
| Inaccurate control of parameters. | Precisely control all experimental parameters, including temperature, pH, time, and agitation speed, for each run. | [1] | |
| Enzyme deactivation. | Ensure the enzyme has been stored correctly and has not lost activity. Use fresh enzyme solutions for each experiment. | ||
| Difficulty in Downstream Processing | Presence of interfering compounds. | After extraction, consider a purification step using techniques like macroporous resin chromatography to remove impurities and enrich the this compound content. | [13] |
Experimental Protocols
Protocol 1: General Enzyme-Assisted Extraction of Flavonols
This protocol provides a general workflow for EAE. Optimal conditions need to be determined experimentally for each specific plant material and target this compound.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder and sieve to obtain a uniform particle size.
-
Enzymatic Pre-treatment:
-
Suspend the powdered plant material in a buffer solution with the optimal pH for the selected enzyme(s).
-
Add the enzyme(s) at the desired concentration (e.g., expressed as U/g of plant material or % w/w).
-
Incubate the mixture in a shaking water bath at the optimal temperature for a predetermined time.[6]
-
-
Enzyme Inactivation: After incubation, inactivate the enzymes by heating the mixture, for example, in a boiling water bath for 5-10 minutes.[6]
-
Solvent Extraction:
-
Add the chosen solvent (e.g., aqueous ethanol) to the pre-treated slurry at the desired liquid-to-solid ratio.
-
Perform the extraction for a specific duration, which can be at an elevated temperature to increase solubility.[6]
-
-
Solid-Liquid Separation: Separate the solid residue from the liquid extract by filtration or centrifugation.
-
Analysis: Analyze the this compound content in the extract using appropriate analytical techniques such as HPLC or UV-Vis spectrophotometry.
Protocol 2: Ultrasound-Assisted Enzymatic Extraction (UAEE)
This protocol combines enzymatic treatment with ultrasonication to enhance extraction efficiency.
-
Sample and Enzyme Preparation: Prepare the powdered plant material and enzyme solution as described in Protocol 1.
-
Combined Extraction:
-
In a vessel, mix the plant powder, buffer, and enzyme(s).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired ultrasonic power, frequency, and temperature.
-
Carry out the extraction for the optimized time. The enzymatic reaction and ultrasonic extraction occur simultaneously.[14]
-
-
Post-Extraction Processing: Follow steps 3, 5, and 6 from Protocol 1 to inactivate the enzyme, separate the extract, and analyze the this compound content.
Data Presentation
Table 1: Optimal Conditions for Enzyme-Assisted Extraction of Flavonoids from Various Plant Sources
| Plant Source | Enzyme(s) | Enzyme Dosage | Time | Temperature | pH | Liquid-to-Solid Ratio | Solvent (Ethanol %) | Flavonoid Yield | Reference |
| Corn Husks | Cellulase | 0.41 g/100 g | 2.02 h | 40°C | - | 35 mL/g | 71.8% | 1.308 g/100 g | [6] |
| Moringa oleifera Leaves | Pectinase | 106 U/g | 2 min | 58.9°C | 4.0 | 75 mL/g (0.2g in 15mL) | 32.5% | - | [1] |
| Sea Buckthorn Pomace | Pectinase | 1500 U/g | 28 min | 50°C | - | 34:1 mL/g | 48% | 21.57 mg/g | [9] |
| Pinus koraiensis Nut-Coated Film | Cellulase | 90 U/g | 2 h | 55°C | 4.5 | 22:1 g/mL | - | 3.37% | [13] |
| Acanthopanax senticosus | Cellulase & Pectinase (3:2) | 6960 U/g | 59.8 min | 53.7°C | 6.05 | - | - | 36.95 mg/g | [14][15] |
Visualizations
Caption: Workflow for Enzyme-Assisted Extraction of Flavonols.
Caption: Key Factors Influencing this compound Extraction Yield.
References
- 1. Optimizing an Enzymatic Extraction Method for the Flavonoids in Moringa (Moringa oleifera Lam.) Leaves Based on Experimental Designs Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted Enzymatic Extraction of Flavonoids from Armeniaca mume Sieb. Blossom and Their Immunomodulating Effect in Mice with DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of Enzyme-Assisted Extraction and Purification of Flavonoids from Pinus koraiensis Nut-Coated Film and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. psecommunity.org [psecommunity.org]
Enhancing the recovery of flavonols from complex food matrices
Technical Support Center: Enhancing Flavonol Recovery
Welcome to the technical support center dedicated to enhancing the recovery of flavonols from complex food matrices. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and offer detailed methodologies to optimize your extraction and purification workflows.
Frequently Asked Questions (FAQs)
A list of common questions regarding this compound extraction.
Q1: What is the most significant cause of this compound degradation during extraction, and how can it be prevented?
A1: The primary causes of this compound degradation are high temperatures, exposure to light, extreme pH levels, and oxidation.[1][2] To prevent this, it is recommended to use extraction temperatures below 60°C, work in light-protected conditions using amber glassware, maintain a slightly acidic to neutral pH (4-6), and use deoxygenated solvents or add antioxidants like ascorbic acid.[1][2]
Q2: How do I select the optimal solvent for extracting my target flavonols?
A2: Solvent selection is critical and depends on the polarity of the target flavonols.[3] A mixture of water and an organic solvent is often more effective than either alone.[4] For more polar this compound glycosides, alcohol-water mixtures are effective, while less polar aglycones are more soluble in acetone (B3395972) or ethyl acetate.[3] It is advisable to conduct a small-scale solvent screening to determine the best choice for your specific sample matrix.
Q3: Should I use fresh or dried plant material for this compound extraction?
A3: Dried plant material is often preferred as the drying process, particularly freeze-drying, can inhibit enzymatic activity that may degrade flavonols.[1][5] However, the drying process must be conducted carefully, as high temperatures can degrade thermally unstable flavonols.[5] If using fresh material, it is crucial to process it quickly at low temperatures to minimize enzymatic degradation.[6]
Q4: What impact does the solid-to-solvent ratio have on extraction efficiency?
A4: The solid-to-solvent ratio is a key parameter influencing extraction yield.[7] An optimal ratio ensures that the solvent can thoroughly penetrate the sample matrix and dissolve the target compounds. While a higher solvent volume can increase recovery, an excessive amount can make the downstream concentration steps more time-consuming and energy-intensive.[8]
Q5: How can I improve the recovery of flavonols from the crude extract during purification?
A5: Solid-Phase Extraction (SPE) is a highly effective technique for purifying and concentrating flavonols from crude extracts.[9][10] The choice of sorbent is crucial; C18 and Oasis HLB cartridges are commonly used and have shown good recovery rates for various flavonols and phenolic acids.[9][10] Optimizing the pH of the sample before loading and the composition of the elution solvent are critical steps for achieving high recovery.[9][10]
Troubleshooting Guide
A guide to addressing common problems encountered during this compound extraction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Consistently Low this compound Yield | 1. Inappropriate Solvent Choice: The solvent polarity may not match the target flavonols.[3] 2. Suboptimal Temperature: Excessive heat can degrade flavonols, while insufficient heat may lead to poor solubility.[1][3] 3. Incorrect Particle Size: Large particle sizes can limit solvent penetration and diffusion. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol (B129727), acetone, and their aqueous mixtures) to find the optimal one.[3] 2. Temperature Optimization: Conduct small-scale extractions at different temperatures (e.g., 40°C, 60°C, 80°C) to find the best balance between yield and degradation.[1] 3. Sample Grinding: Grind the dried plant material to a fine, uniform powder to increase the surface area available for extraction.[5] |
| Extract Color Has Changed or Degraded | 1. Light-Induced Degradation: Exposure to UV or ambient light can cause photodegradation of flavonols.[1][2] 2. Oxidation: Flavonols can be oxidized when exposed to air, especially at elevated temperatures.[2] | 1. Light Protection: Use amber glassware or cover equipment with aluminum foil. Store extracts in the dark.[1] 2. Inert Atmosphere: Perform extraction under an inert gas like nitrogen. Use deoxygenated solvents or add antioxidants (e.g., ascorbic acid) to the extraction medium.[2] |
| Inconsistent Extraction Efficiency | 1. pH Fluctuation: The stability and solubility of flavonols are highly pH-dependent.[1][11] 2. Enzymatic Degradation: Endogenous plant enzymes can degrade flavonols if not properly deactivated.[1] | 1. pH Control: Maintain a consistent and optimal pH for the extraction solvent, typically in the slightly acidic range (pH 4-6).[1][2] 2. Enzyme Deactivation: Pre-treat the plant material by freeze-drying or blanching to deactivate enzymes before extraction.[1] |
| Poor Peak Shape in HPLC Analysis | 1. Co-extraction of Interfering Compounds: The crude extract may contain other compounds that co-elute with the flavonols. 2. Inappropriate Mobile Phase: The mobile phase may not be optimized for the separation of your target compounds. | 1. Sample Cleanup: Use Solid-Phase Extraction (SPE) to purify the extract before HPLC analysis.[9] 2. Method Development: Optimize the HPLC mobile phase composition, gradient, and column temperature. |
Quantitative Data Summary
A summary of quantitative data for comparing different extraction methods and solvents.
Table 1: Comparison of Flavonoid Extraction Methods
| Extraction Method | Plant Material | Total Flavonoid Content (mg/g DW) | Key Advantages |
| Microwave-Assisted Extraction (MAE) | Pomelo Flavedo | 86.58% Yield | High efficiency, reduced extraction time.[12] |
| Ultrasound-Assisted Extraction (UAE) | Lactuca indica | 48.01 mg/g | Effective at lower temperatures, preventing degradation.[13] |
| Soxhlet Extraction | Pomelo Flavedo | 67.22% Yield | Automated and requires less solvent than maceration.[12][14] |
| Pressurized Liquid Extraction (PLE) | Moringa oleifera | 6.5 mg/g | High extraction efficiency, especially for certain glycosides.[11] |
Table 2: Effect of Different Solvents on Flavonoid and this compound Content of Olive Pomace
| Solvent | Total Flavonoids (mg/g DW) | Total Flavonols (mg/g DW) |
| Methanol + Water | 12.52 | 6.85 |
| Ethanol + Water | 10.33 | 6.85 |
| Acetone | 2.23 | 1.12 |
Data adapted from a study on olive pomace extracts.[15]
Detailed Experimental Protocols
Step-by-step methodologies for key extraction and purification experiments.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonols
This protocol describes a general procedure for extracting flavonols from plant material using UAE.
-
Sample Preparation: Air-dry the plant material at room temperature in a shaded area and grind it into a fine powder (e.g., <0.5 mm).[5][8]
-
Extraction Setup: Place a known amount of the powdered sample (e.g., 5 g) into a conical flask.[16] Add the extraction solvent (e.g., 50-60% ethanol) at a specified liquid-to-solid ratio (e.g., 25:1 mL/g).[13][17]
-
Sonication: Place the flask in an ultrasonic bath. Set the desired extraction temperature (e.g., 60-75°C) and sonication time (e.g., 30-45 minutes).[13][16] The optimal ultrasonic power may range from 250-411 W.[13]
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.[18][19]
-
Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the solvent.[18][19]
-
Storage: Store the dried crude extract at -20°C for further analysis or purification.[19]
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
This protocol provides a general workflow for purifying flavonols from a crude extract.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing methanol followed by acidified water (pH 2) through it.[9][10]
-
Sample Preparation: Dissolve the crude extract in an appropriate solvent and adjust the pH to 2.[9][10]
-
Sample Loading: Pass the prepared sample solution through the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified water (pH 2) to remove sugars and other polar impurities.[9][10]
-
Elution: Elute the retained flavonols from the cartridge using methanol.[9][10]
-
Drying and Reconstitution: Evaporate the methanol from the eluate under a stream of nitrogen. Reconstitute the purified extract in a suitable solvent for analysis.
Visualizations
Diagrams illustrating key workflows and pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Flavonoid Extraction from Red and Brown Rice Bran and Evaluation of the Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Synthetic Flavonol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of synthetic flavonol derivatives against the well-established natural flavonols, quercetin (B1663063) and kaempferol (B1673270). The data presented is compiled from various in vitro and cellular assays to offer a multi-faceted evaluation of their potential as antioxidant agents. Detailed experimental protocols and a visualization of a key signaling pathway are included to support further research and development.
Comparative Antioxidant Activity
The antioxidant potential of synthetic this compound derivatives is evaluated using several standard assays. The following table summarizes the quantitative data, with quercetin and kaempferol as benchmarks. Lower IC50 values in DPPH and ABTS assays indicate higher radical scavenging activity. Higher FRAP values suggest greater reducing power. For the Cellular Antioxidant Activity (CAA) assay, data is often expressed as quercetin equivalents (QE), where a higher value indicates stronger intracellular antioxidant function.
| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) | Ferric Reducing Antioxidant Power (FRAP) (mmol Fe²⁺/g) | Cellular Antioxidant Activity (CAA) (µmol QE/100 µmol) |
| Quercetin (Reference) | 1.84 - 2.10[1] | 0.51 - 0.82[1] | ~14.4[2] | High (often used as the standard)[3] |
| Kaempferol (Reference) | 5.32[1] | 0.85[1] | ~6.6[2] | Moderate[3] |
| Synthetic this compound 1 | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
| Synthetic this compound 2 | Data unavailable | Data unavailable | Data unavailable | Data unavailable |
| 7-O-Galloylquercetin | Data unavailable | Data unavailable | Data unavailable | Significant Nrf2 activation[4] |
| 3'-Hydroxythis compound | Moderately active | Data unavailable | Data unavailable | Data unavailable |
| 7,3'-Dihydroxythis compound | Highly active | Data unavailable | Data unavailable | Data unavailable |
Note: The antioxidant activity of synthetic flavonols can vary significantly based on their specific chemical structures. The data for synthetic derivatives is often found in individual studies and may not always be directly comparable due to variations in experimental conditions. The presence of a catechol group in the B-ring and a 3-hydroxyl group generally enhances antioxidant activity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. This neutralizes the radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compounds (synthetic flavonols, quercetin, kaempferol) in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. Create a series of dilutions from the stock solutions.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compounds.
-
Reaction Mixture: In a 96-well plate, add 20 µL of the sample to 180 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of compounds to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured human cells. Peroxyl radicals generated by AAPH oxidize DCFH to DCF. A decrease in fluorescence indicates antioxidant activity.[3]
Procedure:
-
Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well plate and culture until confluent.
-
Treatment: Treat the cells with various concentrations of the test compounds and quercetin (as a standard) for 1 hour.
-
Probe Loading: Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour.
-
Induction of Oxidative Stress: Wash the cells again and add 600 µM AAPH to induce oxidative stress.
-
Measurement: Immediately measure the fluorescence intensity kinetically over 1 hour using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The CAA value is expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.
Signaling Pathway and Experimental Workflow Visualizations
Nrf2/HO-1 Signaling Pathway Activation by Flavonols
Flavonoids, including synthetic derivatives, can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Keap1-Nrf2 system, which regulates the expression of numerous antioxidant and cytoprotective genes.
Caption: this compound-mediated activation of the Nrf2/HO-1 antioxidant pathway.
Experimental Workflow for Antioxidant Activity Validation
The validation of antioxidant activity for synthetic this compound derivatives typically follows a structured workflow, progressing from initial chemical screening to more biologically relevant cellular assays.
References
A Comparative Analysis of Flavonol Content Across Diverse Plant Species
This guide provides a comparative overview of flavonol content in various plant varieties, tailored for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, details common experimental protocols for this compound quantification, and visualizes key biological and experimental pathways.
This compound Distribution in the Plant Kingdom
Flavonols, a major class of flavonoids, are widely distributed throughout the plant kingdom, with significant concentrations found in fruits, vegetables, and beverages like tea and wine.[1][2] These polyphenolic compounds are synthesized by plants as secondary metabolites and play crucial roles in growth, defense against pathogens, and protection from UV radiation.[3] The primary dietary flavonols include quercetin (B1663063), kaempferol (B1673270), myricetin, and isorhamnetin.[2][4]
The concentration and composition of flavonols can vary significantly between different plant species, cultivars, and even parts of the same plant.[3][4] Factors such as growing conditions, harvest time, storage, and processing methods also influence the final this compound content.[3][4]
Comparative this compound Content
The following table summarizes the this compound content in a selection of fresh fruits and vegetables. The data, primarily representing quercetin and kaempferol levels, is compiled from various studies and presented as milligrams per kilogram (mg/kg) of fresh weight.
| Plant Variety | Predominant this compound(s) | Total this compound Content (mg/kg Fresh Weight) | Key References |
| Vegetables | |||
| Tomato (Cherry) | Quercetin | 17 - 203 | [5] |
| Tomato (Standard) | Quercetin | 2.2 - 11 | [5] |
| Onion (Red/Yellow) | Quercetin | 185 - 634 | [5] |
| Kale | Quercetin, Kaempferol | High | [1][2] |
| Broccoli | Kaempferol, Quercetin | ~89 (Total) | [6] |
| Lettuce (Lollo Rosso) | Quercetin | 450 - 911 | [5] |
| Lettuce (Round) | Quercetin | ~11 | [5] |
| Garlic | Quercetin, Kaempferol | ~148 | [7][8] |
| Green Chilies | Quercetin, Luteolin | ~4.6 | [7][8] |
| Potato | Quercetin | ~31 | [7][8] |
| Fruits | |||
| Strawberries | Quercetin, Kaempferol | ~80 | [7][8] |
| Apples | Quercetin | High | [1][9] |
| Grapes (Red) | Quercetin, Myricetin | High | [1][2] |
| Blueberries | Quercetin, Myricetin, Kaempferol | ~107 (Total) | [6] |
| Cherries | Quercetin, Kaempferol | High | [1][10] |
| Blackberries | All six flavonoid types | High | [1] |
| Other | |||
| Tea (Green/Black) | Catechins (Flavanols), Quercetin | High | [1] |
| Dark Chocolate | Flavanols (Catechins) | High | [11] |
Note: "High" indicates that the source is consistently cited as a rich source of flavonols, though specific quantitative values vary widely across studies.
Experimental Protocols for this compound Quantification
Accurate quantification of flavonols is essential for comparative studies. The most common methods employed are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
HPLC is a highly efficient method for separating and quantifying individual flavonoid compounds.[12]
I. Sample Preparation & Extraction:
-
Preparation : Collect fresh plant material, clean to remove contaminants, and freeze-dry or air-dry.[13] Grind the dried sample into a fine, homogenous powder.[13]
-
Extraction : Choose an appropriate solvent, commonly methanol (B129727) or ethanol.[13] Extract flavonoids using methods like sonication or maceration.
-
Filtration : Filter the extract through a 0.45 µm filter to remove particulate matter.[8]
II. Acid Hydrolysis (for Glycosides):
-
Many flavonols exist as glycosides in plants. To quantify the total aglycone content, acid hydrolysis is required.
-
Add a strong acid (e.g., HCl) to the filtered extract.
-
Heat the mixture (e.g., at 90°C for 2 hours) to cleave the sugar moieties from the flavonoid aglycones.
-
Neutralize the solution and prepare for HPLC injection.
III. HPLC Analysis:
-
System : A standard HPLC system equipped with a C18 column and a UV-Vis or Diode-Array Detector (DAD).
-
Mobile Phase : A gradient of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection : Monitor the eluent at a specific wavelength, often around 360-380 nm for flavonols.[13]
-
Quantification : Prepare standard solutions of known concentrations for major flavonols (e.g., quercetin, kaempferol).[13] Generate a calibration curve by plotting absorbance against concentration.[13] Determine the concentration in the plant sample by comparing its peak area to the calibration curve.[13]
This colorimetric method is simpler and faster for determining total flavonoid content.[12] It is based on the formation of a stable complex between aluminum chloride (AlCl₃) and the keto and hydroxyl groups of flavonoids.[14][15]
I. Sample Preparation:
-
Prepare the plant extract as described in the HPLC protocol (Section 3.1, Step I).
II. Assay Procedure:
-
Pipette a known volume of the plant extract into a test tube.
-
Add a solution of aluminum chloride (e.g., 5% AlCl₃ in methanol).[15]
-
Allow the reaction to proceed for a set time (e.g., 25 minutes) to ensure complex formation is complete.[15]
-
Measure the absorbance of the resulting solution using a spectrophotometer at the wavelength of maximum absorbance (λmax), typically between 408 and 425 nm.[14]
III. Quantification:
-
Use a known flavonoid standard, such as quercetin or rutin (B1680289), to prepare a series of standard solutions.
-
Perform the AlCl₃ assay on the standards to generate a calibration curve of absorbance versus concentration.
-
Calculate the total flavonoid content of the sample, expressed as quercetin or rutin equivalents (mg/g of sample).
Visualizing Key Pathways
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.
Flavonoids are synthesized via the phenylpropanoid pathway.[16] Phenylalanine is converted to 4-coumaroyl-CoA, which enters the flavonoid-specific pathway starting with chalcone (B49325) synthase.[16][17] The pathway bifurcates at the dihydrothis compound stage, leading to either flavonols or anthocyanins.[18][19]
Caption: Simplified this compound biosynthesis pathway highlighting key enzymatic steps.
The process of quantifying flavonols involves several distinct stages, from initial sample collection to final data analysis and interpretation.
Caption: General experimental workflow for the quantification of flavonols in plants.
References
- 1. 10 Foods High in Flavonoids and Why You Need Them [webmd.com]
- 2. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. The 5 Best this compound-Rich Foods, According to Dietitians [eatingwell.com]
- 10. This compound-rich diets: What they contain, how they may boost health [medicalnewstoday.com]
- 11. flavanaturals.com [flavanaturals.com]
- 12. Flavonoids Quantification - Lifeasible [lifeasible.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 17. The Flavonoid Biosynthesis Network in Plants [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Comparative Guide to the Cross-Validation of HPLC and Spectrophotometric Methods for Total Flavonol Content
For researchers, scientists, and drug development professionals, the accurate quantification of total flavonol content is crucial for quality control, efficacy assessment, and formulation development of plant-based products and pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two commonly employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given application.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method hinges on a variety of factors, including the required sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC and spectrophotometric methods for the quantification of total flavonols.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Linearity (r²) | > 0.999[1] | > 0.99[1] |
| Accuracy (% Recovery) | 97 - 105%[1] | 95 - 105%[1] |
| Precision (% RSD) | < 2%[1] | < 5%[1] |
| Limit of Detection (LOD) | 0.006–0.015 µg/mL[1] | ~1 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.020–0.052 µg/mL[1] | ~3 µg/mL[1] |
| Specificity | High | Low to Moderate[1] |
| Cost | Moderate | Low[1] |
| Throughput | Moderate | High[1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. Below are representative protocols for both HPLC and spectrophotometric methods for the determination of total this compound content.
High-Performance Liquid Chromatography (HPLC) Method
This method provides high specificity and is capable of separating and quantifying individual flavonols, which can then be summed to determine the total this compound content.
Sample Preparation:
-
Accurately weigh the powdered sample (e.g., 1 g) and extract with a suitable solvent, such as a methanol (B129727) and water mixture, often with the addition of a small amount of acid (e.g., 0.2% formic acid) to improve the stability of the flavonols.[1]
-
Sonication or reflux extraction can be employed to enhance extraction efficiency.[2]
-
Centrifuge the extract and filter the supernatant through a 0.45-µm membrane filter prior to injection into the HPLC system.[1]
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a small percentage of acid (e.g., 0.2% formic acid or 0.5% phosphoric acid).[1][3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: A Diode-Array Detector (DAD) is set at the maximum absorption wavelength of the target flavonols (e.g., 356 nm or 370 nm).[4][5]
Quantification: A calibration curve is generated by injecting standard solutions of known concentrations of a reference this compound (e.g., quercetin (B1663063), kaempferol). The concentration of individual flavonols in the sample is determined by comparing their peak areas to the calibration curve. The total this compound content is the sum of the individual quantified flavonols.[4][6]
UV-Visible Spectrophotometric Method
This method is a simpler and more rapid technique often used for the determination of total flavonoid or this compound content.[7] It relies on a colorimetric reaction, typically with aluminum chloride.[8][9]
Sample Preparation:
-
Extract the flavonols from the sample using a suitable solvent such as ethanol.[1]
-
The extract may need to be diluted to fall within the linear range of the assay.
Colorimetric Assay (Aluminum Chloride Method):
-
Prepare a calibration curve using a standard this compound solution, such as quercetin.[10]
-
To a specific volume of the sample extract or standard solution, add a solution of sodium nitrite (B80452) (e.g., 5% w/v).[11]
-
After a short incubation period, add a solution of aluminum chloride (e.g., 10% w/v).[11]
-
Subsequently, add a solution of sodium hydroxide (B78521) (e.g., 1M) to the mixture.[11]
-
Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption, which is typically around 510 nm.[10][11]
Quantification: The total this compound content is calculated from the calibration curve and is typically expressed as quercetin equivalents (QE).[10]
Visualizations
To better illustrate the processes involved in the cross-validation and comparison of these two methods, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. inhort.pl [inhort.pl]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the spectrophotometric determination of total phenolic and flavonoid contents - Repository of the Academy's Library [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. phcog.com [phcog.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. redalyc.org [redalyc.org]
A Comparative Analysis of Quercetin and Myricetin Bioavailability in Animal Models
Unveiling the Absorption and Metabolic Fate of Two Potent Flavonoids
Quercetin (B1663063) and myricetin (B1677590), two closely related flavonols abundant in fruits, vegetables, and medicinal plants, have garnered significant scientific interest for their potential health benefits, including antioxidant and anti-inflammatory properties. However, their efficacy is largely dictated by their bioavailability—the extent to which they are absorbed and become available at the site of action. This guide provides a comparative overview of the bioavailability of quercetin and myricetin in animal models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these promising natural compounds.
The oral bioavailability of both quercetin and myricetin is generally low, presenting a significant challenge for their therapeutic application. This poor absorption is attributed to factors such as low aqueous solubility, extensive metabolism in the gastrointestinal tract and liver, and rapid elimination.
Myricetin, in particular, exhibits very limited absorption. Studies in rats have shown its oral bioavailability to be less than 10%.[1] For instance, at oral doses of 50 and 100 mg/kg, the absolute bioavailability of myricetin was found to be 9.62% and 9.74%, respectively.[1] The time to reach maximum plasma concentration (Tmax) for myricetin has been reported to be extended, around 6.4 hours, which is indicative of its low aqueous solubility.[1]
Quercetin's bioavailability, while also low, appears to be slightly higher and is significantly influenced by its formulation. In rats, the absolute bioavailability of quercetin administered as an aqueous suspension was 16%, with a maximum plasma concentration (Cmax) of 2.01 µM.[2] However, when dissolved in a solution of ethanol (B145695) and PEG 200, its absolute bioavailability increased to 27.5%, with a Cmax of 3.44 µM.[2] Following oral administration in rats, quercetin is rapidly absorbed, with a Tmax of approximately 54 minutes.[3]
It is crucial to note that both flavonoids undergo extensive metabolism, primarily through glucuronidation and sulfation in the small intestine and liver.[4] Consequently, the compounds circulating in the plasma are predominantly in their conjugated forms rather than the free aglycone.[4]
Quantitative Comparison of Bioavailability
The following table summarizes the key pharmacokinetic parameters for quercetin and myricetin from various studies in animal models, primarily rats. It is important to consider the different experimental conditions, such as dosage and vehicle, when comparing these values.
| Flavonoid | Animal Model | Dosage | Vehicle | Cmax (µg/mL) | Tmax (min) | AUC (mg/L*min) | Oral Bioavailability (%) | Reference |
| Quercetin | Rat | 50 mg/kg | Not Specified | 7.47 ± 2.63 | 54.0 ± 25.1 | 2590.5 ± 987.9 | - | [3] |
| Quercetin | Rat | - | Aqueous Suspension | - | - | - | 16 | [2] |
| Quercetin | Rat | - | Ethanol/PEG 200 Solution | - | - | - | 27.5 | [2] |
| Myricetin | Rat | 50 mg/kg | Not Specified | - | ~384 | - | 9.62 | [1] |
| Myricetin | Rat | 100 mg/kg | Not Specified | - | - | - | 9.74 | [1] |
Experimental Protocols
Quercetin Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of quercetin after oral administration in rats.[3]
Animal Model: Sprague-Dawley rats.[3]
Drug Administration: Quercetin was administered orally via gavage at a dose of 50 mg/kg.[3]
Blood Sampling: Blood samples were collected at various time points post-administration.[3]
Sample Analysis: Plasma concentrations of quercetin were determined using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3] The analytical method was validated for selectivity, linearity, precision, accuracy, extraction recovery, matrix effect, and stability.[3]
Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and Area Under the Curve (AUC).[3]
Myricetin Bioavailability Study in Rats
Objective: To determine the absolute bioavailability of myricetin following intravenous and oral administration in rats.[1]
Animal Model: Rats.[1]
Drug Administration:
-
Oral: Myricetin was administered orally at doses of 50 and 100 mg/kg.[1]
-
Intravenous: Myricetin was administered intravenously to determine the absolute bioavailability.[1]
Blood Sampling: Blood samples were collected at predetermined time points after administration.[1]
Sample Analysis: Plasma concentrations of myricetin were quantified using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1]
Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated from the plasma concentration-time data. The absolute bioavailability was determined by comparing the AUC after oral administration to the AUC after intravenous administration.[1]
Visualizing the Metabolic Journey
The metabolic pathway of flavonoids like quercetin and myricetin is a critical factor influencing their bioavailability. The following diagram illustrates a generalized workflow for an in-vivo pharmacokinetic study, a crucial methodology for determining the bioavailability of these compounds.
Caption: Workflow of an in-vivo pharmacokinetic study.
The structural similarity between quercetin and myricetin, differing only by one hydroxyl group on the B-ring, leads to analogous metabolic pathways. The following diagram illustrates the primary metabolic transformations these flavonoids undergo.
References
- 1. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 3. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 4. Comparison of the bioavailability of quercetin and catechin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavonol vs. Flavone: A Comparative Analysis of Anti-inflammatory Effects
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of two prominent flavonoid subclasses, supported by experimental data and mechanistic insights.
Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, are renowned for their wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4][5] Among the various subclasses, flavonols and flavones are structurally similar yet exhibit distinct biological activities that are of significant interest in the development of novel therapeutics for inflammatory diseases. This guide provides a comprehensive comparison of their anti-inflammatory mechanisms, supported by quantitative data and detailed experimental protocols.
Structural Differences and Structure-Activity Relationships
The core structure of both flavonols and flavones is a C6-C3-C6 skeleton. The primary distinguishing feature is the presence of a hydroxyl group at the C3 position of the C-ring in flavonols, which is absent in flavones. This seemingly minor structural variance, along with the number and position of other hydroxyl groups, significantly influences their anti-inflammatory and antioxidant activities.[6][7][8]
Studies on structure-activity relationships have revealed that certain structural features are crucial for anti-inflammatory efficacy. For instance, hydroxylation at the C5 and C4' positions tends to enhance anti-inflammatory effects.[6][7] Conversely, the presence of a hydroxyl group at the C3 position, a hallmark of flavonols, has been suggested to potentially undermine the anti-inflammatory activity of the aglycone in some contexts.[7] Additionally, the C2-C3 double bond in the C-ring is considered important for the activity of both subclasses.[7][8]
Mechanisms of Anti-inflammatory Action
Both flavonols and flavones exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. Their primary targets include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[9][10][11][12][13][14]
Inhibition of Pro-inflammatory Enzymes and Cytokines:
A major mechanism of action for both subclasses is the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][15][16] These enzymes are responsible for the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide (NO). By inhibiting these enzymes, flavonols and flavones effectively reduce the inflammatory cascade.
Furthermore, these flavonoids can significantly decrease the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][17][18][19] This is achieved by interfering with the upstream signaling pathways that control the gene expression of these cytokines.
Below is a diagram illustrating the general mechanism of action of flavonols and flavones on a key inflammatory signaling pathway.
Comparative Data on Anti-inflammatory Activity
The following table summarizes quantitative data from various studies, comparing the inhibitory effects of prominent flavonols and flavones on key inflammatory markers.
| Compound | Subclass | Model System | Target | Inhibitory Effect (IC50 or % inhibition) | Reference |
| Quercetin (B1663063) | Flavonol | LPS-stimulated RAW264.7 macrophages | NO Production | Significant reduction at 5, 10, 20 µM | [19][20] |
| LPS-stimulated RAW264.7 macrophages | TNF-α, IL-6, IL-1β | Significant reduction at 5, 10, 20 µM | [19] | ||
| Cytokine-stimulated A549 cells | PGE2 Biosynthesis | Strong inhibition at 50 µM | [15] | ||
| Cytokine-stimulated A549 cells | iNOS Protein Expression | Complete inhibition | [15] | ||
| Kaempferol (B1673270) | This compound | LPS-stimulated RAW264.7 macrophages | NO Production | Significant reduction at 50, 100, 200 µM | [20][21] |
| IL-1β-stimulated myometrial cells | COX-2 Gene Expression | Significant reduction | [22] | ||
| IL-1β-stimulated amnion and myometrial cells | MMP-9 Activity | Significant reduction | [22] | ||
| Apigenin | Flavone (B191248) | LPS-stimulated RAW264.7 macrophages | NO Production | Significant reduction at 100, 200 µM | [20][21] |
| LPS-stimulated HGF-1 cells | IL-8 Production | Inhibitory effect at 50 µg/mL | [23] | ||
| Luteolin (B72000) | Flavone | LPS-stimulated RAW264.7 macrophages | NO Production | Significant reduction at 100, 200 µM | [20][21] |
| IL-1β-stimulated myometrial cells | COX-2 Gene Expression | Significant reduction | [22] | ||
| LPS-stimulated fetal membranes | IL-6, IL-8, PGE2, PGF2α | Significant reduction | [22] | ||
| 3',4'-Dihydroxyflavone (B191068) | Flavone | LPS-stimulated RAW264.7 macrophages | NO Production | IC50: 9.61 ± 1.36 µM | [24] |
Note: The experimental conditions and concentrations used in these studies may vary. Direct comparison of absolute values should be made with caution.
Experimental Protocols
A common in vitro model for assessing the anti-inflammatory effects of flavonoids involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
General Protocol for In Vitro Anti-inflammatory Assay:
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into multi-well plates at a specific density (e.g., 3x10^5 cells/well in a 6-well plate) and allowed to adhere overnight.[19]
-
Pre-treatment with Flavonoids: The culture medium is replaced with fresh medium containing various concentrations of the test flavonoid (e.g., 5, 10, 20 µM of quercetin) or vehicle control.[19] The cells are incubated for a pre-determined period (e.g., 1-4 hours).[19]
-
Inflammatory Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), and incubated for a further period (e.g., 24 hours).[19]
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19]
-
Gene Expression Analysis: The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by reverse transcription-quantitative PCR (RT-qPCR).
-
Protein Expression Analysis: The protein levels of key signaling molecules (e.g., phosphorylated forms of p65, IκBα, p38, JNK, ERK) are assessed by Western blotting.[9]
-
The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of flavonoids.
Conclusion
Both flavonols and flavones are potent anti-inflammatory agents that act through the modulation of critical signaling pathways like NF-κB and MAPK. While they share common mechanisms, the subtle yet significant structural differences, particularly the C3-hydroxyl group in flavonols, can lead to variations in their biological activity. The presented data indicates that both subclasses contain highly active compounds, with specific molecules like quercetin, kaempferol, luteolin, and 3',4'-dihydroxyflavone demonstrating strong inhibitory effects on key inflammatory markers.
For researchers and drug development professionals, the choice between pursuing a this compound or a flavone as a therapeutic lead will depend on the specific inflammatory condition being targeted, as well as considerations of bioavailability and metabolic stability. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these promising natural compounds.
References
- 1. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 15. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharma.researchfloor.org [pharma.researchfloor.org]
- 18. researchgate.net [researchgate.net]
- 19. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Dietary flavonoids as therapeutics for preterm birth: luteolin and kaempferol suppress inflammation in human gestational tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Immunomodulatory Effects of Apigenin and Quercetin on Cytokine Secretion by the Human Gingival Fibroblast Cell Line and Their Potential Link to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavonols Under the Microscope: A Comparative Analysis of In Vitro vs. In Vivo Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antioxidant Performance of Quercetin (B1663063), Kaempferol (B1673270), and Myricetin (B1677590), Supported by Experimental Data.
Flavonols, a class of flavonoids ubiquitously found in fruits and vegetables, have garnered significant attention for their potent antioxidant properties. This guide provides a comparative analysis of the in vitro and in vivo antioxidant activities of three prominent flavonols: quercetin, kaempferol, and myricetin. By examining their performance in various assays and their influence on key biological pathways, we aim to offer a comprehensive resource for researchers navigating the complexities of antioxidant research and development.
In Vitro Antioxidant Activity: A Head-to-Head Comparison
The direct radical scavenging ability of flavonols is commonly assessed through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.
| Flavonol | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Myricetin | ~2.5 - 5.0 | ~1.0 - 3.0 |
| Quercetin | ~5.0 - 15.0 | ~2.0 - 7.0 |
| Kaempferol | ~10.0 - 25.0 | ~3.0 - 10.0 |
Note: IC50 values can vary depending on the specific experimental conditions.
As the data suggests, myricetin consistently exhibits the most potent in vitro radical scavenging activity, followed by quercetin and then kaempferol. This is often attributed to the number of hydroxyl groups on the B-ring of the flavonoid structure, with myricetin possessing three, quercetin two, and kaempferol one.
In Vivo Antioxidant Efficacy: Beyond Direct Scavenging
While in vitro assays provide valuable initial screening, the true measure of an antioxidant's efficacy lies in its performance within a complex biological system. In vivo studies, typically conducted in animal models, assess the ability of flavonols to mitigate oxidative stress by measuring key biomarkers.
| This compound | Animal Model | Key Oxidative Stress Biomarkers | Observed Effects |
| Quercetin | Rats, Mice | Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GSH-Px) | Significantly decreased MDA levels and increased the activities of SOD, CAT, and GSH-Px in various tissues.[1][2] |
| Kaempferol | Rats, Mice | MDA, SOD, CAT, Reduced Glutathione (GSH) | Demonstrated a reduction in MDA levels and an enhancement of SOD, CAT, and GSH levels in tissues such as the liver and kidneys. |
| Myricetin | Rats, Mice | MDA, SOD, CAT, GSH | Effectively lowered MDA levels and boosted the activities of SOD, CAT, and GSH, showcasing strong in vivo antioxidant potential. |
These in vivo findings largely correlate with the in vitro data, with all three flavonols demonstrating the ability to bolster the endogenous antioxidant defense system and reduce lipid peroxidation. However, the bioavailability and metabolism of each this compound can influence their ultimate in vivo effectiveness, a factor not captured by in vitro assays.
Experimental Protocols: A Guide to Methodology
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Scavenging Assay
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add various concentrations of the test this compound to the ABTS•+ working solution.
-
Measurement: After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Determine the percentage of inhibition and calculate the IC50 value.
In Vivo Measurement of Oxidative Stress Biomarkers
-
Animal Model: Induce oxidative stress in an appropriate animal model (e.g., through administration of a pro-oxidant).
-
Treatment: Administer the test this compound to the animals for a specified period.
-
Tissue Collection: At the end of the treatment period, collect relevant tissues (e.g., liver, kidney, brain).
-
Homogenate Preparation: Homogenize the tissues in a suitable buffer.
-
Biomarker Analysis:
-
MDA: Measure lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.
-
SOD, CAT, GSH-Px: Measure the enzymatic activities using commercially available assay kits or established spectrophotometric methods.
-
-
Data Analysis: Compare the biomarker levels in the this compound-treated groups to the control and oxidative stress groups.
Signaling Pathways: The Nrf2-ARE Connection
The in vivo antioxidant effects of flavonols are not solely due to direct radical scavenging. They also modulate key signaling pathways involved in the cellular antioxidant response. One of the most critical is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
References
A Head-to-Head Comparison of Flavonol Extraction Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of flavonols from plant matrices is a critical first step in phytochemical analysis and the development of new therapeutics. The choice of extraction method significantly impacts yield, purity, cost, and environmental footprint. This guide provides an objective, data-driven comparison of common conventional and modern techniques for flavonol extraction, complete with detailed experimental protocols and workflow diagrams to aid in methodological selection and implementation.
Introduction to this compound Extraction
Flavonols, a major subclass of flavonoids, are polyphenolic compounds widely distributed in fruits, vegetables, and medicinal plants. They are renowned for their potent antioxidant, anti-inflammatory, and cardioprotective properties. The effective isolation of these bioactive molecules is paramount for research and development. Extraction methods have evolved from traditional solvent-based techniques to advanced, green technologies that offer higher efficiency and selectivity. This guide will compare Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE).
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction technique depends on several factors, including the physicochemical properties of the target flavonols, the nature of the plant material, and the desired scale of operation. Modern methods like UAE and MAE are generally faster and more efficient than conventional methods like maceration and Soxhlet extraction.[1][2] Advanced techniques such as PLE and SFE offer high levels of automation and the use of green solvents, making them attractive for industrial applications.[3][4]
Quantitative Data Summary
The following table summarizes key performance indicators for various this compound extraction methods based on data from comparative studies.
| Method | Typical this compound Yield | Extraction Time | Solvent Consumption | Typical Temperature | Key Advantages | Key Disadvantages |
| Maceration | Low to Moderate (e.g., 1.8% for quercetin)[5][6] | Long (24-72 hours)[1] | High | Room Temperature | Simple, inexpensive equipment | Time-consuming, lower yield, large solvent volume[7] |
| Soxhlet Extraction | Moderate (e.g., higher crude yield than SFE but less selective)[2] | Long (2-24 hours)[8] | High | Solvent Boiling Point | Automated, efficient for exhaustive extraction | Thermolabile compounds may degrade, time and solvent-intensive[2][8] |
| Ultrasound-Assisted Extraction (UAE) | High (e.g., 11.8% for quercetin, higher than maceration)[5][6] | Short (10-60 minutes)[9] | Low to Moderate | 40-70°C | Rapid, high efficiency, reduced solvent use, suitable for thermolabile compounds[2] | High-power sonication can generate free radicals[10] |
| Microwave-Assisted Extraction (MAE) | High (e.g., 27.2 mg/g for quercetin, higher than UAE)[10] | Very Short (1-30 minutes)[3][7] | Low | 50-110°C | Extremely fast, high yield, low solvent consumption[11][12] | Requires specialized equipment, potential for localized overheating |
| Pressurized Liquid Extraction (PLE) | High (98-99% recovery)[13] | Short (15-30 minutes) | Low | 50-150°C | Highly automated, low solvent use, clean extracts, inert atmosphere protects sensitive compounds[13] | High initial equipment cost |
| Supercritical Fluid Extraction (SFE) | Variable (can be more selective than Soxhlet)[2] | Moderate (30-120 minutes) | Very Low (uses CO2) | 40-80°C | Green solvent (CO2), highly selective, solvent-free extracts[14][15] | High equipment cost, not efficient for polar flavonols without a co-solvent[15] |
Experimental Workflows and Protocols
Detailed and reproducible protocols are essential for scientific rigor. This section provides generalized experimental workflows and protocols for each extraction method. Researchers should note that optimal conditions (e.g., solvent choice, temperature, time) are highly dependent on the specific plant matrix and target flavonols and should be optimized accordingly.
Maceration
Maceration is a simple soaking technique where the plant material is left in contact with a solvent for an extended period.
Experimental Protocol:
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder to increase the surface area for extraction.
-
Soaking: Place a known quantity of the powdered plant material (e.g., 10 g) into a sealed container with a suitable solvent (e.g., 100 mL of 70% ethanol). The solid-to-solvent ratio is typically 1:10 (w/v).
-
Agitation: The container is kept at room temperature for a period of 24 to 72 hours, with intermittent shaking or stirring to enhance diffusion.[1]
-
Filtration: After the maceration period, the mixture is filtered through filter paper to separate the liquid extract from the solid plant residue.
-
Solvent Evaporation: The solvent is evaporated from the filtrate, often under reduced pressure using a rotary evaporator, to yield the crude this compound extract.
-
Storage: The dried extract is stored in a desiccator before analysis.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that uses a specialized glass apparatus to repeatedly wash the sample with fresh, distilled solvent.
Experimental Protocol:
-
Sample Preparation: A known amount of dried, powdered plant material is placed into a porous thimble.
-
Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor, which is fitted to a flask containing the extraction solvent (e.g., ethanol). A condenser is placed on top.
-
Extraction: The solvent is heated to its boiling point. The vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the sample.[7]
-
Cycling: Once the level of solvent in the thimble chamber reaches the top of a siphon arm, the liquid extract is siphoned back into the boiling flask. This process repeats automatically.[7]
-
Duration: The extraction is typically run for 2 to 24 hours.[8]
-
Concentration: After extraction, the solvent in the flask is evaporated to yield the concentrated this compound extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances mass transfer from the plant material to the solvent.
Experimental Protocol:
-
Sample Preparation: A specific amount of powdered plant material (e.g., 1.0 g) is mixed with a chosen volume of solvent (e.g., 25 mL of 60% ethanol) in a flask.[16]
-
Sonication: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out for a set time (e.g., 30 minutes), power (e.g., 90 W), and temperature (e.g., 40°C).[16] These parameters are critical and should be optimized.
-
Filtration: Following sonication, the mixture is filtered to separate the extract.
-
Concentration: The solvent is removed from the filtrate via evaporation to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture and release their contents into the solvent.
References
- 1. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 4. mdpi.com [mdpi.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pressurized liquid extraction of flavonoids from spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
A Comparative Guide to New Analytical Methods for Flavonol Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel UPLC-MS/MS Method Against Established HPLC-UV Techniques for the Accurate Quantification of Flavonols in Human Plasma.
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of flavonols in plasma against the more established High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The selection of an appropriate analytical method is critical for the accurate assessment of flavonoid bioavailability and metabolism, which is essential in drug development and nutritional research. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for specific research needs.
Data Presentation: A Head-to-Head Comparison of Analytical Performance
The choice between a new analytical method and an established one often involves a trade-off between performance, cost, and throughput. The following tables summarize the key performance metrics for a novel UPLC-MS/MS method and a conventional HPLC-UV method for flavonol quantification in plasma, based on validated experimental data.
Table 1: Performance Characteristics of a New UPLC-MS/MS Method for this compound Quantification
| Performance Parameter | UPLC-MS/MS |
| Linearity (r²) | >0.993[1] |
| Accuracy (% Recovery) | 93 - 103%[1][2] |
| Precision (% RSD) | <15%[1][2] |
| Limit of Detection (LOD) | <5 nM[1][2] |
| Limit of Quantitation (LOQ) | <5 nM[1][2] |
| Specificity | Very High[3] |
| Cost | High[2][3] |
| Throughput | High[1][2] |
Table 2: Performance Characteristics of an Established HPLC-UV Method for this compound Quantification
| Performance Parameter | HPLC-UV |
| Linearity (r²) | >0.999[2][4] |
| Accuracy (% Recovery) | 97 - 105%[2] |
| Precision (% RSD) | < 2%[2] |
| Limit of Detection (LOD) | 0.006–0.015 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.020–0.052 µg/mL[2] |
| Specificity | High[3] |
| Cost | Moderate[2][3] |
| Throughput | Moderate[2] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and reproducible experimental protocols are fundamental to the validation and application of any analytical method. Below are the methodologies for the new UPLC-MS/MS method and the established HPLC-UV method.
New Method: UPLC-MS/MS for High-Throughput this compound Quantification
This method is designed for the rapid and sensitive quantification of this compound metabolites in plasma, making it ideal for large-scale clinical trials and pharmacokinetic studies.[1]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract flavonols from the plasma matrix and remove interfering substances.
-
Procedure:
-
Condition a polymeric reversed-phase SPE cartridge by passing methanol (B129727) followed by water through it.[5][6]
-
Load the plasma sample onto the conditioned SPE cartridge.[5][6]
-
Wash the cartridge with a weak solvent to remove polar interferences.[5][6]
-
Elute the flavonols with a strong organic solvent, such as methanol or acetonitrile (B52724).[5][6]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
2. Chromatographic Conditions
-
Column: A UPLC C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is used for fast and efficient separation.[2]
-
Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid, is commonly employed to enhance ionization.[2]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[7]
-
Run Time: The use of UPLC technology allows for significantly shorter run times compared to conventional HPLC.[8]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is frequently used for the analysis of flavonoids.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is utilized for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[2]
Established Method: HPLC-UV for Reliable this compound Quantification
This method is a robust and cost-effective approach for the quantification of flavonols in plasma and is well-suited for routine analysis where high throughput is not the primary concern.[9]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To isolate flavonols from plasma proteins and other matrix components.
-
Procedure:
-
Acidify the plasma sample to protonate the flavonols.
-
Add an immiscible organic solvent (e.g., ethyl acetate) to the plasma sample.[10]
-
Vortex the mixture to facilitate the transfer of flavonols into the organic layer.
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing the flavonols.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
2. Chromatographic Conditions
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[2]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an acidified aqueous solution (e.g., 0.5% phosphoric acid) and an organic solvent like methanol or acetonitrile is common.[4]
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.[2]
3. Detection
-
Detector: A UV-Vis or Diode-Array Detector (DAD) is set at the maximum absorption wavelength of the target this compound, typically around 285 nm or 370 nm.[4][11]
-
Quantification: A calibration curve is generated by injecting standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.[2]
Mandatory Visualization: Workflow Diagrams
To visually represent the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the UPLC-MS/MS sample preparation using Solid-Phase Extraction.
Caption: Workflow for the HPLC-UV sample preparation using Liquid-Liquid Extraction.
References
- 1. Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma by UPLC-MS - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. waters.com [waters.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. staff-old.najah.edu [staff-old.najah.edu]
- 10. Advances of Modern Chromatographic and Electrophoretic Methods in Separation and Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Effects of Different Flavonols on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of four common flavonols: quercetin, kaempferol (B1673270), myricetin (B1677590), and fisetin (B1672732). The information is curated from recent scientific literature to assist researchers in navigating the potential of these natural compounds in oncology. This document summarizes their effects on cancer cell proliferation, apoptosis, and metastasis, supported by experimental data and detailed protocols for key assays.
Overview of Flavonols in Cancer Therapy
Flavonols are a class of flavonoids, which are polyphenolic compounds ubiquitously found in plants.[1] They are abundant in fruits, vegetables, tea, and wine.[1] Extensive research has highlighted the potential of flavonols as anticancer agents due to their ability to modulate various cellular processes involved in cancer progression.[1] These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress cell migration and invasion, which are critical steps in metastasis.[1] The anticancer effects of flavonols are often attributed to their interaction with key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[2][3][4]
Comparative Anticancer Activity
The efficacy of flavonols in inhibiting cancer cell growth varies depending on the specific compound, the cancer cell type, and the dosage. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a common metric for comparing the cytotoxic effects of these compounds.
Inhibition of Cancer Cell Proliferation (IC50 Values)
The following table summarizes the IC50 values of quercetin, kaempferol, myricetin, and fisetin on various cancer cell lines as reported in the literature. This data provides a quantitative comparison of their antiproliferative activities.
| Flavonol | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Quercetin | HCT116 | Colon Cancer | 5.79 (±0.13) | Not Specified |
| MDA-MB-231 | Breast Cancer | 5.81 (±0.13) | Not Specified | |
| HT-29 | Colon Cancer | 81.65 (±0.49) | 48 | |
| MCF-7 | Breast Cancer | 17.2 | Not Specified | |
| MDA-MB-468 | Breast Cancer | 55 | Not Specified | |
| MCF-7 | Breast Cancer | 73 | 48 | |
| MDA-MB-231 | Breast Cancer | 85 | 48 | |
| Kaempferol | MDA-MB-231 | Breast Cancer | 60.0 (±16.3) | 48 |
| MDA-MB-231 | Breast Cancer | 204.7 (±8.9) | 24 | |
| Huh7 | Liver Cancer | 4.75 | Not Specified | |
| SK-HEP-1 | Liver Cancer | 100 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 43 | 72 | |
| BT474 | Breast Cancer | >100 | 72 | |
| LNCaP | Prostate Cancer | 28.8 (±1.5) | Not Specified | |
| PC-3 | Prostate Cancer | 58.3 (±3.5) | Not Specified | |
| Myricetin | HT-29 | Colon Cancer | 47.6 (±2.3) | Not Specified |
| Caco-2 | Colon Cancer | 88.4 (±3.4) | Not Specified | |
| MDA-MB-231 | Breast Cancer | 114.75 | 72 | |
| A549 | Lung Cancer | 3.11 | Not Specified | |
| MCF-7 | Breast Cancer | 3.11 | Not Specified | |
| SMMC-7721 | Liver Cancer | <252.2 | 24 | |
| Hep3B | Liver Cancer | <252.2 | 24 | |
| HeLa | Cervical Cancer | 22.70 (µg/mL) | Not Specified | |
| T47D | Breast Cancer | 51.43 (µg/mL) | Not Specified | |
| Fisetin | A549 | Lung Cancer | 214.47 | 48 |
| A549-CR | Lung Cancer | 320.42 | 48 | |
| HeLa | Cervical Cancer | 36 (±0.5) | 48 | |
| K562 | Leukemia | 120 | 72 | |
| HL-60 | Leukemia | 45 | 72 | |
| U2OS | Bone Cancer | <50 | 48 | |
| Saos-2 | Bone Cancer | <50 | 48 |
Key Mechanisms of Anticancer Action
Flavonols exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and cell cycle arrest, and by inhibiting metastasis. These processes are often mediated by the modulation of critical cellular signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Flavonoids are well-documented to trigger apoptosis in cancer cells, a process of programmed cell death that is essential for tissue homeostasis and is often evaded by tumors.[5] They can also halt the cell cycle at various checkpoints, preventing cancer cells from proliferating uncontrollably.[5] For instance, myricetin has been shown to induce apoptosis in colon and breast cancer cells, while kaempferol can cause cell cycle arrest in liver cancer cells.[6]
Inhibition of Metastasis
The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Flavonols have demonstrated the ability to interfere with this process. Quercetin and fisetin, for example, have been reported to inhibit the migration of metastatic triple-negative breast cancer cells.[7] This is often achieved by targeting pathways involved in cell adhesion, migration, and invasion.[6]
Modulation of Signaling Pathways
The anticancer effects of flavonols are underpinned by their ability to modulate key intracellular signaling pathways that regulate cell survival, proliferation, and metastasis. The PI3K/Akt/mTOR and MAPK signaling pathways are frequently overactive in cancer and are common targets of flavonols.[2][3][4] By inhibiting these pathways, flavonols can effectively suppress tumor growth and progression.
Caption: Flavonols inhibit key signaling pathways to produce anticancer effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer effects of flavonols.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Treat the cells with various concentrations of the this compound and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]
-
Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9]
-
Incubate at room temperature in the dark for 2 hours with shaking.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Caption: Workflow of the MTT assay for cell viability.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Induce apoptosis in your target cells by treating them with the this compound of interest. Include a vehicle-treated negative control.
-
Harvest 1-5 x 10^5 cells by centrifugation.[10]
-
Wash the cells once with cold 1X PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.[4]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7]
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[7] The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Harvest approximately 1 x 10^6 cells and wash with cold PBS.[3]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.[11]
-
Incubate on ice for at least 30 minutes.[11]
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[11]
-
Incubate for 30 minutes at room temperature in the dark.[3]
-
Analyze the samples by flow cytometry.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Cell Migration Assay (Wound Healing/Scratch Assay)
The wound healing assay is a simple and widely used method to study directional cell migration in vitro.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.[5]
Protocol:
-
Seed cells in a culture plate to create a confluent monolayer.[5]
-
Create a scratch in the monolayer using a sterile pipette tip.[12]
-
Wash the cells with PBS to remove detached cells and debris.[12]
-
Replace the medium with fresh medium containing the this compound or vehicle control.
-
Capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours) using a microscope.[12]
-
Measure the width of the scratch at each time point to quantify the rate of cell migration.
Cell Invasion Assay (Transwell Assay)
The transwell assay, also known as the Boyden chamber assay, is used to assess the invasive potential of cancer cells.[13]
Principle: The assay uses a chamber with two compartments separated by a porous membrane coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel.[13] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells will degrade the ECM and migrate through the pores towards the chemoattractant.[13]
Protocol:
-
Rehydrate the transwell inserts with serum-free medium.
-
Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Seed the cancer cells in the upper chamber in serum-free medium.
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.[14]
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).[14]
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).[14]
-
Count the number of stained cells under a microscope.
Conclusion
Flavonols, including quercetin, kaempferol, myricetin, and fisetin, demonstrate significant anticancer potential across a range of cancer cell lines. Their ability to inhibit cell proliferation, induce apoptosis, and prevent metastasis, largely through the modulation of key signaling pathways like PI3K/Akt/mTOR, makes them promising candidates for further investigation in cancer therapy. The provided data and protocols offer a valuable resource for researchers to comparatively evaluate and further explore the therapeutic utility of these natural compounds.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. mdpi.com [mdpi.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. atcc.org [atcc.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. clyte.tech [clyte.tech]
- 14. Transwell Migration/Invasion Assay [bio-protocol.org]
A Researcher's Guide to the Quantitative Structure-Activity Relationship (QSAR) of Flavonol Antioxidants
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of flavonols and their antioxidant prowess is paramount. This guide provides a comprehensive comparison of flavonol antioxidants, leveraging Quantitative Structure-Activity Relationship (QSAR) studies to elucidate the molecular features that govern their efficacy. Detailed experimental protocols for common antioxidant assays and visual representations of key concepts are included to support further research and drug discovery efforts.
The antioxidant activity of flavonols, a class of flavonoids, is intrinsically linked to their molecular structure. QSAR models serve as powerful tools to decipher these connections, enabling the prediction of antioxidant capacity and the rational design of novel, more potent antioxidant compounds.[1][2][3] These models mathematically correlate variations in molecular structure, quantified by molecular descriptors, with observed antioxidant activity.[1][4]
Key Structural Features for this compound Antioxidant Activity
Several structural motifs have been identified as crucial for the antioxidant and radical-scavenging activity of flavonoids:
-
The ortho-dihydroxy (catechol) group in the B-ring: This feature is a primary determinant of high antioxidant capacity.[5][6][7]
-
A 2,3-double bond in the C-ring conjugated with a 4-oxo group: This configuration enhances electron delocalization, contributing to radical stability.[5][6]
-
Hydroxyl groups at the 3 and 5 positions: These groups also play a significant role in antioxidant activity.[6][7]
In general, a higher number of hydroxyl substitutions tends to correlate with stronger antioxidant and prooxidant activities.[4]
Quantitative Data on this compound Antioxidants
The following tables summarize key molecular descriptors employed in QSAR studies of this compound antioxidants and provide a comparative look at the antioxidant activity of selected flavonols alongside their descriptor values.
Table 1: Key Molecular Descriptors in this compound Antioxidant QSAR
| Descriptor Category | Descriptor Name | Description | Relevance to Antioxidant Activity |
| Electronic Descriptors | HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electron-occupied orbital. | Higher HOMO energy indicates a greater electron-donating ability, facilitating radical scavenging.[1][8] |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the lowest energy orbital that is empty of electrons. | The HOMO-LUMO gap is related to molecular stability and reactivity.[1][8] | |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Lower IP suggests easier electron donation to neutralize free radicals.[1] | |
| Electron Affinity (EA) | The energy released when an electron is added to a neutral atom or molecule. | Influences the ability of the molecule to accept an electron.[1] | |
| Thermodynamic Descriptors | Heat of Formation (HF) | The change in enthalpy when one mole of a compound is formed from its constituent elements. | Relates to the stability of the molecule.[1][8] |
| Bond Dissociation Enthalpy (BDE) | The enthalpy change when a bond is broken homolytically. | A key descriptor for hydrogen atom transfer (HAT) based antioxidant mechanisms. | |
| Topological & Steric Descriptors | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Relates to the volume occupied by a molecule and its binding potential.[1] |
| Solvent Accessible Surface Area (SAS) | The surface area of a molecule that is accessible to a solvent. | Influences the interaction of the molecule with its environment.[1] | |
| Hydrophobicity Descriptors | Log P (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | Affects the ability of the antioxidant to function in different biological environments (e.g., lipid membranes vs. aqueous cytosol).[1][8] |
Table 2: Comparative Antioxidant Activity (IC50) and Molecular Descriptors of Selected Flavonols
| This compound | Antioxidant Activity (DPPH IC50, µM) | HOMO Energy (eV) | LUMO Energy (eV) | Log P | Number of -OH Groups |
| Quercetin | 9.7 ± 0.8[9] | -5.8[9] | -1.9[9] | 1.48 | 5 |
| Kaempferol | > 250[3] | -6.0 | -1.8 | 1.96 | 4 |
| Myricetin | - | -5.7 | -2.2 | 0.99 | 6 |
| Fisetin | - | -5.9 | -2.0 | 1.57 | 4 |
| Morin | - | -6.0 | -1.8 | 1.54 | 5 |
Experimental Protocols for Antioxidant Activity Assays
Accurate assessment of antioxidant activity is crucial for QSAR studies. The following are detailed protocols for three commonly used assays: DPPH, ABTS, and ORAC.
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test this compound in a suitable solvent (e.g., methanol, ethanol).
-
In a microplate well or cuvette, add 100 µL of each this compound dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the this compound.
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the solution with ethanol or phosphate-buffered saline (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare various concentrations of the this compound samples.
-
Add 10 µL of each this compound sample to 190 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Detailed Protocol:
-
Reagent Preparation:
-
Fluorescein (B123965) Stock Solution (4 µM): Prepare in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare fresh before use.
-
Trolox Standards: Prepare a series of dilutions (e.g., 0-50 µM) from a 1 mM Trolox stock solution in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the this compound sample, Trolox standards, or a blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to all wells.
-
Immediately begin measuring the fluorescence every 1-2 minutes for 60-90 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
The Net AUC is calculated as: Net AUC = AUC_sample - AUC_blank.
-
A standard curve is generated by plotting the Net AUC of the Trolox standards against their concentrations. The ORAC values of the samples are then determined from this curve and expressed as Trolox Equivalents (TE).
-
Visualizing QSAR Concepts
The following diagrams, generated using the DOT language, illustrate fundamental concepts in QSAR and this compound structure.
Caption: General workflow of a quantitative structure-activity relationship (QSAR) study.
Caption: Basic structure of a this compound highlighting key sites for antioxidant activity.
Conclusion
QSAR studies provide invaluable insights into the structural determinants of this compound antioxidant activity. The presence of a catechol group in the B-ring, a conjugated C-ring system, and specific hydroxyl substitutions are consistently identified as key features for potent radical scavenging. By leveraging the quantitative data and standardized experimental protocols presented in this guide, researchers can accelerate the discovery and development of novel this compound-based antioxidants with enhanced therapeutic potential.
References
- 1. [PDF] 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids | Semantic Scholar [semanticscholar.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Flavonols and Other Polyphenols
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of neurodegenerative diseases has spurred significant research into natural compounds with therapeutic potential. Among these, polyphenols—a diverse group of phytonutrients found in plant-based foods—have garnered considerable attention for their neuroprotective properties.[1][2] These compounds are broadly classified into flavonoids (such as flavonols, flavones, and flavanones) and non-flavonoids (such as stilbenes and phenolic acids).
This guide provides an objective comparison of the neuroprotective effects of flavonols, a prominent subclass of flavonoids, against other major polyphenol classes. We will delve into the underlying mechanisms, present supporting experimental data in a comparative format, and provide detailed protocols for key assays.
Core Mechanisms of Polyphenol-Mediated Neuroprotection
Neurodegenerative disorders are often characterized by common pathological drivers, including oxidative stress and chronic neuroinflammation.[1] Polyphenols exert their protective effects primarily by modulating key signaling pathways that govern these processes.[2][3]
Attenuation of Oxidative Stress via the Nrf2-ARE Pathway
Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to neuronal damage.[2] Many polyphenols counteract this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular redox homeostasis.[4][5]
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1.[6] Upon stimulation by polyphenols, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[6] This action upregulates the expression of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx), thereby bolstering the neuron's defense against oxidative damage.[2][5]
Suppression of Neuroinflammation via NF-κB Pathway Inhibition
Neuroinflammation, often mediated by activated microglia, contributes significantly to neuronal death.[3] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the expression of pro-inflammatory genes.[7] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[5]
Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to move into the nucleus and initiate the transcription of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][5] Flavonoids, including flavonols like quercetin (B1663063), have been shown to inhibit NF-κB activation, thereby suppressing the production of these damaging cytokines.[7][8]
Comparative Efficacy: Quantitative Data
While most polyphenols exhibit neuroprotective properties, their efficacy can vary based on their chemical structure. Flavonoids are generally potent modulators of microglial activation and cytokine production, whereas stilbenes like resveratrol (B1683913) are particularly effective activators of the Nrf2 pathway.[8] The following tables summarize experimental data from in vitro studies to provide a quantitative comparison.
Table 1: Comparative In Vitro Neuroprotective Effects on Cell Viability
| Polyphenol Class | Compound | Cell Line | Neurotoxin Model | Concentration | Increase in Cell Viability (%) | Reference |
| Flavonol | Quercetin | SH-SY5Y | 6-OHDA (100 µM) | 50 nM | 39.3% | [9] |
| Flavanone | Hesperidin | PC12 | H₂O₂ (400 µM) | 20 µM | Significant Inhibition of Viability Decrease | [9] |
| Flavone | Apigenin | Rat Striatum | LPS | 25-50 mg/kg (in vivo) | Attenuates Parkinsonism | [7] |
| Stilbene | Resveratrol | N9/BV-2 Co-culture | Microglial Activation | 1-20 µM | Reduced Neuronal Apoptotic Death | [10] |
| Flavan-3-ol | Epicatechin | Neurons | Oxidative Damage | Not Specified | Suppresses JNK and pro-caspase-3 | [11] |
Note: Direct comparison is challenging due to variations in experimental conditions. Data is presented as reported in the cited literature. 6-OHDA: 6-hydroxydopamine; H₂O₂: Hydrogen Peroxide; LPS: Lipopolysaccharide.
Table 2: Comparative In Vitro Antioxidant and Anti-inflammatory Effects
| Polyphenol Class | Compound | Cell Model | Effect Measured | Concentration | % Reduction / Outcome | Reference |
| This compound | Quercetin | Glial Cells | TNF-α mRNA | Not Specified | Decreased LPS-induced levels | [10] |
| Flavanone | Hesperetin (B1673127) | BV-2 Microglia | Nitric Oxide (NO) | Not Specified | Reduced NO levels | [4] |
| Flavanone | Naringenin | Glial Cells | NO Production | Not Specified | Highly effective in reducing NO | [11] |
| Stilbene | Resveratrol | Glial Cells | IL-1α mRNA | Not Specified | Decreased LPS-induced levels | [10] |
| Phenolic Acid | Caffeic Acid | N/A | NF-κB Inhibition | Not Specified | Inhibits NF-κB, Stimulates Nrf2 | [12] |
| Catechin | EGCG | BV-2 Microglia | Inflammasome Activation | Not Specified | Ameliorated LPS-induced activation | [13] |
Note: EGCG: Epigallocatechin-3-gallate; IL-1α: Interleukin-1 alpha.
Experimental Workflow & Protocols
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of polyphenols in vitro. Detailed methodologies for key experiments are provided below.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test polyphenol (e.g., quercetin, resveratrol). Incubate for 2-4 hours. Include a vehicle control group.
-
Neurotoxin Exposure: Add the neurotoxic agent (e.g., 100 µM 6-OHDA or 400 µM H₂O₂) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Culture and Treatment: Follow steps 1-3 from the Cell Viability protocol.
-
Probe Loading: After the treatment period, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The level of intracellular ROS is proportional to the fluorescence intensity. Results are often expressed as a percentage of the toxin-only treated group.
Protocol 3: Quantification of Inflammatory Cytokines (ELISA)
This protocol quantifies the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture medium.[9]
-
Cell Culture and Stimulation: Culture microglial cells (e.g., BV-2) and treat them with the test polyphenol for 1-2 hours before stimulating with an inflammatory agent like LPS (100 ng/mL) for 24 hours.[9]
-
Supernatant Collection: After incubation, collect the cell culture supernatants from each well.[9]
-
ELISA Procedure: Quantify the levels of TNF-α, IL-1β, or IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9] Follow the manufacturer's specific instructions for adding samples, standards, detection antibodies, and substrate.
-
Measurement and Analysis: Read the absorbance on a microplate reader. The concentration of the cytokine in each sample is determined by comparing its absorbance to a standard curve generated from known concentrations of the cytokine.[9]
Conclusion
The available evidence strongly supports the neuroprotective potential of various polyphenol classes, with flavonols like quercetin demonstrating robust antioxidant and anti-inflammatory activities.[1][14][15] While stilbenes such as resveratrol show particular efficacy in activating the Nrf2 pathway[8], and flavanones like hesperetin are potent inhibitors of neuroinflammation[4], flavonols exhibit a multi-targeted approach by effectively modulating both the Nrf2 and NF-κB pathways.[7][8] This makes them highly promising candidates for further investigation in the context of neurodegenerative disease therapy.
However, translating these promising in vitro results into clinical applications faces challenges, primarily related to the low bioavailability of many polyphenols.[16] Future research should focus on well-designed clinical trials and the development of novel delivery strategies to harness the full therapeutic potential of these natural compounds.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Targeting natural antioxidant polyphenols to protect neuroinflammation and neurodegenerative diseases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoids and brain health: multiple effects underpinned by common mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Polyphenols and Their Impact on the Prevention of Neurodegenerative Diseases and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vivetus.eu [vivetus.eu]
A Comparative Guide to Biomarkers for Assessing Flavonol Intake in Human Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers and alternative methods for assessing flavonol intake in human studies. Objective evaluation of dietary exposure to flavonols, a subclass of flavonoids, is crucial for understanding their role in health and disease. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid researchers in selecting appropriate assessment methodologies.
Overview of this compound Intake Assessment Methods
Accurately quantifying this compound intake is challenging due to the variability of flavonoid content in foods and the limitations of self-reported dietary data.[1][2] The primary methods for assessment fall into two categories: dietary assessment and the use of biomarkers.
-
Dietary Assessment Methods: These rely on individuals recalling and reporting their food consumption. Common tools include Food Frequency Questionnaires (FFQs), 24-hour dietary recalls, and food diaries.[3][4] While inexpensive and easy to implement, they are subject to recall bias and inaccuracies in food composition databases.[2][5]
-
Biomarkers: These are objectively measurable indicators of dietary exposure. For flavonols, these are typically the parent compounds or their metabolites measured in biological samples like plasma and urine.[6][7][8] Biomarkers can provide a more accurate reflection of intake and account for individual differences in absorption and metabolism.[9]
Comparison of Assessment Methods
The choice of method depends on the study's objectives, resources, and the need for precision. The following table summarizes the performance of common dietary assessment methods and validated biomarkers for this compound intake.
| Method | Description | Performance Metrics | Advantages | Limitations |
| Dietary Assessment | ||||
| Food Frequency Questionnaire (FFQ) | Self-administered questionnaire on the frequency of consumption of a list of foods over a specified period. | Validation vs. 3-Day Diet Diary: - Spearman's correlation (Total Flavonoids): 0.40–0.70[3][4]- Weighted Kappa (Total Flavonoids): Statistically significant for most flavonoids[3][4]- Quartile Classification Agreement: 86.7% for total flavonoid intake[3][4] | Inexpensive, can assess long-term intake, low participant burden.[3] | Prone to recall bias, relies on accuracy of food composition databases, may overestimate intake.[10][11] |
| 24-Hour Dietary Recall | Participants recall all food and beverages consumed in the previous 24 hours. | Reliability between Databases (USDA vs. Phenol-Explorer): - Intraclass Correlation Coefficient (ICC) (Total Flavonoids): 0.73[2][5] | Less prone to recall bias for recent intake, provides detailed nutrient information. | High intra-individual variability, may not reflect habitual intake, requires trained interviewers.[2] |
| Biomarkers | ||||
| Quercetin (B1663063) and its Metabolites (Plasma/Urine) | Measurement of quercetin and its glucuronide and sulfate (B86663) conjugates in plasma or urine. | Plasma concentrations and urinary excretion of quercetin can be used as biomarkers for dietary intake.[6][7] | Objective measure of intake, reflects bioavailability.[9] | Short half-life reflects recent intake, metabolite standards can be difficult to obtain, inter-laboratory validation is needed.[6] |
| Kaempferol (B1673270) and its Metabolites (Plasma/Urine) | Measurement of kaempferol and its glucuronide and sulfate conjugates in plasma or urine. | Urinary excretion of kaempferol is a potential biomarker, with studies showing a correlation with intake from specific foods like tea and broccoli.[12] | Objective measure, reflects absorption and metabolism of kaempferol.[13] | Like quercetin, reflects recent intake and is influenced by individual metabolism.[12] |
| 4-Hydroxyphenylacetic Acid (Urine) | A phenolic acid that can be a product of gut microbial metabolism of flavonoids. | Identified as a potential urinary biomarker for quercetin intake. | May reflect intake over a longer period due to gut transit time. | Not specific to flavonols, as it can be produced from other dietary components and amino acids.[14][15] |
| 3-(3-Hydroxyphenyl)propionic Acid (Urine) | A metabolite formed by the gut microflora from flavonoids, including quercetin. | This metabolite has been shown to be formed from quercetin by human microflora.[16][17] | Reflects the significant role of the gut microbiome in flavonoid metabolism.[18] | Its specificity as a biomarker for this compound intake requires further validation. |
Experimental Protocols
Validation of a Food Frequency Questionnaire (FFQ)
A common approach to validate an FFQ is to compare its results against a more detailed dietary assessment method, such as a 3-day or 4-day food record (FR), considered a reference method.[3][10]
Methodology:
-
Participant Recruitment: A representative sample of the target population is recruited.[3]
-
FFQ Administration: Participants complete the FFQ, recalling their dietary intake over a specified period (e.g., the past year).[3]
-
Food Record Collection: Participants are instructed to record all foods and beverages consumed over a 3 or 4-day period. Detailed descriptions of portion sizes are crucial.[10]
-
Data Analysis:
-
This compound intake is calculated from both the FFQ and the FR using a comprehensive food composition database (e.g., USDA or Phenol-Explorer).[1][19]
-
Statistical Comparison:
-
Spearman's rank correlation coefficients are calculated to assess the association between the two methods.[3][4]
-
Weighted kappa coefficients are used to determine the agreement in quartile rankings of intake.[3][4]
-
Bland-Altman plots are generated to visualize the agreement between the two methods.[3][4]
-
-
Measurement of Urinary this compound Metabolites
The analysis of this compound metabolites in urine provides a direct measure of absorbed flavonoids.[20]
Methodology:
-
Urine Sample Collection: 24-hour urine samples are often collected to account for diurnal variations in excretion.[21]
-
Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase and sulfatase enzymes to cleave the glucuronide and sulfate conjugates, releasing the parent aglycones (e.g., quercetin, kaempferol).[20][22]
-
Extraction: The hydrolyzed flavonols are extracted from the urine matrix using techniques like solid-phase extraction (SPE).[23]
-
Chromatographic Analysis: The extracted flavonols are quantified using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a detector, such as a UV detector or a mass spectrometer (MS).[20][22][23]
-
LC-MS/MS offers high sensitivity and specificity for identifying and quantifying individual this compound metabolites.[21]
-
-
Quantification: The concentration of each this compound is determined by comparing its peak area to that of a known standard.
Visualizing Key Pathways and Workflows
This compound Metabolism and Biomarker Generation
Flavonols from the diet are primarily present as glycosides. After ingestion, they undergo extensive metabolism in the small intestine and liver, and by the gut microbiota, leading to the formation of various metabolites that can be measured as biomarkers.
Caption: Metabolic pathway of dietary flavonols and generation of biomarkers.
Workflow for Biomarker Validation
The validation of a new dietary biomarker is a multi-step process that establishes its reliability and accuracy in reflecting dietary intake.
Caption: General workflow for the validation of a dietary biomarker.
Conclusion
The assessment of this compound intake in human studies requires careful consideration of the strengths and weaknesses of available methodologies. While dietary assessment methods like FFQs are valuable for large-scale epidemiological studies, biomarkers offer a more objective and accurate measure of exposure. The choice of biomarker should be guided by the specific this compound of interest and the research question. For a comprehensive understanding, a combination of dietary assessment and biomarker analysis is often the most robust approach. Future research should focus on the discovery and validation of novel, specific, and long-term biomarkers of this compound intake.
References
- 1. Comparison of Flavonoid Intake Assessment Methods Using USDA and Phenol Explorer Databases: Subcohort Diet, Cancer and Health-Next Generations—MAX Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Comparison of flavonoid intake assessment methods using USDA and pheno" by Fabian Lanuza, Nicola P. Bondonno et al. [ro.ecu.edu.au]
- 3. A food frequency questionnaire validated for estimating dietary flavonoid intake in an Australian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cambridge.org [cambridge.org]
- 7. Biomarkers for exposure to dietary flavonoids: a review of the current evidence for identification of quercetin glycosides in plasma [agris.fao.org]
- 8. Biomarkers of dietary intake of flavonoids and phenolic acids for studying diet-cancer relationship in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development, validation and reproducibility of a food frequency questionnaire to measure flavonoid intake in older Australian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 15. 4-Hydroxyphenylacetic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 16. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Human Metabolome Database: Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375) [hmdb.ca]
- 19. Comparison of flavonoid intake assessment methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of isoflavones and flavonoids in human urine by UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of isoflavones and flavonoids in human urine by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolome of Flavonol-Treated vs. Control Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of cells treated with flavonols versus untreated control cells. By summarizing key metabolic alterations, detailing underlying experimental protocols, and visualizing affected signaling pathways, this document serves as a valuable resource for researchers in oncology, pharmacology, and drug development.
Introduction to Flavonols and Cellular Metabolism
Flavonols, a class of flavonoids commonly found in fruits and vegetables, have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. A growing body of evidence suggests that these compounds exert their biological effects by modulating key cellular processes, particularly metabolic pathways that are often dysregulated in disease states.
Cancer cells, for instance, exhibit a reprogrammed metabolism characterized by increased glucose uptake and lactate (B86563) production (the Warburg effect), along with alterations in amino acid and lipid metabolism to fuel their rapid proliferation. Targeting these metabolic vulnerabilities has emerged as a promising therapeutic strategy. This guide focuses on the comparative metabolomics of flavonol-treated cells to elucidate the specific metabolic signatures induced by these compounds.
Comparative Analysis of Metabolic Alterations
Key Metabolic Pathways Affected by this compound Treatment
This compound treatment has been shown to significantly impact several central metabolic pathways:
-
Glycolysis: Flavonols can inhibit key glycolytic enzymes, leading to a decrease in glucose uptake and lactate production.[1]
-
Tricarboxylic Acid (TCA) Cycle: Treatment with flavonols can lead to alterations in the levels of TCA cycle intermediates, suggesting a modulation of mitochondrial respiration.[1][2]
-
Amino Acid Metabolism: Flavonols can influence the metabolism of various amino acids, which are crucial for protein synthesis and as alternative energy sources.
-
Lipid Metabolism: Some studies indicate that flavonols can affect fatty acid synthesis and oxidation.[3]
-
Pentose Phosphate Pathway (PPP): Flavonols may modulate the PPP, which is essential for nucleotide synthesis and maintaining redox balance.
Quantitative Metabolomic Data Summary
The following table summarizes representative quantitative changes in key metabolites observed in cells treated with flavonols compared to control cells. The data is a composite from multiple studies and may vary depending on the specific this compound, cell type, concentration, and duration of treatment.
| Metabolic Pathway | Metabolite | Fold Change (Treated vs. Control) | Reference |
| Glycolysis | Glucose | Decreased | [1] |
| Pyruvate | Decreased | [4] | |
| Lactate | Decreased | ||
| TCA Cycle | Citrate | Decreased | [4] |
| Succinate | Increased | ||
| Malate | Decreased | ||
| Amino Acid Metabolism | Glutamine | Decreased | |
| Glutamate | Decreased | ||
| Aspartate | Decreased | ||
| Pentose Phosphate Pathway | Ribose-5-phosphate | Decreased | [5] |
| Nucleotide Metabolism | Uridine monophosphate (UMP) | Decreased | [5] |
Note: The fold changes are indicative and represent a general trend observed in metabolomics studies. Precise quantitative values can be found in the cited literature.[4][5] Further targeted metabolomics studies are necessary for more precise comparisons.
Experimental Protocols
This section provides a detailed methodology for a typical comparative metabolomics experiment using liquid chromatography-mass spectrometry (LC-MS).
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: Prepare a stock solution of the desired this compound (e.g., quercetin (B1663063) or kaempferol) in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 50 µM). The final DMSO concentration in the medium should not exceed 0.1%.
-
Incubation: Replace the culture medium in each well with either the this compound-containing medium (treatment group) or medium containing an equivalent concentration of DMSO (control group). Incubate the cells for the desired treatment period (e.g., 24 hours).
Metabolite Extraction
-
Quenching Metabolism: After incubation, rapidly aspirate the culture medium. Immediately wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolic activity and extract intracellular metabolites.
-
Cell Lysis: Place the plates on a shaker at 4°C for 10 minutes to ensure complete cell lysis.
-
Harvesting: Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Storage: Store the dried metabolite extracts at -80°C until LC-MS analysis.
LC-MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 100 µL of 50% methanol).
-
Chromatographic Separation: Inject an aliquot of the reconstituted sample (e.g., 5 µL) onto a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) in both positive and negative ionization modes. Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis
-
Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS or MS-DIAL to detect, align, and quantify metabolic features.
-
Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and fragmentation patterns (MS/MS spectra) to metabolite databases (e.g., METLIN, HMDB).
-
Statistical Analysis: Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify metabolites that are significantly different between the this compound-treated and control groups. Use a t-test or ANOVA to determine the statistical significance of the changes in individual metabolite levels.
-
Pathway Analysis: Use tools like MetaboAnalyst to map the significantly altered metabolites to metabolic pathways to identify the biological processes most affected by the this compound treatment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by flavonols and the general experimental workflow for comparative metabolomics.
Conclusion
The comparative metabolomic analysis of this compound-treated versus control cells reveals significant alterations in central carbon metabolism, including glycolysis and the TCA cycle. These metabolic changes are often linked to the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway. The provided experimental protocols and visualizations offer a framework for researchers to investigate the metabolic impact of flavonols in various cellular contexts. Understanding these metabolic reprogramming events is crucial for elucidating the mechanisms of action of flavonols and for the development of novel therapeutic strategies targeting cellular metabolism. Future research employing stable isotope tracing and metabolic flux analysis will provide a more dynamic and comprehensive understanding of how flavonols rewire cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids as modulators of metabolic reprogramming in renal cell carcinoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Untargeted metabolomics revealed that quercetin improves rat renal metabolic disorders induced by chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: A Procedural Guide to Flavonol Disposal
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. Flavonols, a class of flavonoids, require meticulous management due to their potential hazards. This guide provides essential safety and logistical information for the proper disposal of flavonol waste, ensuring compliance and minimizing risk.
Hazard and Safety Overview
Before handling flavonols, it is critical to be fully aware of their associated hazards and the necessary personal protective equipment (PPE). Flavonols are generally considered hazardous materials.
Hazard Classification Summary
| Hazard Type | Classification | Notes |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |
| Skin Irritation | Irritant | May cause skin irritation.[2][3] |
| Eye Irritation | Irritant | May cause eye irritation.[2][3] |
| Aquatic Toxicity | Hazardous | Very toxic to aquatic life with long-lasting effects.[3] |
Recommended Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound waste:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety goggles or glasses with side-shields must be worn.[3][4]
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.[4]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used in a well-ventilated area.[4][5]
Step-by-Step Disposal Protocol
The recommended method for the disposal of flavonols and contaminated materials is through a licensed professional waste disposal service.[4] Adherence to local, state, and federal environmental regulations is mandatory.[3][5]
1. Waste Identification and Segregation
-
Identify: All materials that have come into contact with flavonols must be treated as hazardous waste. This includes unused or expired products, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and used PPE.[3]
-
Segregate: Keep this compound waste separate from other chemical waste streams to prevent potentially dangerous reactions.[3][4]
2. Waste Containerization
-
Select Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material.[3][6]
-
Label Clearly: The container must be sealed and clearly labeled.[7] The label should include:
3. Storage
-
Location: Store the sealed waste container in a designated, secure, and well-ventilated area.[4][5]
-
Containment: Ensure the container is placed in secondary containment to prevent the spread of material in case of a leak.[7]
-
Compatibility: Store away from incompatible materials, such as strong oxidizing agents.[5][8]
4. Final Disposal
-
Professional Service: Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][4]
-
Do Not: Never dispose of this compound waste down the sink or in the regular trash.[7][8]
5. Empty Container Disposal
-
Rinsing: Empty this compound containers must be triple-rinsed with a suitable solvent.[7]
-
Rinsate Collection: The first rinse must be collected and disposed of as hazardous this compound waste.[7]
-
Final Disposal: After thorough rinsing and drying, deface or remove the original label. The clean container can then be disposed of as regular solid waste or recycled according to institutional policy.[7]
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is significant, evacuate unnecessary personnel from the area and ensure it is well-ventilated.[3][4]
-
Wear PPE: Before attempting to clean the spill, put on the appropriate PPE, including gloves, eye protection, a lab coat, and a respirator if necessary.[3][4]
-
Contain Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[3]
-
Collect Waste: Carefully collect the absorbed material using appropriate tools (e.g., a scoop or shovel) and place it into a designated hazardous waste container.[3][5]
-
Clean Area: Wash the spill area thoroughly with soap and water after the material has been collected.[4] All cleaning materials and contaminated water should also be collected as hazardous waste.[4]
-
Dispose of Cleanup Waste: Seal and label the container with the cleanup debris and dispose of it through your licensed waste disposal service.[4]
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hmdb.ca [hmdb.ca]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Flavonol
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Flavonol, a common compound in research and drug development. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following personal protective equipment is required, based on general laboratory best practices and safety data for similar chemical compounds.[1][2][3]
Summary of Required PPE
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to offer protection against splashes and airborne particles.[3] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are recommended.[1][3][4] It is important to inspect gloves for any signs of degradation before use and to change them frequently, especially if they become contaminated.[1] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat made of a low-permeability fabric is required to protect against skin contact.[3][5] |
| Respiratory Protection | NIOSH-approved Respirator | A respirator (e.g., N-95) should be used when handling this compound powder outside of a certified chemical fume hood or when there is a risk of generating dust.[2][3] |
Operational Plan: Safe Handling Procedure
Follow these procedural steps for the safe handling of this compound in a laboratory setting:
-
Preparation :
-
Ensure that a certified chemical fume hood is operational before commencing any work.[2]
-
Verify that an emergency eyewash station and a safety shower are easily accessible and unobstructed.[3]
-
Gather all necessary equipment and reagents before you begin handling the compound.
-
Put on all required personal protective equipment as specified in the table above.[3]
-
-
Handling :
-
Conduct all weighing and solution preparation of this compound powder inside a chemical fume hood to prevent the inhalation of dust particles.[1][2][3]
-
Use dedicated spatulas and glassware to avoid cross-contamination.[3]
-
In case of accidental contact, immediately follow the appropriate emergency procedures.
-
-
Storage :
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation : Collect all materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Disposal : Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
